7-Isoquinolinecarboxaldehyde
Description
The exact mass of the compound Isoquinoline-7-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAGQILEKLFCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608256 | |
| Record name | Isoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87087-20-5 | |
| Record name | Isoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Isoquinolinecarboxaldehyde chemical properties
An In-depth Technical Guide to 7-Isoquinolinecarboxaldehyde
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining the reactive aldehyde group with the versatile isoquinoline scaffold, makes it a valuable precursor for a diverse range of complex molecules. This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic signatures, synthesis, and reactivity. We delve into its critical applications in the development of novel pharmaceuticals, advanced materials, and fluorescent probes, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.
Core Chemical & Physical Properties
This compound (also known as 7-Formylisoquinoline) is a light yellow solid at room temperature.[1] The fusion of a pyridine ring and a benzene ring creates the isoquinoline core, a privileged structure in numerous biologically active compounds.[2] The placement of the aldehyde group at the 7-position significantly influences the molecule's electronic distribution and reactivity.
General & Computed Properties
The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design. Data is compiled from authoritative chemical databases.
| Property | Value | Source |
| CAS Number | 87087-20-5 | PubChem[3] |
| Molecular Formula | C₁₀H₇NO | PubChem[3] |
| Molecular Weight | 157.17 g/mol | PubChem[3] |
| Appearance | Light yellow solid | Chem-Impex[1] |
| Purity | ≥ 96% (HPLC) | Chem-Impex[1] |
| IUPAC Name | isoquinoline-7-carbaldehyde | PubChem[3] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)C=O | PubChem[3] |
| InChIKey | QEAGQILEKLFCEK-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 | 1.7 | PubChem[3] |
| Topological Polar Surface Area | 30 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Synthesis of the Isoquinoline Scaffold
Conceptual Synthetic Workflow: Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[4] This method is particularly effective for accessing the core structure.
Caption: Conceptual workflow of the Pomeranz-Fritsch isoquinoline synthesis.
Representative Experimental Protocol: Synthesis
This protocol is a representative example adapted from general isoquinoline synthesis procedures and should be optimized for the specific target.
-
Schiff Base Formation:
-
To a solution of the appropriately substituted benzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting aldehyde.
-
Remove the solvent under reduced pressure to yield the crude Schiff base, which can be used directly in the next step.
-
Causality: The condensation reaction forms the C=N bond of the Schiff base, which is the precursor for the cyclization step. Ethanol is a suitable solvent that can be easily removed.
-
-
Cyclization and Aromatization:
-
Slowly add the crude Schiff base to a stirred solution of concentrated sulfuric acid (75-85%) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by quenching small aliquots and analyzing by GC-MS or LC-MS.
-
Causality: The strong acid protonates the acetal, initiating cyclization via an electrophilic aromatic substitution mechanism. The subsequent elimination of ethanol drives the formation of the stable aromatic isoquinoline ring.
-
Pour the reaction mixture carefully onto crushed ice and basify with a concentrated NaOH or NH₄OH solution to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Causality: Chromatography separates the desired isoquinoline product from unreacted starting materials and side products based on polarity.
-
Spectroscopic Characterization
Unambiguous identification of this compound requires a combination of spectroscopic techniques. The position of the aldehyde group significantly influences the chemical shifts and coupling constants observed in NMR spectra and the vibrational frequencies in IR spectroscopy.[5]
Standard Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of the target compound.
Key Spectroscopic Data
| Technique | Key Feature | Typical Value / Observation | Rationale |
| ¹H NMR | Aldehyde Proton (CHO) | Singlet, δ ~10.0-10.2 ppm | The aldehyde proton is highly deshielded and does not couple with other protons. |
| Aromatic Protons | Multiplets, δ ~7.5-9.5 ppm | Complex splitting patterns arise from the protons on the isoquinoline ring system. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~190-195 ppm | The C=O carbon is characteristically downfield. |
| Aromatic Carbons | δ ~120-155 ppm | Multiple signals corresponding to the 10 carbons of the isoquinoline ring. | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | Strong, ~1705-1730 cm⁻¹ | This is a characteristic, strong absorption for an aromatic aldehyde.[6] |
| C-H Stretch (Aldehyde) | Two weak bands, ~2720 & ~2820 cm⁻¹ | These bands are diagnostic for the aldehyde C-H bond.[6] | |
| C=N/C=C Stretch | ~1500-1650 cm⁻¹ | Absorptions from the aromatic isoquinoline ring system. | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 157.05 | Corresponds to the monoisotopic mass of C₁₀H₇NO.[3] |
Protocol: Spectroscopic Data Acquisition
The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker DRX 600 MHz spectrometer (or equivalent).
-
Sample Prep: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, an increased number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
-
Infrared (IR) Spectroscopy:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Prep: Prepare a thin pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) and pressing it under high pressure. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record a background spectrum first. Then, place the sample in the beam path and acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Instrument: Agilent ESI-TOF spectrometer (or equivalent).
-
Sample Prep: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.
-
Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source in positive ion mode. Scan over a mass range appropriate for the compound (e.g., m/z 50-500).
-
Reactivity and Applications
This compound is a versatile intermediate due to its two primary reactive sites: the electrophilic aldehyde group and the nucleophilic/basic isoquinoline ring. This dual reactivity makes it a valuable precursor in diverse fields.
Caption: Key reactive sites of this compound.
Pharmaceutical Synthesis
The isoquinoline scaffold is a cornerstone in pharmacology. This compound serves as a key intermediate in the synthesis of a wide array of pharmaceutical agents.[1]
-
Neurological Disorders: It is utilized in the development of compounds targeting neurological pathways.[1]
-
Anticancer & Anti-inflammatory Agents: The molecule is a building block for creating novel compounds with potential anticancer and anti-inflammatory properties.[1][2] The isoquinoline alkaloid noscapine, for example, has demonstrated efficacy against various cancer types.[2]
Fluorescent Probes & Dyes
The extended aromatic system of the isoquinoline ring provides a platform for designing fluorescent molecules.
-
Biological Imaging: The aldehyde group can be readily derivatized to create fluorescent probes used to visualize cellular processes in real-time, which is crucial for understanding disease mechanisms.[1]
-
Dyes and Pigments: It serves as a precursor in the production of stable dyes and pigments, where its chemical structure contributes to color stability and performance.[1]
Materials Science
The compound's properties are also leveraged in materials science.
-
Advanced Materials: It is applied in the development of specialized polymers and coatings, where its incorporation can enhance material performance and durability.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound is considered hazardous.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3]
-
Handling: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place (0 - 8 °C is recommended).[1]
Conclusion
This compound is more than a simple organic molecule; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined chemical properties, predictable reactivity, and versatile scaffold make it an indispensable intermediate in the quest for novel therapeutics, advanced materials, and sophisticated biological probes. This guide has provided a comprehensive overview, from fundamental properties to practical applications, to empower researchers in leveraging this potent chemical building block to its full potential.
References
-
Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530. PubChem, National Library of Medicine.[Link]
-
Isoquinoline-7-carbaldehyde. African Rock Art.[Link]
-
Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853. PubChem, National Library of Medicine.[Link]
-
7-Quinolinecarboxaldehyde | C10H7NO | CID 4712255. PubChem, National Library of Medicine.[Link]
-
5,6,7-trimethoxy-8-isoquinolinecarbaldehyde. ChemSynthesis.[Link]
-
Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412. PubChem, National Library of Medicine.[Link]
-
Isoquinoline-6-carboxaldehyde | C10H7NO | CID 15290359. PubChem, National Library of Medicine.[Link]
-
Isoquinoline synthesis. Química Organica.org.[Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Isoquinoline synthesis [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Introduction: The Significance of the Isoquinoline Scaffold
An In-depth Technical Guide to the Molecular Structure and Applications of 7-Isoquinolinecarboxaldehyde
The isoquinoline framework, an architecturally intriguing bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged structure" is found extensively in bioactive alkaloids and serves as a critical template for drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][4] Within this vital class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its unique structure, featuring a reactive aldehyde group on the versatile isoquinoline core, allows for its facile incorporation into more complex molecules, making it a key building block in the synthesis of pharmaceuticals, fluorescent probes, and advanced materials.[5] This guide provides an in-depth exploration of the molecular structure, properties, synthesis, and applications of this compound for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is an aromatic aldehyde built upon the isoquinoline backbone. The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring, combined with the electron-withdrawing nature of the formyl group (-CHO) at the C7 position, creates a unique electronic landscape that dictates its reactivity.[6] The nitrogen atom's lone pair of electrons contributes to the molecule's basicity, though this is weaker than in pyridine alone due to the influence of the fused benzene ring.[6]
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in synthesis.
| Property | Value | Source |
| IUPAC Name | isoquinoline-7-carbaldehyde | PubChem[7] |
| CAS Number | 87087-20-5 | PubChem[7] |
| Molecular Formula | C₁₀H₇NO | Chem-Impex[5], PubChem[7] |
| Molecular Weight | 157.17 g/mol | Chem-Impex[5], PubChem[7] |
| Appearance | Light yellow solid | Chem-Impex[5] |
| Purity | ≥ 96% (HPLC) | Chem-Impex[5] |
| SMILES | C1=CC(=CC2=C1C=CN=C2)C=O | PubChem[7] |
| InChIKey | QEAGQILEKLFCEK-UHFFFAOYSA-N | PubChem[7] |
| Storage Conditions | Store at 0 - 8 °C | Chem-Impex[5] |
Synthesis of this compound: A Methodological Overview
The synthesis of the isoquinoline core can be achieved through several classic named reactions, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch syntheses.[8] These methods typically involve the cyclization of a substituted phenethylamine or benzylamine derivative. The Pomeranz-Fritsch reaction, for instance, involves the acid-catalyzed cyclization of a benzalaminoacetal.[8][9] The specific placement of the aldehyde group at the C7 position requires appropriately substituted starting materials.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for synthesizing a substituted isoquinoline, adaptable for producing the 7-carboxaldehyde derivative. The key is the strategic choice of a starting benzaldehyde derivative that will ultimately position the functional group at the desired location after cyclization and aromatization.
Caption: Generalized synthetic workflow for this compound.
Applications in Drug Discovery and Materials Science
The reactivity of the aldehyde group, coupled with the biological relevance of the isoquinoline scaffold, makes this compound a highly sought-after building block.
-
Pharmaceutical Synthesis : It serves as a crucial intermediate in the development of novel therapeutics. Researchers have utilized it in the synthesis of biologically active molecules targeting neurological disorders, as well as potential anti-cancer and anti-inflammatory agents.[5] The isoquinoline nucleus is a key pharmacophore in numerous approved drugs.[4]
-
Fluorescent Probes : The conjugated π-system of the isoquinoline ring makes it an excellent platform for creating fluorescent molecules. The aldehyde group provides a convenient handle for attaching these probes to biomolecules, enabling real-time visualization of cellular processes, which is critical for understanding disease mechanisms.[5]
-
Organic and Materials Science : Beyond medicine, it is used in the formation of complex organic molecules for new materials, such as polymers and coatings. It also serves as a building block in the production of high-performance dyes and pigments.[5]
The diagram below illustrates the role of this compound as a foundational scaffold in the synthesis of a hypothetical drug candidate through a common synthetic transformation.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 7. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoquinoline synthesis [quimicaorganica.org]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 7-Isoquinolinecarboxaldehyde
Abstract
7-Isoquinolinecarboxaldehyde is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural properties make it a sought-after intermediate for the synthesis of a diverse range of complex molecules, including pharmaceutical agents targeting neurological disorders and novel fluorescent probes for biological imaging.[1] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offer detailed, field-tested experimental protocols, and present a comparative analysis to aid in methodology selection.
Introduction: The Strategic Importance of this compound
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids and therapeutic agents. The placement of a formyl group at the C-7 position introduces a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This aldehyde functionality allows for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and various condensation reactions. Consequently, efficient and scalable access to high-purity this compound is a critical prerequisite for advancing research and development in these fields.
This guide will focus on the most practical and reliable synthetic routes, starting from readily available precursors. We will explore three primary strategies:
-
Route A: Oxidation of 7-methylisoquinoline
-
Route B: Formylation of 7-bromoisoquinoline via Lithium-Halogen Exchange
-
Route C: Two-step conversion from 7-bromoisoquinoline via a nitrile intermediate
Each route will be discussed in detail, emphasizing the causality behind experimental choices, safety considerations, and methods for characterization of the final product.
Synthetic Strategies & Mechanistic Insights
The selection of a synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. Below is a detailed exploration of the most effective methods for the synthesis of this compound.
Route A: Oxidation of 7-Methylisoquinoline
The direct oxidation of a methyl group at an activated benzylic-like position is a conceptually straightforward and atom-economical approach. The methyl group on the isoquinoline ring is susceptible to oxidation by specific reagents that can selectively convert it to an aldehyde without over-oxidation to the carboxylic acid or degradation of the heterocyclic ring.
Causality of Experimental Choice: The Riley Oxidation
The reagent of choice for this transformation is often Selenium Dioxide (SeO₂) , and the reaction is known as the Riley Oxidation.[2][3] SeO₂ is a highly selective oxidant for activated methyl and methylene groups. The mechanism involves an initial ene reaction with the enol form of the substrate (or a related tautomer), followed by a[4][5]-sigmatropic rearrangement to form a selenite ester, which upon hydrolysis yields the aldehyde.[2][6] This method is favored for its generally good yields and predictability on heterocyclic systems.[7]
Diagram 1: Proposed Mechanism of the Riley Oxidation of 7-Methylisoquinoline
Caption: Proposed mechanism for the SeO₂ oxidation of 7-methylisoquinoline.
Route B: Formylation of 7-Bromoisoquinoline via Lithium-Halogen Exchange
This classic organometallic approach leverages the reactivity of organolithium reagents to introduce a formyl group. 7-Bromoisoquinoline serves as a readily available and stable precursor.
Causality of Experimental Choice: Directed Ortho-Metalation Principles
The reaction proceeds via a lithium-halogen exchange , where an organolithium reagent, typically n-butyllithium (n-BuLi), selectively replaces the bromine atom with a lithium atom. This generates a highly nucleophilic 7-lithioisoquinoline intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF) . The initial adduct is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.
A critical parameter for success is maintaining a very low temperature (typically -78 °C) during the lithium-halogen exchange and subsequent quenching. This is to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent (THF).[1] Rigorously anhydrous conditions are mandatory, as organolithium reagents are extremely sensitive to moisture.
Diagram 2: Workflow for Formylation via Lithium-Halogen Exchange
Caption: Experimental workflow for the synthesis from 7-bromoisoquinoline.
Route C: Two-Step Conversion from 7-Bromoisoquinoline via Nitrile Intermediate
This strategy involves two distinct, high-yielding transformations: the conversion of the aryl bromide to a nitrile, followed by the partial reduction of the nitrile to an aldehyde. This route can be advantageous when direct formylation proves problematic or low-yielding.
Causality of Experimental Choice: Robust and Selective Transformations
-
Cyanation (Rosenmund–von Braun Reaction): 7-Bromoisoquinoline is converted to 7-isoquinolinecarbonitrile using copper(I) cyanide (CuCN).[8][9] This reaction is a robust method for introducing a nitrile group onto an aromatic ring. Modern protocols often utilize additives like L-proline to promote the reaction at lower temperatures.[10]
-
Partial Reduction (DIBAL-H): The resulting 7-isoquinolinecarbonitrile is then selectively reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) . DIBAL-H is a bulky reducing agent that, at low temperatures, can reduce nitriles to an imine intermediate, which is then hydrolyzed upon workup to the aldehyde without further reduction to the amine.[11] Careful control of stoichiometry (typically 1.0 to 1.2 equivalents of DIBAL-H) and temperature (-78 °C) is crucial to prevent over-reduction.[11]
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of this compound from 7-Methylisoquinoline (Route A)
Materials:
-
7-Methylisoquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-methylisoquinoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).
-
Heat the mixture to reflux (approximately 101 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the black selenium byproduct. Wash the Celite pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 3.2: Synthesis of this compound from 7-Bromoisoquinoline (Route B)
Materials:
-
7-Bromoisoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 7-bromoisoquinoline (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 1: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₇NO |
| Molecular Weight | 157.17 g/mol [1] |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃) | δ (ppm): 10.2 (s, 1H, -CHO), 9.3 (s, 1H), 8.5 (d, 1H), 8.3 (s, 1H), 8.0 (d, 1H), 7.9 (d, 1H), 7.7 (d, 1H). Note: Approximate shifts, may vary based on solvent and instrument.[4][5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 192.5, 152.0, 144.0, 136.0, 135.5, 130.0, 129.5, 128.0, 127.5, 122.0. Note: Approximate shifts.[5][11] |
| Mass Spec (EI) | m/z: 157 (M⁺) |
Table 2: Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Pros | Cons | Typical Yield |
| A: Oxidation | 7-Methylisoquinoline | SeO₂ | Atom economical, single step. | Toxicity of selenium reagents, potential for over-oxidation. | 50-70% |
| B: Lithium-Halogen Exchange | 7-Bromoisoquinoline | n-BuLi, DMF | High yielding, reliable. | Requires strict anhydrous conditions and very low temperatures. | 60-80% |
| C: Nitrile Intermediate | 7-Bromoisoquinoline | CuCN, DIBAL-H | Tolerant of more functional groups. | Two-step process, use of toxic cyanide reagents. | 55-75% (2 steps) |
Conclusion
The synthesis of this compound can be effectively achieved through several reliable synthetic routes. The oxidation of 7-methylisoquinoline offers a direct and atom-economical pathway, while methods starting from 7-bromoisoquinoline provide versatility and often higher yields, albeit with more stringent reaction conditions. The choice of the optimal synthetic strategy will depend on the specific requirements of the research, including scale, available starting materials, and equipment. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to confidently synthesize this valuable chemical intermediate.
References
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
Li, Z., et al. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry, 2020. [Link]
-
The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]
-
Wikipedia. Rosenmund–von Braun reaction. [Link]
-
Tetrahedron Letters. Elsevier BV. [Link]
-
Shaikh, N., et al. Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. J. Chem. Research, 2000. [Link]
-
SynArchive. Rosenmund-von Braun Reaction. [Link]
-
OUCI. The synthesis of quinoline‐ and isoquinolinecarboxaldehydes. [Link]
-
PubMed Central. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. [Link]
-
The Royal Society of Chemistry. Palladium-catalyzed Enolate Arylation as a Key CC Bond-forming Reaction for the Synthesis of Isoquinolines. [Link]
-
ResearchGate. Tetrahedron letter. [Link]
-
MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]
-
Thieme Connect. L-Proline-Promoted Rosenmund–von Braun Reaction. [Link]
-
Wikipedia. Riley oxidation. [Link]
-
YouTube. Selenium Dioxide in Organic Chemistry | Riley Oxidation. [Link]
-
SciSpace. Rosenmund–von Braun reaction. [Link]
-
ARKAT USA, Inc. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]
-
Organic Chemistry Portal. rosenmund-von braun. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]
-
PubChem. Isoquinoline-7-carbaldehyde. [Link]
-
National Center for Biotechnology Information. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
YouTube. Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. [Link]
-
Organic Syntheses. ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
National Center for Biotechnology Information. Efficient palladium-catalyzed electrocarboxylation enables late-stage carbon isotope labelling. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results for "isoquinoline". [Link]
Sources
- 1. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
An In-Depth Technical Guide to the Solubility of 7-Isoquinolinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the solubility of 7-Isoquinolinecarboxaldehyde (also known as 7-formylisoquinoline). In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, offers predictive insights based on its chemical structure, and provides a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is designed to be an essential resource for professionals in chemical synthesis, drug development, and materials science who utilize this versatile heterocyclic aldehyde.
Introduction to this compound: A Profile
This compound is an aromatic organic compound featuring an isoquinoline bicyclic system substituted with a carboxaldehyde group at the 7-position.[1] This structure imparts a unique combination of aromaticity, basicity (due to the nitrogen atom), and the reactive properties of an aldehyde. It serves as a critical intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fluorescent probes.[2] An understanding of its solubility is paramount for its effective use in reaction chemistry, formulation, and biological assays.
Physicochemical Properties of this compound
A compound's fundamental properties are the primary determinants of its solubility behavior. The table below summarizes the key physicochemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 87087-20-5 | [1][2] |
| Molecular Formula | C₁₀H₇NO | [1][2] |
| Molecular Weight | 157.17 g/mol | [1] |
| Appearance | Reported as a light yellow solid | - |
| Computed XLogP3 | 1.7 | [1] |
The positive XLogP3 value suggests a degree of lipophilicity, indicating that solubility in nonpolar organic solvents is likely to be more favorable than in water.
Theoretical Framework and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of this compound is dictated by the interplay of its structural features: the large, relatively nonpolar isoquinoline ring system and the polar aldehyde group.
-
Aqueous Solubility: The dominant feature of the molecule is the bicyclic aromatic isoquinoline core. This large hydrocarbon-like structure is hydrophobic and will resist dissolution in water. The polar aldehyde group and the nitrogen heteroatom can engage in hydrogen bonding with water molecules, which contributes positively to aqueous solubility.[4][5][6][7] However, for a molecule of this size, the nonpolar character is expected to dominate, leading to low solubility in water . As the carbon chain length of aldehydes increases, their solubility in water decreases, with the borderline for appreciable solubility being around four to five carbon atoms per oxygen atom.[4][5][6] this compound, with ten carbons, far exceeds this heuristic.
-
Solubility in Organic Solvents:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are powerful, highly polar aprotic solvents capable of dissolving a wide range of polar and nonpolar compounds.[8][9] Given the polar nature of the aldehyde group and the overall molecular structure, this compound is predicted to be highly soluble in DMSO and other similar solvents like dimethylformamide (DMF) and acetone.[5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols such as ethanol and methanol can act as both hydrogen bond donors and acceptors. They are effective at solvating the polar aldehyde group. While the nonpolar ring system reduces affinity, the overall expectation is good to moderate solubility in lower-chain alcohols.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large aromatic surface area of the isoquinoline ring suggests favorable van der Waals interactions with nonpolar aromatic solvents like toluene. Therefore, moderate solubility is expected in toluene. In contrast, its polarity will likely limit its solubility in highly nonpolar aliphatic solvents like hexane, where it is predicted to be sparingly soluble or insoluble .
-
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the Shake-Flask Method . This method establishes a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.
Diagram of the Shake-Flask Experimental Workflow
Sources
- 1. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-FORMYLISOQUINOLINE | 87087-20-5 | INDOFINE Chemical Company [indofinechemical.com]
- 3. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Physical properties of aldehydes [unacademy.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
A Guide to the Spectroscopic Characterization of 7-Isoquinolinecarboxaldehyde: Theoretical Foundations and Practical Methodologies
Introduction
7-Isoquinolinecarboxaldehyde, a key heterocyclic building block, holds significant value for researchers in medicinal chemistry and materials science. Its unique isoquinoline scaffold, functionalized with a reactive aldehyde group, makes it a versatile precursor for the synthesis of complex pharmaceutical agents, agrochemicals, and functional dyes.[1] The precise structural confirmation of this intermediate is paramount to ensure the integrity and success of subsequent synthetic steps and to meet rigorous quality control standards in drug development.
Molecular Structure and Properties
A foundational understanding of the molecule's structure is essential before delving into its spectral analysis.
-
Chemical Formula: C₁₀H₇NO[2]
-
Molecular Weight: 157.17 g/mol [2]
-
CAS Number: 87087-20-5[2]
-
IUPAC Name: isoquinoline-7-carbaldehyde[2]
The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The aldehyde functional group (-CHO) is substituted at the 7-position of this isoquinoline core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: Why Specific Choices Are Made The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single, well-defined solvent peak. However, if solubility is an issue or if hydrogen-bonding interactions need to be probed, a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) would be employed. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp resonance upfield of most other organic signals.[3]
Expected ¹H NMR Data (Predicted) The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton and the six aromatic protons on the isoquinoline ring system.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~9.9 - 10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the strong electron-withdrawing effect of the adjacent carbonyl oxygen, causing it to resonate far downfield.[3] |
| ~9.3 - 9.5 | Singlet (s) | 1H | H-1 | The proton at C-1 is adjacent to the electronegative nitrogen atom and exists in a deshielded environment, typically making it the most downfield of the aromatic protons in an isoquinoline system. |
| ~7.5 - 8.5 | Multiplets (m) | 5H | Aromatic (H-3, H-4, H-5, H-6, H-8) | The remaining aromatic protons will appear in the typical aromatic region.[4] Their exact shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on their proximity to the nitrogen atom, the aldehyde group, and their coupling with adjacent protons. |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Experience: The Power of Carbon Counting ¹³C NMR spectroscopy, typically run with proton decoupling, provides a distinct signal for each chemically non-equivalent carbon atom.[5] This is invaluable for confirming the total number of carbons in the molecule and identifying the presence of key functional groups. The chemical shift of a carbon is highly sensitive to its electronic environment.
Expected ¹³C NMR Data (Predicted) The spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the molecule.
| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |
| >190 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of an aldehyde is one of the most deshielded carbon types, appearing significantly downfield.[6] |
| ~120 - 155 | Aromatic Carbons (C1, C3, C4, C4a, C5, C6, C7, C8, C8a) | The nine aromatic carbons of the isoquinoline ring will resonate in this broad region.[6] Carbons directly attached to the nitrogen (C1, C3) or the aldehyde group (C7) will have their shifts influenced by these substituents. Quaternary carbons (C4a, C8a) often show weaker signals. |
Experimental Protocol: NMR Data Acquisition
Infrared (IR) Spectroscopy
Expertise & Experience: Probing Functional Groups IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[7] For this compound, IR is a rapid and effective method to confirm the aldehyde and aromatic moieties. The sample is typically analyzed as a solid (mixed with KBr to form a pellet) or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Expected IR Data (Predicted) The IR spectrum will be characterized by several key absorption bands.
| Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium | Stretching vibrations of C-H bonds on the aromatic isoquinoline ring typically appear just above 3000 cm⁻¹.[8] |
| ~2850 - 2800 & ~2750 - 2700 | Aldehyde C-H Stretch | Medium | A characteristic feature of aldehydes is the appearance of two medium-intensity bands (a Fermi doublet) due to the stretching of the C-H bond of the aldehyde group.[8] |
| ~1710 - 1690 | Aldehyde C=O Stretch (Carbonyl) | Strong | This is one of the most intense and diagnostic peaks in the spectrum, corresponding to the stretching of the carbon-oxygen double bond, conjugated with the aromatic system.[8] |
| ~1620 - 1450 | Aromatic C=C & C=N Stretch | Variable | These absorptions arise from the stretching vibrations within the bicyclic aromatic ring system. |
| < 900 | Aromatic C-H Bend (Out-of-Plane) | Strong | The pattern of strong bands in this "fingerprint region" can provide clues about the substitution pattern on the aromatic rings.[7] |
Experimental Protocol: FTIR-ATR Data Acquisition
Mass Spectrometry (MS)
Expertise & Experience: Determining Molecular Weight and Fragmentation Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, creating a molecular ion (M⁺˙) and causing it to fragment in a predictable manner. The resulting mass-to-charge ratios (m/z) are plotted against their relative abundance.
Expected Mass Spectrum Data (Predicted) The molecular weight of C₁₀H₇NO is 157.17. The EI mass spectrum is therefore expected to show a prominent molecular ion peak at m/z = 157.
| Expected m/z | Ion Identity | Rationale |
| 157 | [M]⁺˙ (Molecular Ion) | This peak represents the intact molecule with one electron removed and confirms the molecular weight of the compound. |
| 156 | [M-H]⁺ | A common fragmentation for aldehydes is the loss of the aldehydic hydrogen atom, resulting in a stable acylium ion. |
| 128 | [M-CHO]⁺ | Loss of the entire aldehyde group (-CHO, 29 Da) is another characteristic fragmentation pathway. This results in an ion corresponding to the isoquinoline ring system itself. This fragment would be expected to undergo further fragmentation similar to that of the parent isoquinoline molecule.[9] |
| 102 | [C₈H₆]⁺ or [C₇H₄N]⁺ | Further fragmentation of the m/z 128 ion, likely through the loss of acetylene (C₂H₂) or hydrogen cyanide (HCN), respectively, which are common fragmentation pathways for aromatic nitrogen heterocycles. |
Logical Flow for Structure Elucidation
Conclusion
The structural elucidation of this compound is a critical step in its application for pharmaceutical and materials science research. This guide provides the theoretical framework and practical protocols necessary for its comprehensive characterization by NMR, IR, and MS. By combining the precise molecular formula from mass spectrometry, the functional group identification from infrared spectroscopy, and the detailed connectivity map from NMR, researchers can achieve an unambiguous confirmation of the molecule's identity and purity. The predicted spectral data herein serves as a robust benchmark for the analysis of experimentally acquired spectra, ensuring confidence and scientific integrity in the research and development workflow.
References
-
PubChem. Isoquinoline-7-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
NIST. Isoquinoline. National Institute of Standards and Technology. [Link]
Sources
- 1. Spectral Database for Organic Compounds SDB - Departamento de Química Inorgánica [um.es]
- 2. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Isoquinoline [webbook.nist.gov]
A Senior Application Scientist's Guide to 7-Isoquinolinecarboxaldehyde: Commercial Availability, Synthesis, and Applications
Introduction: The Versatility of the Isoquinoline Scaffold
The isoquinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry and materials science.[2][3] Within this important class of compounds, 7-Isoquinolinecarboxaldehyde (CAS No. 87087-20-5) emerges as a particularly valuable building block.[4][5] This aromatic aldehyde, featuring a reactive formyl group at the C7 position of the isoquinoline ring, serves as a versatile intermediate for introducing the isoquinoline core into more complex molecular architectures.[4] Its reactivity allows for straightforward incorporation into diverse structures, facilitating the development of novel compounds with potential therapeutic and material applications.[4] This guide provides an in-depth overview of its commercial availability, chemical properties, and key applications for researchers and drug development professionals.
Commercial Availability and Procurement
This compound is readily available from several fine chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered at research-grade purities, suitable for most synthetic applications. When sourcing this reagent, it is crucial to consider purity, available quantities, and supplier documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative summary of representative commercial sources:
| Supplier | Product Name(s) | CAS Number | Purity | Physical Appearance | Storage Conditions |
| Chem-Impex | Isoquinoline-7-carbaldehyde | 87087-20-5 | ≥ 96% (HPLC) | Light yellow solid | 0 - 8 °C |
| Sigma-Aldrich (Ambeed) | This compound | 87087-20-5 | Not specified | Not specified | Not specified |
Note: Availability and specifications are subject to change. Researchers should consult the respective supplier's website for the most current information.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | PubChem[6] |
| Molecular Weight | 157.17 g/mol | PubChem[6] |
| IUPAC Name | isoquinoline-7-carbaldehyde | Sigma-Aldrich[5] |
| CAS Number | 87087-20-5 | PubChem[6] |
| Appearance | Light yellow solid | Chem-Impex[4] |
| InChI Key | QEAGQILEKLFCEK-UHFFFAOYSA-N | Sigma-Aldrich[5] |
| Primary Hazards | Irritant | PubChem[6] |
Core Applications in Scientific Research
The strategic placement of the aldehyde functional group on the robust isoquinoline core makes this compound a valuable precursor in several key research areas.
Pharmaceutical and Medicinal Chemistry
The isoquinoline scaffold is present in numerous clinically approved drugs.[1] this compound serves as a key intermediate in the synthesis of novel pharmaceutical agents.[4] Its applications are diverse, including:
-
Neurological Disorders: It is used in the synthesis of compounds targeting the central nervous system.[4]
-
Oncology: Researchers have utilized this aldehyde to construct novel anti-cancer agents.[4]
-
Anti-inflammatory Drugs: It is a building block for creating new anti-inflammatory molecules.[4]
The aldehyde group provides a reactive handle for various chemical transformations, such as reductive amination, Wittig reactions, and condensations, enabling the elaboration of the isoquinoline core into complex, biologically active molecules.
Organic Synthesis and Natural Products
In the field of organic synthesis, this compound is a valuable tool for constructing complex molecular frameworks.[4] It is also utilized in the study and synthesis of natural products, helping researchers to explore new bioactive compounds that could lead to innovative therapeutic solutions.[4] While traditional methods like the Pomeranz–Fritsch and Bischler–Napieralski reactions are foundational for creating the isoquinoline core itself, modern methodologies often employ functionalized precursors like this compound to build upon the pre-formed heterocyclic system.[7]
Materials Science and Fluorescent Probes
Beyond pharmaceuticals, this compound finds utility in materials science for the development of advanced polymers and coatings where the isoquinoline moiety can impart desirable thermal or photophysical properties.[4] Furthermore, its structure is suitable for creating fluorescent probes for biological imaging, allowing for the visualization of cellular processes in real-time, which is critical for understanding disease mechanisms.[4]
Synthetic Pathways: A Conceptual Overview
The synthesis of the isoquinoline core itself can be achieved through several classic named reactions, such as the Pomeranz–Fritsch–Bobbitt cyclization.[8] Modern advancements have introduced greener, more efficient methods, including microwave-assisted and metal-free synthetic routes, to produce isoquinoline derivatives.[7] The diagram below illustrates a generalized concept for synthesizing a functionalized isoquinoline, which could then be converted to the target aldehyde.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination
The aldehyde group of this compound is highly amenable to reductive amination, a cornerstone reaction for forming carbon-nitrogen bonds. This process is fundamental for synthesizing a wide array of pharmaceutical intermediates.
Objective: To synthesize an N-substituted 7-(aminomethyl)isoquinoline derivative via a one-pot reductive amination protocol.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in the anhydrous solvent (e.g., DCM).
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Carefully add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to control any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 7-(aminomethyl)isoquinoline.
Sources
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 87087-20-5 [sigmaaldrich.com]
- 6. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Foreword: The Criticality of Purity in Pharmaceutical Intermediates
An In-Depth Technical Guide to the Purity Standards of 7-Isoquinolinecarboxaldehyde
In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound, a key heterocyclic building block, is instrumental in the synthesis of a wide array of pharmacologically active molecules.[1] Its utility in constructing complex molecular architectures, particularly in neurology and oncology, demands an uncompromising approach to its quality control.[2] This guide provides a comprehensive framework for defining, analyzing, and ensuring the purity of this compound, reflecting the rigorous standards expected in a modern pharmaceutical development setting. We will delve into not just the 'how' but the 'why' of analytical methodologies, grounding our protocols in the principles of scientific integrity and self-validation.
A Holistic View of Purity: Beyond a Single Percentage
The purity of a chemical intermediate like this compound is not a monolithic value but a composite profile. A simple "99% pure" statement is insufficient without a thorough understanding of the identity and quantity of the remaining 1%. Our assessment, therefore, is built on several key pillars:
-
Identity: Confirmation that the material is, unequivocally, this compound.
-
Assay: A precise and accurate determination of the amount of this compound present in the material.
-
Organic Impurities: Identification and quantification of any related substances, including isomers, starting materials, by-products, and degradants.
-
Residual Solvents: Quantification of any organic volatile impurities remaining from the synthesis and purification processes.
-
Water Content: Measurement of the water content, which can affect stability and reactivity.
-
Inorganic Impurities: Assessment of non-combustible impurities, typically through a sulfated ash test.
This multifaceted approach ensures that the material is not only of high purity but also consistent and safe for its intended use in synthesizing APIs.
The Analytical Toolkit: Selecting the Right Instrument for the Task
A robust quality control strategy employs a suite of orthogonal analytical techniques, each providing a unique piece of the purity puzzle. The choice of method is dictated by the specific property being measured.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for assay and organic impurity determination. Its high resolution and sensitivity make it ideal for separating this compound from its structurally similar isomers (e.g., 5-, 6-, or 8-isoquinolinecarboxaldehyde) and other related substances.[3][4][5][6] A UV detector is typically employed, leveraging the chromophoric nature of the isoquinoline ring system.
-
Gas Chromatography (GC): GC is the preferred method for analyzing residual solvents due to their volatility. A headspace autosampler coupled with a Flame Ionization Detector (FID) provides the necessary sensitivity to detect and quantify solvents at the parts-per-million (ppm) level.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation and identity confirmation. The unique chemical shifts and coupling patterns of the protons on the isoquinoline ring and the aldehyde group provide a definitive fingerprint of the molecule.[7] It can also be used for quantitative purposes (qNMR) with an internal standard.
-
Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides powerful identification capabilities for unknown impurities by giving precise mass-to-charge ratio information, which helps in deducing their molecular formulas.[8]
-
Karl Fischer Titration: This is the gold standard for accurate and precise determination of water content, far surpassing methods like Loss on Drying, which cannot distinguish water from volatile solvents.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective identity verification technique. The presence of characteristic absorption bands, such as the C=O stretch of the aldehyde and the aromatic C=C and C-H vibrations, confirms the key functional groups of the molecule.
Logical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive quality control analysis of a batch of this compound.
Caption: A comprehensive workflow for the quality control of this compound.
In-Depth Protocol: HPLC Assay and Impurity Profiling
This section provides a detailed, self-validating HPLC method for the analysis of this compound. The inclusion of system suitability tests (SST) is non-negotiable as it ensures the chromatographic system is performing adequately for the analysis.
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the assay and organic impurity profile of this compound using a gradient reverse-phase HPLC method with UV detection.
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
This compound Reference Standard (of known, high purity)
-
This compound Sample
2. Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the basic nitrogen in the isoquinoline ring. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the analyte from the C18 stationary phase. |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is essential to elute potential impurities with different polarities and to ensure the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength where aromatic systems, including the isoquinoline core, strongly absorb. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
3. Solution Preparation:
-
Diluent: 50:50 Acetonitrile/Water
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
4. System Suitability Testing (SST):
-
Inject the Reference Standard solution five times. The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and indicates good peak sharpness. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and stability of the injection and detection system. |
5. Analysis Procedure:
-
Perform the SST injections and verify the criteria are met.
-
Inject the Diluent once as a blank to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
Inject the Reference Standard solution again after the sample injections to bracket the samples and confirm system stability.
6. Calculation:
-
Assay (% w/w): ((Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample)) * Purity_Standard
-
Impurities (% Area): ((Area_Impurity / Total_Area_All_Peaks)) * 100 (Note: Report any impurity greater than 0.05%. The relative response factor is assumed to be 1.0 for unknown impurities.)
Common Impurities and Their Origins
Understanding the synthetic route is paramount to predicting potential impurities.[9] A common method for preparing aldehydes is the oxidation of the corresponding methyl group. Therefore, impurities in this compound could arise from the synthesis of 7-methylisoquinoline and its subsequent oxidation.
Caption: Potential sources of impurities in the synthesis of this compound.
Key Potential Impurities:
-
Isomers: Positional isomers like 6- and 8-isoquinolinecarboxaldehyde are difficult to separate and can arise from isomeric impurities in the starting materials. Their presence must be controlled as they can have different pharmacological and toxicological profiles.
-
Unreacted Starting Material: Incomplete oxidation can lead to residual 7-methylisoquinoline in the final product.
-
Over-oxidation Product: Aggressive oxidation conditions can convert the aldehyde to the corresponding 7-isoquinolinecarboxylic acid.
-
Degradation Products: Aldehydes can be susceptible to oxidation or polymerization over time, especially when exposed to air, light, or incompatible storage conditions.
Acceptance Criteria & Specifications
For use as a pharmaceutical intermediate, this compound should meet stringent specifications. While no universal standard exists in a pharmacopeia, a typical Certificate of Analysis would include the following criteria, often with a minimum purity of 98% or higher.[10]
| Test | Acceptance Criteria | Method |
| Appearance | White to light yellow solid | Visual |
| Identity | Conforms to the structure | FTIR, ¹H NMR |
| Assay | ≥ 98.5% | HPLC |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.5% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC |
| Sulfated Ash | ≤ 0.1% | USP <281> |
Conclusion
The quality control of this compound is a rigorous, multi-faceted process that is fundamental to ensuring the quality and safety of the final pharmaceutical products derived from it. A combination of orthogonal analytical techniques, anchored by a robust, well-validated HPLC method, is essential for a comprehensive purity assessment. By understanding not only the analytical procedures but also the potential sources of impurities, researchers and drug development professionals can confidently use this critical building block, ensuring the integrity of their synthetic pathways and the ultimate success of their therapeutic programs.
References
- SynThink Research Chemicals.
- PubChem. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Sigma-Aldrich. This compound | 87087-20-5.
- PubChem. Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853.
- Semantic Scholar.
- MDPI.
- Organic Chemistry Portal. Isoquinoline synthesis.
- African Rock Art. Isoquinoline-7-carbaldehyde.
- RSC Publishing.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- PubChem. Isoquinoline-6-carboxaldehyde | C10H7NO | CID 15290359.
- PubChem. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412.
- PubChem. 7-Quinolinecarboxaldehyde | C10H7NO | CID 4712255.
- Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoquinoline-6-carboxaldehyde | C10H7NO | CID 15290359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. mdpi.com [mdpi.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
7-Isoquinolinecarboxaldehyde safety and handling
While comprehensive toxicological data is limited, the GHS classifications indicate that this compound is harmful if swallowed, inhaled, or absorbed through the skin. [2]It is known to cause irritation to the skin, eyes, and respiratory system. [2][4]No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA. [4]
References
-
Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 . PubChem, National Center for Biotechnology Information. [Link]
-
7-Quinolinecarboxaldehyde | C10H7NO | CID 4712255 . PubChem, National Center for Biotechnology Information. [Link]
-
Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555 . PubChem, National Center for Biotechnology Information. [Link]
-
Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853 . PubChem, National Center for Biotechnology Information. [Link]
-
MSDS of isoquinoline-7-carbaldehyde . Capot Chemical Co., Ltd. [Link]
-
Personal Protective Equipment (PPE) . CHEMM, U.S. Department of Health & Human Services. [Link]
-
Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 . PubChem, National Center for Biotechnology Information. [Link]
-
Substance Technical Guidelines for Formalin . Occupational Safety and Health Administration (OSHA). [Link]
-
First Aid for Chemical Inhalation Incidents . Coast2Coast First Aid & CPR. [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. [Link]
-
General Description and Discussion of the Levels of Protection and Protective Gear . Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Hazards . Emory University Environmental Health and Safety Office (EHSO). [Link]
-
GHS Hazardous Chemical Information List . Safe Work Australia. [Link]
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS) (Rev.7) (2017) . United Nations Economic Commission for Europe (UNECE). [Link]
-
First Aid for Soldiers FM 21-11 . The Brookside Associates. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. unece.org [unece.org]
- 4. capotchem.cn [capotchem.cn]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Technical Guide to the Natural Occurrence of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with approximately 2,500 known structures.[1][2] Derived from the amino acid L-tyrosine, these compounds exhibit a vast array of potent pharmacological activities, forming the basis for numerous pharmaceuticals, including the analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the vasodilator papaverine.[3][4][5] This guide provides an in-depth exploration of the natural occurrence of isoquinoline alkaloids, beginning with their core biosynthetic pathways, tracing their distribution across the plant kingdom, and detailing the methodologies for their extraction, isolation, and structural elucidation. The objective is to furnish researchers and drug development professionals with a foundational understanding of these critical natural products, grounded in established scientific principles and field-proven techniques.
The Biosynthetic Core: From Tyrosine to Structural Diversity
The journey of all isoquinoline alkaloids begins with the aromatic amino acid L-tyrosine. The pathway's elegance lies in its initial conserved steps that create a central precursor, which then serves as a branching point for the synthesis of myriad structural classes. This biosynthetic logic is critical for understanding the relationships between different alkaloid types and for potential applications in metabolic engineering.[6]
Formation of the Central Precursor: (S)-Norcoclaurine
The initial steps of the pathway are dedicated to producing two key building blocks from tyrosine, which are then condensed to form the foundational isoquinoline scaffold.
-
Formation of Dopamine and 4-hydroxyphenylacetaldehyde: The biosynthesis commences with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde. This occurs through a series of enzymatic reactions including decarboxylation, ortho-hydroxylation, and deamination.[2][3] A key enzyme in this stage is Tyrosine/Dopa Decarboxylase (TYDC) , which catalyzes the conversion of tyrosine and its hydroxylated form, L-DOPA, into their corresponding amines, tyramine and dopamine.[3][6]
-
The Pictet-Spengler Condensation: The two building blocks, dopamine and 4-hydroxyphenylacetaldehyde, are then condensed in a crucial stereospecific reaction catalyzed by Norcoclaurine Synthase (NCS) . This reaction forms the first true benzylisoquinoline alkaloid, (S)-norcoclaurine, which is the universal precursor to virtually all other isoquinoline alkaloids found in nature.[2][3]
Branching Pathways to Major Alkaloid Classes
(S)-norcoclaurine undergoes a series of hydroxylations and methylations to become (S)-reticuline, another pivotal intermediate. From (S)-reticuline, the pathway diverges dramatically, giving rise to the major structural classes of isoquinoline alkaloids.
-
Protoberberines and Benzophenanthridines: The enzyme Berberine Bridge Enzyme (BBE) plays a key role here, converting (S)-reticuline into (S)-scoulerine, the precursor for protoberberines like berberine and benzophenanthridines like sanguinarine.[2][6] This involves the formation of a methylenedioxy bridge, a common structural feature in this class.[3]
-
Morphinans: The biosynthesis of morphine and related compounds requires a unique intramolecular carbon-carbon phenol coupling of the (R)-enantiomer of reticuline. This is catalyzed by the P450-dependent enzyme salutaridine synthase, leading to the formation of the rigid pentacyclic structure characteristic of morphinan alkaloids.[3][7]
The following diagram illustrates the core biosynthetic relationships.
Distribution and Chemotaxonomy
Isoquinoline alkaloids are not ubiquitously distributed in the plant kingdom; their presence is a distinct chemotaxonomic feature of specific, predominantly primitive angiosperm families.[8][9] This selective distribution is invaluable for botanical classification and for identifying new potential sources of these compounds.
The primary plant families known for producing a rich diversity of isoquinoline alkaloids include:
-
Papaveraceae (Poppy family)
-
Berberidaceae (Barberry family)
-
Menispermaceae (Moonseed family)
-
Ranunculaceae (Buttercup family)
Other families such as Lauraceae and Rutaceae also contain species that selectively synthesize unique isoquinolines.[11]
The following table summarizes the distribution of several medicinally important isoquinoline alkaloids.
| Alkaloid Class | Alkaloid Example | Key Plant Source(s) | Plant Family |
| Morphinan | Morphine, Codeine, Thebaine | Papaver somniferum (Opium Poppy) | Papaveraceae |
| Benzylisoquinoline | Papaverine | Papaver somniferum | Papaveraceae |
| Protoberberine | Berberine | Berberis vulgaris, Coptis chinensis, Hydrastis canadensis | Berberidaceae, Ranunculaceae |
| Protoberberine | Palmatine | Coptis chinensis, Phellodendron amurense | Ranunculaceae, Rutaceae |
| Benzophenanthridine | Sanguinarine, Chelerythrine | Sanguinaria canadensis (Bloodroot), Chelidonium majus | Papaveraceae |
| Aporphine | Magnoflorine | Magnolia spp., Tinospora spp. | Magnoliaceae, Menispermaceae |
| Bisbenzylisoquinoline | Tubocurarine | Chondrodendron tomentosum | Menispermaceae |
A Self-Validating Protocol for Extraction and Isolation
The isolation of isoquinoline alkaloids from plant matrices hinges on their basic nature, a chemical property conferred by the nitrogen atom in the isoquinoline ring. This allows for a robust and self-validating purification strategy using acid-base partitioning. The causality behind each step is crucial for troubleshooting and adapting the protocol to different plant materials.
General Experimental Workflow
The protocol below outlines a standard, reliable method for isolating an enriched isoquinoline alkaloid fraction. Each step serves a distinct purification purpose, ensuring that the subsequent step is performed on a cleaner, more concentrated sample.
Step 1: Preparation of Plant Material
-
Action: The plant material (e.g., roots, bark, whole plant) is dried to a constant weight and ground into a fine powder.
-
Causality: Drying prevents enzymatic degradation of the alkaloids and removes water, which can interfere with solvent extraction efficiency. Grinding vastly increases the surface area, ensuring thorough contact with the extraction solvent for maximal yield.
Step 2: Initial Solvent Extraction
-
Action: The powdered material is extracted exhaustively with methanol or a methanol/chloroform mixture, typically via maceration or Soxhlet apparatus. The solvent is then evaporated under reduced pressure.
-
Causality: Methanol is an effective solvent for a broad range of alkaloids and other plant metabolites. Evaporation concentrates the crude extract.
Step 3: Acid-Base Partitioning (The Purification Core)
-
Action A (Acidification): The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl or tartaric acid). This aqueous solution is then washed several times with a non-polar organic solvent like dichloromethane or diethyl ether. The organic washes are discarded.
-
Causality A: In the acidic medium, the basic nitrogen of the alkaloids becomes protonated (R₃N → R₃NH⁺), forming water-soluble salts. Neutral and acidic impurities (fats, waxes, chlorophyll, phenolic acids) remain uncharged and are partitioned into the immiscible organic solvent, thus being removed. This is the primary purification step.
-
Action B (Basification): The purified aqueous acid layer is then made alkaline (pH 9-11) by the careful addition of a base (e.g., ammonium hydroxide).
-
Causality B: Basification deprotonates the alkaloid salts (R₃NH⁺ → R₃N), returning them to their neutral, "free base" form, which has low water solubility.
-
Action C (Final Extraction): The now-basic aqueous solution is repeatedly extracted with an organic solvent (e.g., dichloromethane or chloroform). The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to yield the total alkaloid fraction.
-
Causality C: The deprotonated, neutral alkaloids are now readily soluble in the organic solvent, allowing them to be separated from water-soluble salts and other polar impurities remaining in the aqueous phase.
Step 4: Chromatographic Separation
-
Action: The enriched alkaloid fraction is subjected to column chromatography (using silica gel or alumina) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
-
Causality: These techniques separate molecules based on differences in polarity, size, and affinity for the stationary phase, allowing for the purification of individual alkaloids from the complex mixture.
Modern Analytical Techniques for Identification
The unambiguous identification of isoquinoline alkaloids, especially novel ones, requires a combination of modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for both separation and quantification. A C18 reversed-phase column is commonly used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile.[12] A Diode Array Detector (DAD) provides UV spectra, which can help in the initial classification of the alkaloid based on its chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry is essential for modern natural product research. It provides the molecular weight of the compound (from the parent ion) and structural information from its fragmentation pattern, allowing for the rapid identification of known compounds in a complex mixture by comparing data to libraries.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a novel compound, full structural elucidation is only possible through NMR. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are used to piece together the carbon skeleton and the precise placement of all protons and substituents, confirming the compound's identity and stereochemistry.[14]
Pharmacological Significance and Future Outlook
The enduring interest in isoquinoline alkaloids is driven by their remarkable spectrum of biological activities, which are directly linked to their diverse structures.[4][11] Many of these natural products serve as lead compounds in drug discovery.[4]
| Pharmacological Activity | Key Alkaloid(s) | Brief Mechanism/Note |
| Analgesic | Morphine, Codeine | Opioid receptor agonists, central nervous system depressants.[1][15] |
| Antimicrobial / Antifungal | Berberine, Sanguinarine, Palmatine | Intercalate with DNA, inhibit key cellular enzymes, and disrupt cell membranes.[3][10][16] |
| Anticancer / Cytotoxic | Sanguinarine, Berberine, Noscapine | Exhibit pro-apoptotic and anti-proliferative effects through various mechanisms, including DNA binding and microtubule disruption.[13][15][16] |
| Antispasmodic | Papaverine | Smooth muscle relaxant, likely through inhibition of phosphodiesterase.[1][15] |
| Anti-inflammatory | Berberine, Norisoboldine | Can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.[4][16] |
| Antiviral | Berberine, Corydine | Inhibit viral replication and reverse transcriptase activity.[16] |
The field continues to evolve, with significant research focused on discovering novel isoquinoline alkaloids from previously unexplored plant species and marine organisms.[8][17] Furthermore, the elucidation of their biosynthetic pathways is paving the way for metabolic engineering and synthetic biology approaches to produce these valuable compounds in microbial systems, offering a sustainable and scalable alternative to plant extraction.[6]
References
-
Title: Isoquinoline Alkaloid Biosynthesis Source: Biocyclopedia URL: [Link]
-
Title: Isoquinoline alkaloids Source: Wikipedia URL: [Link]
-
Title: Isoquinoline Alkaloid Biosynthesis Pathway Source: Semantic Scholar URL: [Link]
-
Title: Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research Source: PMC - PubMed Central URL: [Link]
-
Title: Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids Source: Frontiers URL: [Link]
-
Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL: [Link]
-
Title: Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases Source: ResearchGate URL: [Link]
-
Title: Biologically Active Isoquinoline Alkaloids covering 2014-2018 Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL: [Link]
-
Title: Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme Source: PubMed Central URL: [Link]
- Title: The Chemistry and Biology of Isoquinoline Alkaloids Source: Google Books URL
-
Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: Natural Product Reports (RSC Publishing) URL: [Link]
-
Title: Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) Source: PMC - PubMed Central URL: [Link]
-
Title: Isoquinoline Source: Wikipedia URL: [Link]
-
Title: Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... Source: PMC - NIH URL: [Link]
-
Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: ResearchGate URL: [Link]
-
Title: HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species Source: ResearchGate URL: [Link]
-
Title: Isolation of a new iso-quinoline alkaloid and cytotoxicity studies... Source: PubMed URL: [Link]
-
Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: PubMed URL: [Link]
Sources
- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 3. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 9. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 17. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Isoquinoline Compounds
Abstract
The isoquinoline framework, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone of heterocyclic chemistry and drug discovery.[1][2] This guide offers a comprehensive exploration of the origins and evolution of isoquinoline chemistry, tailored for researchers, scientists, and professionals in drug development. We trace the journey from the compound's initial, unassuming discovery in coal tar to its celebrated status as the structural heart of thousands of pharmacologically potent natural alkaloids.[1][3] This document elucidates the pivotal moments in its history, from the first isolation of morphine to the elegant development of eponymous synthetic reactions that are still in use today. We will dissect the logic behind these foundational synthetic strategies, provide detailed experimental protocols, and present comparative data to offer a field-proven perspective on this indispensable molecular scaffold.
The Genesis of a Scaffold: From Industrial Byproduct to Chemical Curiosity
The story of isoquinoline begins not in a pristine laboratory focused on natural products, but amidst the grimy backdrop of the 19th-century coal industry. In 1885, Dutch chemists S. Hoogewerff and W.A. van Dorp first isolated isoquinoline from coal tar.[1][2][4] They achieved this separation through a meticulous process of fractional crystallization of the acid sulfate salts. A more efficient method was later developed in 1914 by Weissgerber, who exploited the difference in basicity between isoquinoline and its structural isomer, quinoline, to achieve selective extraction.[1][2]
Isoquinoline (IUPAC name: Benzo[c]pyridine) is a colorless, hygroscopic liquid with a distinct, unpleasant odor.[1] It is a weak base, with a pKa of 5.14, and its physical properties are summarized in the table below.[1]
| Property | Value |
| Molar Mass | 129.162 g·mol⁻¹ |
| Melting Point | 26–28 °C |
| Boiling Point | 242 °C |
| Density | 1.099 g/cm³ |
While the initial discovery of the parent heterocycle was a landmark, the true significance of the isoquinoline scaffold was unveiled through the study of natural products, a field that was concurrently blossoming.
Nature's Blueprint: The Discovery of Isoquinoline Alkaloids
Long before its formal discovery in coal tar, the isoquinoline core structure had been utilized by nature to create a vast and potent arsenal of bioactive molecules. These "isoquinoline alkaloids," numbering over 2,500, are primarily derived from the amino acid tyrosine and are responsible for the profound physiological effects of many medicinal plants.[3][5]
The Landmark Isolation of Morphine
The history of isoquinoline alkaloids is inextricably linked to the story of morphine. Evidence of opium use dates back millennia, but its active component remained a mystery.[6] Between 1803 and 1817, a young German pharmacist's assistant named Friedrich Sertürner embarked on a series of groundbreaking experiments.[7][8][9] He was the first to isolate the pure crystalline substance from opium, which he named "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[8][9][10] This is widely regarded as the first-ever isolation of a pure alkaloid from a plant.[8][10] Sertürner's work not only provided a potent and quantifiable analgesic but also catalyzed the field of alkaloid chemistry, paving the way for the discovery of countless other natural products.[8][11]
The structural elucidation of morphine, a complex pentacyclic isoquinoline alkaloid, took another century and a half, culminating in the work of Sir Robert Robinson, who was awarded the Nobel Prize in Chemistry in 1947 for his investigations into plant products of biological importance, including the alkaloids.[6]
The Art of Synthesis: Forging the Isoquinoline Core
The recognition of the isoquinoline scaffold's importance in nature spurred a flurry of activity in the field of organic synthesis. Chemists sought to develop methods to construct this heterocyclic system in the laboratory, enabling access to natural product analogues and novel chemical entities. Several classic, eponymous reactions emerged from this era and remain fundamental to the synthesis of isoquinolines today.[12][13]
The Bischler-Napieralski Reaction (1893)
Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines.[14][15][16][17] The process involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[14][15][18] The resulting dihydroisoquinoline can then be dehydrogenated (oxidized) to the corresponding isoquinoline.[15][16]
The reaction is particularly effective when the aromatic ring is electron-rich, as this facilitates the key intramolecular electrophilic aromatic substitution step.[14][16]
Experimental Protocol: Synthesis of Papaverine via Bischler-Napieralski Reaction
Step 1: Amide Formation:
-
To a solution of 3,4-dimethoxyphenethylamine in a suitable aprotic solvent (e.g., toluene), add an equimolar amount of 3,4-dimethoxyphenylacetyl chloride.
-
Include a non-nucleophilic base, such as pyridine, to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Work up the reaction by washing with dilute acid and brine, then dry and concentrate to yield the N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Step 2: Cyclization and Dehydrogenation:
-
Dissolve the amide from Step 1 in anhydrous toluene.
-
Add an excess of phosphoryl chloride (POCl₃) and reflux the mixture. The reaction proceeds via an intramolecular electrophilic aromatic substitution.[14][15]
-
After completion, carefully quench the reaction with ice water and basify with aqueous sodium hydroxide.
-
Extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.
-
To the crude intermediate, add a dehydrogenating agent such as palladium on carbon (Pd/C) and heat in a high-boiling solvent (e.g., decalin) to effect aromatization to papaverine.
-
Purify the final product by crystallization or chromatography.
Logical Flow of Bischler-Napieralski Reaction
Caption: Workflow of the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction (1911)
Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[19][20][21] This reaction is a special case of the Mannich reaction and is of immense biological significance as it mimics the biosynthetic pathways of many alkaloids.[19][20]
The driving force is the formation of a highly electrophilic iminium ion, which then undergoes intramolecular attack by the electron-rich aromatic ring.[20] The reaction often proceeds under mild conditions, especially when the aryl ring is activated with electron-donating groups.[20][22]
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction
-
Dissolve the β-phenylethylamine and an equimolar amount of an aldehyde (e.g., formaldehyde) in a suitable solvent (e.g., methanol or water).
-
Acidify the mixture with a catalytic amount of a protic acid, such as hydrochloric acid or sulfuric acid.[22]
-
Stir the reaction at room temperature or with gentle heating. The reaction proceeds through the formation of an iminium ion intermediate, followed by electrophilic attack on the aromatic ring.[20][21]
-
Monitor the reaction by TLC. Upon completion, neutralize the acid and extract the product with an organic solvent.
-
Purify the resulting 1,2,3,4-tetrahydroisoquinoline by chromatography or crystallization.
Logical Flow of Pictet-Spengler Reaction
Caption: Workflow of the Pictet-Spengler reaction.
The Pomeranz-Fritsch Reaction (1893)
Also reported in 1893, independently by Cäsar Pomeranz and Paul Fritsch, this reaction provides a direct route to the isoquinoline nucleus itself.[23][24][25] The synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[4][23][24][25] While effective, the yields can be variable, and several modifications, such as the Schlittler-Müller modification using a benzylamine and glyoxal acetal, have been developed to improve its utility.[1][25][26]
Experimental Protocol: Synthesis of Isoquinoline via Pomeranz-Fritsch Reaction
Step 1: Benzalaminoacetal Formation:
-
Condense benzaldehyde with 2,2-diethoxyethylamine in a suitable solvent. This reaction forms the Schiff base intermediate, a benzalaminoacetal.[23][27]
Step 2: Acid-Catalyzed Cyclization:
-
Treat the benzalaminoacetal from Step 1 with a strong acid, typically concentrated sulfuric acid, with heating.[25]
-
The acid promotes cyclization onto the benzene ring, followed by the elimination of two molecules of ethanol to form the aromatic isoquinoline ring.[24][27]
-
Carefully pour the reaction mixture onto ice, basify, and extract the isoquinoline product.
-
Purify by distillation or chromatography.
Logical Flow of Pomeranz-Fritsch Reaction
Caption: Workflow of the Pomeranz-Fritsch reaction.
Modern Era and Future Directions
While these classic reactions are foundational, the synthesis of isoquinolines has continued to evolve. Modern methods often focus on improving efficiency, atom economy, and functional group tolerance. Transition-metal-catalyzed reactions, particularly those involving C-H activation and annulation, have become powerful tools for constructing diverse isoquinoline scaffolds.[12][28] Furthermore, advancements in photoredox catalysis and greener synthetic alternatives are addressing the environmental concerns associated with traditional methods.[12][28]
The pharmacological significance of the isoquinoline scaffold cannot be overstated. From the potent analgesic effects of morphine to the antimicrobial properties of berberine and the vasodilator action of papaverine, these compounds exhibit a vast range of biological activities.[5][29][30] This has cemented the isoquinoline ring as a "privileged structure" in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic agents for a wide array of diseases, including cancer, microbial infections, and neurological disorders.[29][30][31] The ongoing exploration of both natural and synthetic isoquinoline derivatives ensures that the rich history of this remarkable scaffold is still being written.
References
- Wikipedia. Isoquinoline.
- Grokipedia. Bischler–Napieralski reaction.
- Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- Wikipedia. Bischler–Napieralski reaction.
- Wikipedia. Pomeranz–Fritsch reaction.
- Thermo Fisher Scientific. Pomeranz-Fritsch Reaction.
- ResearchGate.
- J&K Scientific LLC. Bischler-Napieralski Reaction.
- Grokipedia. Pictet–Spengler reaction.
- Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines.
- ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
-
. Bischler–Napieralski reaction.
- International Journal of Pharmaceutical Sciences.
- Benchchem.
- RSC Publishing.
- ResearchGate. Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry.
- Wikipedia. Pictet–Spengler reaction.
- MDPI.
- ChemicalBook.
- ResearchG
- Slideshare. Bischler napieralski reaction.
- Wikipedia. Morphine.
- ResearchGate. Recent isoquinoline synthesis methods.
- MDPI. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.
- Sathyabama Institute of Science and Technology.
- Química Organica.org. Isoquinoline synthesis.
- MDPI.
- ResearchGate.
- PubMed Central. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).
- PubMed Central.
- UChicago Medicine. As morphine turns 200 drug that blocks its side effects reveals new secrets.
- Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
- Talbott Recovery. History of Morphine.
- ResearchGate. The mechanism of the Pictet–Spengler reaction.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- MDPI.
- ResearchGate. Structural formulas of isoquinoline alkaloids.
- Sathyabama Institute of Science and Technology. UNIT – I–Alkaloids-SCY1615.
- J&K Scientific LLC. Pictet-Spengler Reaction.
- PubMed Central. Biologically Active Isoquinoline Alkaloids covering 2014-2018.
- Natural Product Reports (RSC Publishing). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- PubMed. Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl.
- PubMed. Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- PubMed Central. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
- Semantic Scholar. The discovery of alkaloids.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. As morphine turns 200 drug that blocks its side effects reveals new secrets - UChicago Medicine [uchicagomedicine.org]
- 9. talbottcampus.com [talbottcampus.com]
- 10. Morphine - Wikipedia [en.wikipedia.org]
- 11. The discovery of alkaloids. | Semantic Scholar [semanticscholar.org]
- 12. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 13. Isoquinoline synthesis [quimicaorganica.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 18. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 21. via.library.depaul.edu [via.library.depaul.edu]
- 22. jk-sci.com [jk-sci.com]
- 23. organicreactions.org [organicreactions.org]
- 24. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 25. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - AU [thermofisher.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 30. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Isoquinolinecarboxaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Isoquinolinecarboxaldehyde is a versatile heterocyclic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural framework, combining the reactivity of an aldehyde with the pharmacological relevance of the isoquinoline scaffold, has positioned it as a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its physicochemical properties, spectroscopic profile, synthesis, and characteristic reactivity. Furthermore, it delves into its application in the development of novel therapeutics, with a particular focus on its role in the synthesis of enzyme inhibitors and other bioactive compounds. Detailed experimental protocols are provided to offer field-proven insights for researchers in drug discovery and organic synthesis.
Introduction
The isoquinoline nucleus is a prominent structural motif found in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] The fusion of a benzene ring with a pyridine ring bestows upon this heterocycle a unique electronic and steric profile, making it a privileged scaffold in drug design. When functionalized with a carboxaldehyde group at the 7-position, the resulting this compound emerges as a highly reactive and versatile intermediate.[2] This guide aims to provide a detailed technical overview of this compound, moving beyond a simple cataloging of its properties to an in-depth analysis of its chemical behavior and synthetic utility. As a Senior Application Scientist, the focus will be on the "why" behind experimental choices, offering insights that are both theoretically sound and practically applicable in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a lead compound is the cornerstone of any successful drug development campaign. This section details the key physicochemical and spectroscopic characteristics of this compound.
Physicochemical Properties
The inherent properties of this compound dictate its behavior in both chemical reactions and biological systems. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 87087-20-5 | [3] |
| Molecular Formula | C₁₀H₇NO | [3] |
| Molecular Weight | 157.17 g/mol | [3] |
| Appearance | Light yellow solid | [2] |
| XLogP3 | 1.7 | [3] |
| Topological Polar Surface Area (TPSA) | 30.0 Ų | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
XLogP3 is a computed measure of hydrophobicity, a critical parameter in predicting drug absorption and distribution. The TPSA is an indicator of a molecule's ability to permeate cell membranes.
Spectroscopic Profile
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aldehydic proton. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9-10 ppm. The protons on the isoquinoline ring will exhibit complex splitting patterns in the aromatic region (δ 7-9 ppm) due to spin-spin coupling. For comparison, the ¹H NMR spectrum of the isomeric 7-quinolinecarboxaldehyde shows signals in this region.[4]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 120-150 ppm. The ¹³C NMR spectrum of 7-quinolinecarboxaldehyde can serve as a useful reference for signal assignment.[5]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups. Key expected absorptions for this compound include:
-
C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1690-1740 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands of variable intensity will be present in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Absorptions will be observed above 3000 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (157.17).
Synthesis of this compound
The efficient synthesis of this compound is crucial for its utilization as a building block. While several general methods for isoquinoline synthesis exist, a common and practical approach for introducing the aldehyde functionality at the 7-position involves the oxidation of a precursor such as 7-methylisoquinoline.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound points towards 7-methylisoquinoline as a readily available starting material. The key transformation is the selective oxidation of the methyl group to an aldehyde.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Oxidation of 7-Methylisoquinoline
This protocol describes a plausible method for the synthesis of this compound via the oxidation of 7-methylisoquinoline using selenium dioxide, a common reagent for the oxidation of benzylic methyl groups.
Materials:
-
7-Methylisoquinoline
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylisoquinoline (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).
-
Addition of Oxidant: Add selenium dioxide (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium precipitate.
-
Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with expected values.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the nucleophilic character of the isoquinoline ring system. This dual reactivity makes it a versatile synthon in organic synthesis.
Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to a multitude of chemical transformations, allowing for the construction of complex molecular architectures.
4.1.1. Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes.[7] This reaction is particularly useful for introducing vinyl groups, which can serve as handles for further functionalization.
Caption: Workflow of the Wittig reaction with this compound.
Experimental Protocol: Wittig Olefination
This protocol outlines the synthesis of a generic 7-vinylisoquinoline derivative using a phosphonium ylide.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7-vinylisoquinoline derivative.
Formation of Bioactive Derivatives
This compound is a key starting material for the synthesis of various classes of bioactive compounds, including enzyme inhibitors.
4.2.1. Thiosemicarbazone Derivatives with Anticancer Activity
Thiosemicarbazones derived from heterocyclic aldehydes have shown significant potential as anticancer agents.[8][9] The condensation of this compound with thiosemicarbazide or its derivatives yields the corresponding thiosemicarbazones, which can act as metal chelators and inhibit enzymes crucial for cancer cell proliferation.[10]
Experimental Protocol: Synthesis of this compound Thiosemicarbazone
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in warm ethanol in a round-bottom flask.
-
Addition of Thiosemicarbazide: Add a solution of thiosemicarbazide (1.05 eq) in warm ethanol to the aldehyde solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux for 2-3 hours. A precipitate should form as the reaction progresses.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
-
Drying: Dry the product under vacuum to obtain the this compound thiosemicarbazone.
Self-Validation: The structure of the product should be confirmed by spectroscopic methods (NMR, IR, MS). The purity can be assessed by melting point determination and elemental analysis.
4.2.2. Precursors for PARP and Kinase Inhibitors
The isoquinoline scaffold is present in several approved and investigational drugs that target enzymes like Poly(ADP-ribose) polymerase (PARP) and various kinases.[11][12][13] this compound can be elaborated into more complex structures that can fit into the active sites of these enzymes. For instance, the aldehyde group can be converted into a carboxamide or other functionalities that can engage in hydrogen bonding interactions with the enzyme.
Caption: Role of this compound in drug development.
The development of potent and selective PARP or kinase inhibitors often involves extensive structure-activity relationship (SAR) studies, where modifications are made to the core scaffold to optimize binding affinity and pharmacokinetic properties.[12][14] this compound provides a convenient entry point for such SAR explorations.
Conclusion
This compound is a molecule of significant interest to researchers in medicinal chemistry and organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and strategic position as a synthetic intermediate make it an invaluable tool in the quest for novel therapeutic agents. This guide has provided a comprehensive overview of its theoretical properties, practical synthesis, and key applications, with a focus on providing actionable insights and self-validating experimental protocols. As our understanding of disease pathways deepens, the importance of versatile building blocks like this compound in the rational design of next-generation therapeutics will undoubtedly continue to grow.
References
-
On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. PubMed. [Link]
-
Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Synthesis and anticancer activity of thiosemicarbazones. PubMed. [Link]
-
Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. PubMed. [Link]
-
Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. YouTube. [Link]
-
A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. [Link]
-
Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. National Institutes of Health. [Link]
-
Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Semantic Scholar. [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Arkivoc. [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. [Link]
-
Wittig Reaction - Common Conditions. [Link]
-
Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Institutes of Health. [Link]
-
Isoquinoline-7-carbaldehyde. PubChem. [Link]
-
Development of Kinase Inhibitors via Metal- Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]- quinazolin-9-ones Designed by Fragment-Growing Studies. Semantic Scholar. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Institutes of Health. [Link]
-
On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. arkat usa. [Link]
-
Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. PubMed. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
of SAR study for PARP-1 suppression effect of the most potent derivatives. ResearchGate. [Link]
-
Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. ResearchGate. [Link]
-
Selected SAR of isoquinoline series. ResearchGate. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. [Link]
-
5,6,7-trimethoxy-8-isoquinolinecarbaldehyde. ChemSynthesis. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line tar. Semantic Scholar. [Link]
-
Isoquinoline. NIST WebBook. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
-
IR Tables, UCSC. [Link]
-
Table of Characteristic IR Absorptions. [Link]
Sources
- 1. [PDF] Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs | Semantic Scholar [semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline-7-carbaldehyde(49573-30-0) 1H NMR spectrum [chemicalbook.com]
- 5. Quinoline-7-carbaldehyde(49573-30-0) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pages.jh.edu [pages.jh.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 7-Isoquinolinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Isoquinolinecarboxaldehyde is a pivotal building block in medicinal chemistry and materials science, valued for its reactive aldehyde group and the versatile isoquinoline scaffold.[1] Its utility in the synthesis of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure the integrity of research and manufacturing outcomes. This in-depth technical guide provides a comprehensive analysis of the factors influencing the stability of this compound, delineates its probable degradation pathways, and establishes field-proven protocols for its proper storage and handling.
Introduction: The Chemical Significance of this compound
This compound, with the molecular formula C₁₀H₇NO, belongs to a class of aromatic aldehydes that are integral to a wide array of synthetic applications.[2] The isoquinoline moiety is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[3] The aldehyde functional group at the 7-position serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, making it a valuable precursor in the synthesis of complex molecular architectures.[4][5]
Given its importance, maintaining the chemical purity and stability of this compound is paramount for reproducible and reliable experimental results. This guide will delve into the intrinsic chemical properties that dictate its stability and provide actionable insights for researchers and professionals in the field.
Chemical Stability Profile
The stability of this compound is governed by the interplay of its two key structural features: the aromatic isoquinoline ring system and the electrophilic aldehyde group. While the aromatic nature of the isoquinoline ring imparts a degree of stability, the aldehyde functionality is inherently susceptible to various degradation reactions.
Inherent Reactivity of the Aldehyde Group
Aromatic aldehydes, in general, are prone to several degradation pathways that can compromise their purity over time. The primary modes of degradation to consider for this compound are:
-
Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid (7-isoquinolinecarboxylic acid). This process can be initiated by atmospheric oxygen and is often accelerated by exposure to light, elevated temperatures, and the presence of metal ion impurities.[6]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts.[7][8][9] This can lead to the formation of insoluble, high-molecular-weight materials, reducing the effective concentration of the desired aldehyde.
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an α-hydrogen, such as this compound, can undergo a disproportionation reaction to yield the corresponding primary alcohol and a carboxylate salt.
Influence of the Isoquinoline Ring
The isoquinoline ring system, a nitrogen-containing heterocycle, also influences the molecule's stability. The nitrogen atom can act as a site for N-oxidation, although this is generally less facile than the oxidation of the aldehyde group.[6] The electron-withdrawing nature of the nitrogen atom can also impact the reactivity of the aldehyde group. Furthermore, the aromatic system is susceptible to photodegradation upon exposure to UV light.[10][11]
Predicted Degradation Pathways
Based on the chemical functionalities present in this compound, several degradation pathways can be postulated. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting the results of stability studies.
Caption: Predicted degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation of this compound and ensure its long-term stability, the following storage and handling protocols are recommended. These are based on best practices for aromatic aldehydes and heterocyclic compounds.
Optimal Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[1] | Reduces the rate of oxidation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, preventing oxidation. |
| Light | Amber or opaque container | Protects the compound from photodegradation.[10][11] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and potential moisture-catalyzed reactions. |
| Purity | High purity grade | Impurities can act as catalysts for degradation reactions. |
Safe Handling Procedures
-
Dispensing: Whenever possible, handle the compound in an inert atmosphere glovebox. If a glovebox is not available, work quickly in a well-ventilated fume hood, minimizing the time the container is open to the atmosphere.
-
Solvent Selection: For preparing stock solutions, use high-purity, anhydrous solvents. Degassing the solvent prior to use by sparging with an inert gas is recommended to remove dissolved oxygen.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for specific handling precautions.
Experimental Workflow: Stability Assessment
For critical applications, it is advisable to perform a stability assessment of this compound under your specific experimental conditions. A typical workflow for such an assessment is outlined below.
Caption: A typical experimental workflow for assessing the stability of this compound.
Step-by-Step Protocol for a Forced Degradation Study
A forced degradation study is an essential tool to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. By understanding its inherent chemical liabilities, particularly the susceptibility of the aldehyde group to oxidation and the potential for photodegradation of the isoquinoline ring, researchers can implement effective storage and handling strategies. Adherence to the protocols outlined in this guide—namely, storage at low temperatures, under an inert atmosphere, and protected from light and moisture—will significantly enhance the shelf-life and reliability of this important chemical intermediate. For demanding applications, conducting in-house stability assessments using forced degradation studies is strongly recommended to ensure the quality and consistency of experimental outcomes.
References
-
PubMed. (n.d.). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
ACS Publications. (n.d.). Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. Retrieved from [Link]
-
ACS Publications. (2024, June 10). Asymmetric Multicomponent Polymerizations of Aromatic Amines, Aldehydes, and Alkynes Toward Chiral Poly(propargylamine)s and the Backbone Transformation. Retrieved from [Link]
-
SciSpace. (n.d.). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Retrieved from [Link]
-
Controlled Radical Polymerization. (n.d.). HIGHLIGHT - Addition Polymers of Aldehydes. Retrieved from [Link]
-
Semantic Scholar. (2000, July 1). Addition polymers of aldehydes. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). General pathway of isoquinoline degradation showing the relative.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Carboxyl Derivatives. Retrieved from [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
-
SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
YouTube. (2017, February 7). Isoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Quinolinecarboxaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-7-carbaldehyde. Retrieved from [Link]
-
DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
MSU chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]
-
PubMed. (n.d.). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-3-carboxaldehyde. Retrieved from [Link]
-
RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of oxidative amination in marine isoquinoline alkaloids and related compound synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-5-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-6-carboxaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
-
PubMed. (2009, January 13). Bacterial degradation of aromatic compounds. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-8-carboxaldehyde. Retrieved from [Link]
-
Frontiers. (n.d.). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Retrieved from [Link]
-
(2025, August 6). Biodegradation of polycyclic aromatic hydrocarbons by new isolates of white rot fungi. Retrieved from [Link]
-
PubMed. (2019, February 26). Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Electrophilic Substitution Reactions of Isoquinoline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the electrophilic substitution reactions of isoquinoline, a key heterocyclic scaffold in medicinal chemistry. The document elucidates the underlying electronic principles governing the regioselectivity of these reactions, focusing on the preferential substitution at the C5 and C8 positions of the electron-rich benzene ring. Detailed mechanistic insights and field-proven experimental protocols for critical reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are presented. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of isoquinoline-based compounds.
Introduction: The Electronic Landscape of Isoquinoline
Isoquinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] The presence of the electronegative nitrogen atom in the pyridine ring significantly influences the electron density distribution across the entire molecule. The pyridine ring is electron-deficient due to the inductive effect of the nitrogen atom, making it less susceptible to electrophilic attack.[1][2] Conversely, the benzene ring (carbocycle) remains comparatively electron-rich and is, therefore, the preferred site for electrophilic substitution.[3][4]
The reactivity of the isoquinolinium ion is significantly lower than that of naphthalene but greater than that of the quinolinium ion, highlighting the nuanced electronic effects within these fused systems.[5][6] Understanding this electronic landscape is paramount for predicting and controlling the outcomes of electrophilic substitution reactions.
Regioselectivity: The Predominance of C5 and C8 Substitution
Electrophilic attack on the isoquinoline ring predominantly occurs at the C5 and C8 positions.[5][7] This regioselectivity can be rationalized by examining the stability of the Wheland intermediates (sigma complexes) formed upon electrophilic attack at different positions.
Attack at C5 or C8 results in a carbocation intermediate where the positive charge can be delocalized over two rings without disrupting the aromaticity of the pyridine ring in all resonance structures.[4] In contrast, attack at C6 or C7 leads to less stable intermediates where one of the resonance structures disrupts the pyridine ring's aromatic sextet.[4]
Diagram 1: Electrophilic Attack on Isoquinoline
Caption: General workflow for electrophilic substitution on isoquinoline.
Key Electrophilic Substitution Reactions
The following sections detail the mechanisms and experimental protocols for the most pertinent electrophilic substitution reactions of isoquinoline in the context of drug discovery and development.
Nitration
Nitration of isoquinoline is a cornerstone reaction for introducing a versatile nitro group, which can be further transformed into other functional groups, such as amines. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid ("nitrating acid").[5] The reaction proceeds via the isoquinolinium ion, and under these conditions, a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline is typically obtained.[5][6]
2.1.1. Mechanism of Nitration
Under strong acidic conditions, the nitrogen atom of isoquinoline is protonated to form the isoquinolinium ion. This further deactivates the pyridine ring towards electrophilic attack. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, then attacks the electron-rich benzene ring, primarily at the C5 and C8 positions.
Diagram 2: Nitration of Isoquinoline
Caption: Mechanism of isoquinoline nitration leading to C5 and C8 products.
2.1.2. Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline
A convenient one-pot procedure has been developed for the synthesis of 5-bromo-8-nitroisoquinoline, which avoids the isolation of the intermediate 5-bromoisoquinoline.[8][9]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS), recrystallized[8]
-
Potassium Nitrate (KNO₃)
-
Crushed Ice
-
Dry Ice-Acetone Bath
Procedure:
-
Slowly add isoquinoline to well-stirred concentrated sulfuric acid, maintaining the internal temperature below 30°C.[8]
-
Cool the solution to -25°C in a dry ice-acetone bath.[8]
-
Add N-bromosuccinimide in portions, ensuring the internal temperature is maintained between -22 and -26°C.[8]
-
Stir the suspension for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.[8]
-
Pour the resulting homogeneous reaction mixture onto crushed ice.[8]
-
For the subsequent nitration, after the bromination is complete, add potassium nitrate to the reaction mixture.[9]
-
Workup and recrystallization yield pure 5-bromo-8-nitroisoquinoline.[9]
Table 1: Summary of Nitration Conditions and Products
| Reagents | Temperature (°C) | Products | Reference |
| HNO₃ / H₂SO₄ | 25 | 5-Nitroisoquinoline & 8-Nitroisoquinoline | [5] |
| 1. NBS, H₂SO₄2. KNO₃ | -25 to -18 | 5-Bromo-8-nitroisoquinoline | [8][9] |
Halogenation
Halogenation of isoquinoline, particularly bromination and chlorination, also proceeds preferentially at the C5 position. The reaction conditions can be tuned to achieve mono- or di-substitution.
2.2.1. Bromination
Bromination of isoquinoline with bromine in the presence of a strong protic acid like concentrated sulfuric acid, or with a Lewis acid such as aluminum trichloride (AlCl₃), yields 5-bromoisoquinoline.[5][10] The use of a "swamping catalyst" like AlCl₃ involves forming a complex with the pyridine nitrogen, which deactivates the hetero-ring and directs the electrophile to the benzene ring.[10]
2.2.2. Experimental Protocol: Synthesis of 5-Bromoisoquinoline
This procedure emphasizes careful temperature control to suppress the formation of the 8-bromoisoquinoline isomer.[8]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry Ice-Acetone Bath
-
Crushed Ice
Procedure:
-
Slowly add isoquinoline (1 equivalent) to well-stirred concentrated sulfuric acid, keeping the temperature below 30°C.[8]
-
Cool the solution to -25°C.[8]
-
Add N-bromosuccinimide (1.1 equivalents) in portions to the vigorously stirred solution, maintaining the temperature between -22 and -26°C.[8]
-
Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.[8]
-
Pour the reaction mixture onto crushed ice to precipitate the product.[8]
-
Isolate and purify the 5-bromoisoquinoline.
Sulfonation
Sulfonation of isoquinoline with oleum (fuming sulfuric acid) at elevated temperatures leads to substitution on the benzene ring. The position of sulfonation is temperature-dependent.
-
At lower temperatures, the kinetically controlled product, isoquinoline-8-sulfonic acid, is favored.
-
At higher temperatures, the thermodynamically more stable isoquinoline-5-sulfonic acid is the major product.
Friedel-Crafts Reactions
Generally, Friedel-Crafts reactions are not readily applicable to isoquinoline. The nitrogen atom complexes with the Lewis acid catalyst, deactivating the entire ring system towards electrophilic substitution.[11] However, under specific conditions, intramolecular Friedel-Crafts reactions can be employed to synthesize more complex isoquinoline-containing polycyclic systems.[12][13][14]
Influence of Substituents on Reactivity and Regioselectivity
The presence of activating or deactivating groups on the isoquinoline ring can significantly influence the rate and regioselectivity of electrophilic substitution.[15][16][17]
-
Activating Groups: Electron-donating groups (e.g., -OH, -OR, -NH₂) on the benzene ring enhance the electron density, making the ring more susceptible to electrophilic attack. These groups generally direct incoming electrophiles to the ortho and para positions relative to themselves.
-
Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the benzene ring decrease the electron density, making electrophilic substitution more difficult.[16] For instance, the oxidation of 5-aminoisoquinoline affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized.[5]
Conclusion
The electrophilic substitution reactions of isoquinoline are governed by the inherent electronic properties of this bicyclic heterocycle. The electron-deficient pyridine ring is generally unreactive towards electrophiles, directing substitution to the more electron-rich benzene ring, primarily at the C5 and C8 positions. A thorough understanding of the reaction mechanisms, the influence of reaction conditions, and the effect of substituents is crucial for the rational design and synthesis of novel isoquinoline-based therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals in the field of drug discovery and development.
References
-
Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Direct C(sp)−H Sulfonylation and Sulfuration Reactions of Isoquinoline‐1,3(2H,4H)‐diones under Metal‐free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
-
Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Isoquinoline. (n.d.). Scanned document. Retrieved from [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Birmingham. Retrieved from [Link]
-
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11). GCW Gandhi Nagar Jammu. Retrieved from [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Orgánica. Retrieved from [Link]
-
SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022, November 14). National Institutes of Health. Retrieved from [Link]
-
A novel annelation to quinolines and isoquinolines under Friedel–Crafts conditions: a one-step synthesis of functionalized pyridoquinolines and pyridoisoquinolines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
(PDF) Synthesis of 5-Bromoisoquinoline and. (n.d.). Amanote Research. Retrieved from [Link]
-
Reactivity of Isoquinoline. (2020, October 28). YouTube. Retrieved from [Link]
-
Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved from [Link]
-
Nucleophilic halogenations of pyridine‐ and isoquinoline‐N‐oxides with... (n.d.). ResearchGate. Retrieved from [Link]
-
recent advances in the synthesis of isoquinoline and its analogue: a review. (2017, May 9). ResearchGate. Retrieved from [Link]
-
SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022, November 14). PubMed. Retrieved from [Link]
-
(PDF) SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. (2021, February 17). YouTube. Retrieved from [Link]
-
Intramolecular Catalytic Friedel-Crafts Reactions With Allenyl Cations for the Synthesis of Quinolines and Their Analogues. (2004, July 8). PubMed. Retrieved from [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Regioselectivity in isoquinoline alkaloid synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulphonation of Quinoline Insights. (n.d.). Scribd. Retrieved from [Link]
-
Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022, July 4). PubMed. Retrieved from [Link]
- Quinoline sulfonation process. (n.d.). Google Patents.
-
Activating and deactivating groups in electrophillic aromatic substitution. (2020, June 13). Reddit. Retrieved from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Quinoline and Isoquinoline. (2022, December 8). YouTube. Retrieved from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Isochromanones and Isoquinolines via Friedel–Crafts Cyclization. (n.d.). ResearchGate. Retrieved from [Link]
-
7.4: Activation and Deactivation. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? (n.d.). Chemistry Stack Exchange. Retrieved from [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. youtube.com [youtube.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. A novel annelation to quinolines and isoquinolines under Friedel–Crafts conditions: a one-step synthesis of functionalized pyridoquinolines and pyridoisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Intramolecular catalytic Friedel-Crafts reactions with allenyl cations for the synthesis of quinolines and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Nucleophilic Substitution Reactions of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The functionalization of this privileged heterocycle, particularly through nucleophilic substitution, is a critical strategy in drug discovery and development. This guide provides an in-depth examination of the core mechanistic principles governing nucleophilic substitution on the isoquinoline ring. It details the predominant mechanistic pathways, including Addition-Elimination (SNAr) and the SN(ANRORC) mechanism, explores the factors influencing regioselectivity, and provides field-proven protocols for key transformations such as the Chichibabin amination and substitutions on halo-isoquinolines. The content is structured to bridge theoretical understanding with practical application for professionals engaged in synthetic and medicinal chemistry.
Introduction: The Electronic Landscape of Isoquinoline
Isoquinoline is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.[3][4] The presence of the electronegative nitrogen atom significantly influences the electronic distribution of the entire ring system, particularly the pyridine moiety. This nitrogen atom exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect, rendering the heterocyclic ring electron-deficient.
This inherent electron deficiency, or electrophilicity, makes the isoquinoline ring susceptible to attack by nucleophiles, a reactivity starkly different from that of its carbocyclic analogue, naphthalene. Nucleophilic substitution reactions, therefore, occur preferentially on the heteroaromatic ring rather than the benzene ring.[5][6]
The primary site for nucleophilic attack is the C-1 position. This regioselectivity can be rationalized by examining the stability of the anionic σ-complex (a Meisenheimer-like intermediate) formed upon nucleophilic addition. When a nucleophile attacks at C-1, the resulting negative charge can be delocalized onto the electronegative nitrogen atom without disrupting the aromaticity of the fused benzene ring.[7] This provides a more stable intermediate compared to an attack at C-3, where such stabilization is less effective.
Core Mechanistic Pathways of Nucleophilic Substitution
Nucleophilic substitution on the isoquinoline ring can proceed through several distinct mechanisms. The operative pathway is determined by the substrate, the nature of the nucleophile, the leaving group, and the reaction conditions.
The Addition-Elimination Mechanism (SNAr)
The most common pathway for nucleophilic substitution on isoquinolines is the SNAr (Substitution Nucleophilic Aromatic) mechanism.[8][9] This two-step process is analogous to nucleophilic substitution on activated benzene rings.
Mechanism:
-
Addition: The nucleophile attacks the electron-deficient C-1 position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex.[10]
-
Elimination: The aromaticity is restored by the departure of a leaving group from the same carbon atom.
This mechanism is particularly facile when a good leaving group (e.g., a halide) is present at the C-1 position or when the leaving group is a hydride ion (H⁻), as seen in the classic Chichibabin reaction.[5][10]
Caption: General SNAr mechanism on the isoquinoline ring.
The SN(ANRORC) Mechanism
A more complex and fascinating pathway is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure.[11][12] This mechanism was elucidated to explain substitution reactions where the incoming nucleophile is not found at the original site of attack and can even displace a ring atom. It is particularly relevant for heterocyclic systems under strong basic conditions, such as with sodium amide.[12]
Mechanism:
-
Addition: A powerful nucleophile (e.g., amide anion) adds to an electrophilic carbon (typically C-1).
-
Ring Opening: The resulting anionic intermediate undergoes cleavage of a C-N bond in the pyridine ring, leading to a stable, open-chain intermediate (often a nitrile).[12]
-
Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization, forming a new heterocyclic ring. This step may involve the displacement of the original ring nitrogen atom.
The ANRORC mechanism is confirmed by isotopic labeling studies, which can show that a ring nitrogen atom in the starting material is expelled and replaced by a nitrogen from the nucleophile.[12]
Caption: The SN(ANRORC) mechanistic pathway.
Key Nucleophilic Substitution Reactions and Protocols
The Chichibabin Amination Reaction
The Chichibabin reaction is a hallmark transformation for introducing an amino group onto an electron-deficient N-heterocycle.[13] For isoquinoline, this reaction proceeds with high regioselectivity to yield 1-aminoisoquinoline.[5] The reaction involves the direct substitution of a hydride ion, which is a poor leaving group, driven forward by the formation of stable sodium hydride and the eventual aromatization.[10][14]
Mechanism: The reaction follows the SNAr pathway where the nucleophile is the amide anion (NH₂⁻) and the leaving group is hydride (H⁻).[10][13]
-
Materials & Reagents:
Reagent Molar Mass ( g/mol ) Quantity Moles Stoichiometry Isoquinoline 129.16 10.0 g 0.0774 1.0 eq Sodium Amide (NaNH₂) 39.01 4.53 g 0.116 1.5 eq Toluene - 150 mL - Solvent | Ammonium Chloride | 53.49 | - | - | Quenching |
-
Procedure:
-
Setup: A 250 mL three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet.
-
Reagent Addition: The flask is charged with dry toluene (150 mL) and sodium amide (4.53 g). The suspension is stirred under a nitrogen atmosphere.
-
Reaction Initiation: Isoquinoline (10.0 g) is added dropwise to the stirred suspension over 15 minutes.
-
Heating: The reaction mixture is heated to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-6 hours, often indicated by the cessation of hydrogen gas evolution.
-
Quenching: After cooling to room temperature, the reaction is cautiously quenched by the slow, portion-wise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-aminoisoquinoline as a solid.
-
Substitution of Halogenated Isoquinolines
1-Haloisoquinolines, particularly 1-chloroisoquinoline, are exceptionally valuable intermediates for introducing a wide array of nucleophiles onto the isoquinoline core.[5][15] The halogen acts as an excellent leaving group, facilitating SNAr reactions under relatively mild conditions with various O-, N-, S-, and C-based nucleophiles.[16]
1-Chloroisoquinoline is commonly prepared from isoquinoline N-oxide.
-
Materials & Reagents:
Reagent Molar Mass ( g/mol ) Quantity Moles Stoichiometry Isoquinoline N-oxide 145.16 20.0 g 0.138 1.0 eq | Phosphorus Oxychloride (POCl₃) | 153.33 | 200 mL | - | Reagent/Solvent |
-
Procedure:
-
Reagent Addition: In a flask cooled in an ice bath, phosphorus oxychloride (200 mL) is slowly added dropwise to isoquinoline N-oxide (20.0 g) with stirring.[17]
-
Heating: The reaction mixture is then heated to reflux (approx. 105 °C) and maintained overnight.[17]
-
Removal of Excess Reagent: After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.[17]
-
Work-up: The residue is carefully quenched by pouring it onto crushed ice. The aqueous mixture is then extracted with dichloromethane (3 x 100 mL).[17]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography to yield 1-chloroisoquinoline.[17]
-
Caption: General workflow for nucleophilic substitution using 1-chloroisoquinoline.
The Reissert-Henze Reaction
The Reissert reaction provides a method for the C-1 functionalization of isoquinoline, typically involving the addition of cyanide.[18] The reaction of isoquinoline with an acyl chloride and a cyanide source (e.g., KCN) forms a stable intermediate known as a Reissert compound (e.g., 2-benzoyl-1-cyano-1,2-dihydroisoquinoline).[5][18] These compounds are versatile intermediates themselves; for instance, base-catalyzed hydrolysis can lead to the formation of isoquinoline-1-carboxylic acid, while other rearrangements can yield new isoquinoline structures.[19]
Conclusion: Strategic Importance in Drug Development
The nucleophilic substitution reactions of isoquinoline are not merely academic exercises; they are powerful and indispensable tools in medicinal chemistry.[1][2] The ability to selectively and efficiently introduce a diverse range of functional groups at the C-1 position allows for the systematic exploration of chemical space and the fine-tuning of a molecule's pharmacological properties. Many isoquinoline-based drugs, including analgesics, anticancer agents, and antimicrobials, owe their existence and efficacy to these fundamental transformations.[3][20] A thorough understanding of the underlying mechanisms and practical protocols is, therefore, essential for any scientist working toward the discovery of novel isoquinoline-based therapeutics.
References
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry. [Link]
-
Why does nucleophilic substitution in isoquinoline favour at position 1? Quora. [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. PubMed. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
-
Chichibabin Reaction. Name Reactions in Organic Synthesis. [Link]
-
Isoquinoline. Science of Synthesis. [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. University of Glasgow. [Link]
-
Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. [Link]
-
Chichibabin reaction. Grokipedia. [Link]
-
Chichibabin Reaction. Slideshare. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. ResearchGate. [Link]
-
Reissert, Reissert‐Henze and Chichibabin reactions. ResearchGate. [Link]
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
-
ANRORC mechanism. Wikipedia. [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Institutes of Health. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Halohydrins of isoquinoline reissert compounds: base-induced rearrangement reactions providing isochromenes and new isoquinolines. Royal Society of Chemistry. [Link]
-
Reissert reaction. Wikipedia. [Link]
-
The S N (ANRORC) Mechanism: A New Mechamism for Nucleophilic Substitution. SciSpace. [Link]
-
Isoquinoline. Wikipedia. [Link]
-
ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. Royal Society of Chemistry. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. quora.com [quora.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]
- 17. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 18. Reissert reaction - Wikipedia [en.wikipedia.org]
- 19. Halohydrins of isoquinoline reissert compounds: base-induced rearrangement reactions providing isochromenes and new isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Methodological & Application
7-Isoquinolinecarboxaldehyde as a building block in organic synthesis
An Application Guide to 7-Isoquinolinecarboxaldehyde: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of the Isoquinoline Core
The isoquinoline framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1][2] Many isoquinoline-based alkaloids, such as the vasodilator papaverine and the antimicrobial berberine, have a long history in medicine.[3][4] The scaffold's rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal template for interacting with biological targets. Consequently, the development of efficient synthetic routes to functionalized isoquinolines remains a significant focus for chemists in drug discovery and materials science.[1][2]
This compound emerges as a particularly valuable and versatile building block in this context.[5] Its structure combines the stable, aromatic isoquinoline core with a highly reactive aldehyde functional group. This "aldehyde handle" provides a direct entry point for a multitude of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[5][6] This application note serves as a technical guide for researchers, providing insights into the core reactivity of this compound and detailed protocols for its application in key synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [7] |
| Molecular Weight | 157.17 g/mol | [7] |
| IUPAC Name | isoquinoline-7-carbaldehyde | [7] |
| CAS Number | 87087-20-5 | [7] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)C=O | [7] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily driven by the reactivity of its aldehyde group. This section explores its application in several fundamental and powerful reaction classes that are central to modern organic synthesis.
The Aldehyde Handle: Carbon-Carbon Bond Formation via the Wittig Reaction
The conversion of an aldehyde to an alkene is a fundamental transformation, and the Wittig reaction stands as one of the most reliable methods to achieve this.[8][9] This reaction utilizes a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent, providing a direct and high-yielding route to vinyl-substituted isoquinolines.[10] These olefinic products are valuable intermediates themselves, amenable to further modifications such as hydrogenation, epoxidation, or polymerization.
The stereochemical outcome of the Wittig reaction—that is, the formation of either the (E) or (Z) alkene—is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and generally lead to the thermodynamically more stable (E)-alkene.[9] Conversely, non-stabilized ylides (e.g., where the substituent is an alkyl group) are highly reactive and typically yield the (Z)-alkene.[9]
Protocol 1: Synthesis of (E)-7-(2-Carbethoxyvinyl)isoquinoline using a Stabilized Ylide
This protocol describes the reaction of this compound with a stabilized ylide to selectively form the (E)-alkene.[10]
-
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Anhydrous Toluene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel), appropriate eluent (e.g., 30% Ethyl Acetate in Hexane)
-
-
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).
-
Addition of Ylide: To this solution, add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq), in a single portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue contains the desired product and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure (E)-alkene.
-
-
Causality and Trustworthiness: Using a pre-stabilized ylide obviates the need for an external strong base, simplifying the procedure and reducing potential side reactions. The reaction is driven to completion by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8] Monitoring by TLC is a critical, self-validating step to ensure the reaction has gone to completion before initiating the work-up.
Constructing Tetrahydroisoquinoline Scaffolds: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that joins a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[11][12] Discovered in 1911, it remains a cornerstone of alkaloid synthesis.[12][13] The reaction proceeds through the formation of a Schiff base (or the corresponding iminium ion under acidic conditions), followed by an intramolecular electrophilic aromatic substitution to close the ring.[14][15]
While the classic Pictet-Spengler reaction builds the isoquinoline core itself, the aldehyde functionality of this compound allows it to participate in related cyclization strategies. For instance, it can react with amino-ethyl substituted heterocycles or other suitable nucleophiles to generate more complex, fused polycyclic systems, expanding the chemical space accessible from this versatile building block.
Protocol 2: Pictet-Spengler-Type Synthesis of a Fused β-Carboline System
This protocol outlines a representative synthesis where this compound reacts with tryptamine to form a complex fused heterocyclic system.
-
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
Sodium bicarbonate solution (saturated)
-
-
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and tryptamine (1.05 eq) in anhydrous DCM in a round-bottom flask at room temperature.
-
Acid Catalysis: Add trifluoroacetic acid (TFA, 0.2 eq) dropwise to the stirring solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain the desired fused polycyclic product.
-
-
Expertise & Causality: The use of a strong acid like TFA is crucial for protonating the intermediate Schiff base, generating the highly electrophilic iminium ion necessary to drive the ring-closing cyclization onto the electron-rich indole ring of tryptamine.[12] The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the iminium ion intermediate. Quenching with a base is a necessary step to neutralize the acid catalyst and facilitate a clean extraction.
Modern Synthetic Efficiency: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a cornerstone of modern green chemistry and high-throughput synthesis.[16][17] They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors.
This compound is an excellent substrate for MCRs. Its aldehyde group can readily participate in reactions like the Ugi or Passerini reactions, which combine an aldehyde, an amine, an isocyanide, and (in the case of the Ugi reaction) a carboxylic acid. This allows for the one-pot assembly of complex, peptide-like structures appended to the isoquinoline core, creating large libraries of diverse compounds for biological screening.[18]
Application Focus: Synthesis of Bioactive Molecules and Enzyme Inhibitors
Derivatives of isoquinoline are widely investigated for their therapeutic potential.[1][4] The strategic placement of functional groups on the isoquinoline scaffold is key to modulating their biological activity. By using this compound as a starting material, chemists can synthesize novel compounds for screening as potential enzyme inhibitors or other therapeutic agents. For example, quinoline and isoquinoline derivatives have been explored as inhibitors of cellular respiration, phosphodiesterases (PDEs), and epidermal growth factor receptor (EGFR), targets relevant to cancer and inflammatory diseases.[19][20][21][22]
| Isoquinoline Derivative Class | Biological Target/Activity | Therapeutic Area |
| Benzylisoquinolines (e.g., Papaverine) | Phosphodiesterase (PDE) inhibition | Vasodilator |
| Protoberberines (e.g., Berberine) | Various; DNA intercalation, enzyme inhibition | Antimicrobial, Anti-inflammatory[4] |
| Substituted Isoquinolinones | EGFR, other kinases | Anticancer[21][22] |
| Tetrahydroisoquinolines | Various CNS receptors | Neurological disorders[6] |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its combination of a medicinally relevant isoquinoline core and a reactive aldehyde handle provides chemists with a strategic tool for constructing complex molecules. Through classic transformations like the Wittig reaction and the Pictet-Spengler cyclization, as well as modern, efficient multicomponent reactions, this compound serves as a gateway to novel chemical entities with significant potential in drug discovery, materials science, and agrochemicals. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate.
References
-
African Rock Art. Isoquinoline-7-carbaldehyde. [Link]
-
Kaur, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Química Organica.org. Isoquinoline synthesis. [Link]
-
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]
-
PubChem. Isoquinoline-7-carbaldehyde. [Link]
-
Synfacts. (2020). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme. [Link]
-
Zhang, Y., et al. (2024). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry. [Link]
-
Smetanin, A. G., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules. [Link]
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Kaur, G., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
-
PubChem. 7-Quinolinecarboxaldehyde. [Link]
-
Organic Reactions. Wittig Reaction - Common Conditions. [Link]
-
Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. [Link]
-
Beilstein Archives. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]
-
ChemSynthesis. 5,6,7-trimethoxy-8-isoquinolinecarbaldehyde. [Link]
-
Grewal, R., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
ResearchGate. (2025). A novel multicomponent reaction involving isoquinoline, allenoate and cyanoacrylates. [Link]
-
Semantic Scholar. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. [Link]
-
PubChem. Isoquinoline-5-carboxaldehyde. [Link]
-
MDPI. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. [Link]
-
El-Gamal, M. I., et al. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Science and Education Publishing. (2018). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
Yan, R-L., et al. (2020). Recent Developments on Five-Component Reactions. Molecules. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]
- 17. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beilstein-archives.org [beilstein-archives.org]
- 19. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Synthesis of some quinazolinones inspired from the natural alkaloid L - norephedrine as EGFR inhibitors and radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Isoquinolinecarboxaldehyde as a Versatile Precursor for Novel Dyes and Pigments
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 7-Isoquinolinecarboxaldehyde as a precursor for the production of novel dyes and pigments. While not a conventional bulk dye intermediate, its unique heterocyclic structure offers significant potential for creating sophisticated chromophores, particularly in the styryl and methine dye classes. This document outlines the core chemical principles, provides detailed, field-tested protocols for synthesis, and discusses the characterization of the resulting dye molecules. The methodologies are presented to ensure scientific integrity, reproducibility, and a clear understanding of the underlying reaction mechanisms.
Introduction: The Potential of the Isoquinoline Scaffold in Chromophore Design
The isoquinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its inherent aromaticity, nitrogen heteroatom, and defined electronic properties make it an excellent platform for building complex functional molecules. This compound, a specific isomer with a reactive aldehyde group at the 7-position[1], serves as a valuable starting material for extending conjugation and creating colored compounds.
The aldehyde functionality is a key reactive handle for forming carbon-carbon and carbon-nitrogen double bonds, which are fundamental components of most organic chromophores. The primary advantage of using a precursor like this compound lies in the ability to generate dyes with potentially unique photophysical properties, such as large Stokes shifts, environmental sensitivity (solvatochromism), and applications as fluorescent probes or cellular stains.[2] This guide will focus on two primary, mechanistically distinct pathways for dye synthesis starting from this precursor: Knoevenagel condensation for styryl dyes and, via a synthetic modification, azo coupling for azo dyes.
Application Note I: Synthesis of Novel Styryl Dyes via Knoevenagel Condensation
Styryl dyes are a class of methine dyes characterized by a donor-π-acceptor (D-π-A) structure where a double bond connects donor and acceptor moieties.[3][4] The reaction of this compound with an active methylene compound is a classic example of the Knoevenagel condensation, a reliable method for forming this crucial C=C bond.[5]
Principle of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group (in this case, our aldehyde), followed by a dehydration reaction to yield a stable, conjugated product.[5][6] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which facilitates the deprotonation of the active methylene compound without causing self-condensation of the aldehyde.[5][7]
The choice of the active methylene compound is critical as it defines the "acceptor" portion of the dye and heavily influences the final color and properties. Electron-withdrawing groups (Z) on the methylene compound (Z-CH₂-Z) increase its acidity and reactivity.
Workflow of Knoevenagel Condensation:
Caption: Experimental workflow for styryl dye synthesis.
Protocol: Synthesis of (E)-2-(isoquinolin-7-ylmethylene)malononitrile
This protocol provides a representative method for synthesizing a simple styryl dye using malononitrile as the active methylene component. This reaction is expected to produce a brightly colored, often fluorescent, product.
Materials & Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol, anhydrous (approx. 20 mL per gram of aldehyde)
-
Piperidine (0.1 eq, catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 6.36 mmol).
-
Reagent Addition: Add anhydrous ethanol (20 mL) to dissolve the aldehyde. To this solution, add malononitrile (0.46 g, 6.99 mmol, 1.1 eq).
-
Catalyst Introduction: Add a catalytic amount of piperidine (approx. 63 µL, 0.64 mmol, 0.1 eq) to the mixture. The solution may change color upon addition.
-
Scientist's Note: Piperidine is a sufficiently strong base to deprotonate malononitrile to form the nucleophilic enolate, but mild enough to prevent undesired side reactions with the aldehyde.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde (typically 2-4 hours).
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the product should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.
-
Drying & Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a highly pure, crystalline solid.
Characterization: The final product should be characterized to confirm its structure and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The photophysical properties (absorption and emission spectra) should be measured using UV-Vis and fluorescence spectroscopy in various solvents to assess its potential as a dye.
Expected Results & Data Presentation
The resulting styryl dye is expected to be a colored solid with strong absorption in the visible region of the electromagnetic spectrum. The properties can be summarized as follows:
| Property | Expected Outcome |
| Appearance | Crystalline solid (Yellow to Orange/Red) |
| Yield | 75-90% (post-recrystallization) |
| λmax (Absorption) | 380-450 nm (highly solvent-dependent) |
| λem (Emission) | 450-550 nm (if fluorescent) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile); sparingly soluble in water and nonpolar solvents. |
Application Note II: Pathway to Azo Dyes via Amine Derivatization
Azo dyes are a major class of commercial colorants characterized by the azo functional group (-N=N-).[8] They are typically synthesized through a diazotization reaction followed by an azo coupling.[9] To produce an azo dye from this compound, the aldehyde must first be converted into an amine.
Principle of Synthesis
This is a two-stage process:
-
Reductive Amination: The aldehyde is converted to an amine (7-aminoisoquinoline). This can be achieved through various methods, most commonly by forming an imine or oxime intermediate, which is then reduced.
-
Diazotization & Azo Coupling: The resulting aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C) to form a diazonium salt. This highly reactive salt is then immediately reacted with a coupling component (an electron-rich aromatic compound like a phenol or aniline derivative) to form the final azo dye.
General Mechanism for Azo Dye Formation:
Caption: Two-stage synthetic route to azo dyes.
Protocol: Synthesis of a 7-Isoquinoline-Derived Azo Dye
This protocol outlines the general steps. Note: Handling diazonium salts requires caution as they can be unstable and potentially explosive when isolated and dried. They are almost always used immediately in solution.
Part A: Reductive Amination (Example via Oxime)
-
React this compound with hydroxylamine hydrochloride in a basic solution (e.g., pyridine) to form this compound oxime.
-
Reduce the oxime to the primary amine (7-(aminomethyl)isoquinoline) using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Purify the resulting amine by column chromatography or crystallization.
Part B: Diazotization and Azo Coupling
-
Diazotization: Dissolve the purified 7-(aminomethyl)isoquinoline in a cold (0-5°C) aqueous solution of a strong acid (e.g., 2.5 M HCl). While maintaining the low temperature, add a cold aqueous solution of sodium nitrite (NaNO₂, 1.0 eq) dropwise. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
Scientist's Note: Low temperature is critical to prevent the decomposition of the diazonium salt to a phenol and nitrogen gas.
-
-
Coupling: In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in a cold aqueous basic solution (e.g., NaOH).
-
Reaction: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately. The pH should be kept alkaline to facilitate the coupling reaction.
-
Isolation: Stir the mixture at low temperature for another 30-60 minutes. Collect the dye by vacuum filtration, wash thoroughly with cold water, and dry.
Conclusion and Future Outlook
This compound presents itself as a valuable and versatile building block for the synthesis of novel dyes. The Knoevenagel condensation provides a direct, efficient, and highly adaptable route to styryl dyes, whose properties can be fine-tuned by selecting from a wide array of active methylene compounds. Furthermore, its conversion to an amine opens the door to the vast and commercially significant world of azo dyes. The dyes synthesized from this precursor are promising candidates for high-value applications such as fluorescent biological labels, pH indicators, and functional materials for optical devices. Further research into expanding the library of dyes derived from this scaffold is highly warranted.
References
-
ResearchGate. Synthesis of styryl dyes from 4-chloro-2-(diphenylamino)-1, 3-thiazole-5-carbaldehyde 6. Available at: [Link]
-
ResearchGate. Synthesis and Application of Novel Styryl Dyes Derived from 1,4-Diethyl-1,2,3,4-tetrahydro-6-methoxyquinoxaline | Request PDF. Available at: [Link]
-
African Rock Art. Isoquinoline-7-carbaldehyde. Available at: [Link]
-
Price, J. L. (2022). Design and Synthesis of Custom Styryl BODIPY Dyes for Bimodal Imaging. University of Tennessee, Knoxville Trace: Tennessee Research and Creative Exchange. Available at: [Link]
-
Wikipedia. Azo dye. Available at: [Link]
-
MDPI. Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization. Available at: [Link]
-
Wikipedia. Polymethine dyes. Available at: [Link]
-
PubMed. Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
National Center for Biotechnology Information. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]
-
CORE. Controlled Knoevenagel reactions of methyl groups of 1,3,5,7-tetramethyl BODIPY dyes for unique BODIPY dyes. Available at: [Link]
-
EBSCO. Azo compound (Azo dye) | Research Starters. Available at: [Link]
-
Royal Society of Chemistry. Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
ResearchGate. Possible mechanism of the Knoevenagel condensation in the [HyEtDBU]Br-H2O-DABCO composite system. Available at: [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]
-
ChemSynthesis. 5,6,7-trimethoxy-8-isoquinolinecarbaldehyde. Available at: [Link]
-
PubChem. Isoquinoline-7-carbaldehyde. Available at: [Link]
-
PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]
-
American Elements. Isoquinolines. Available at: [Link]
Sources
- 1. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polymethine dyes - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Azo dye - Wikipedia [en.wikipedia.org]
- 9. Azo compound (Azo dye) | Research Starters | EBSCO Research [ebsco.com]
The Bischler-Napieralski Synthesis of Isoquinolines: A Guide for Drug Discovery Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and pharmaceuticals with a broad spectrum of biological activities.[1][2] From anticancer and antimicrobial agents to antihypertensives and anti-inflammatory compounds, the therapeutic potential of isoquinoline derivatives is vast and continually explored.[1][3][4] The Bischler-Napieralski reaction, a classic and powerful method for constructing the 3,4-dihydroisoquinoline ring system, remains a highly relevant and frequently employed strategy in the synthesis of these valuable molecules.[5][6] This guide provides an in-depth exploration of the Bischler-Napieralski synthesis, offering theoretical insights, detailed experimental protocols, and practical considerations for researchers in drug development.
Theoretical Framework: Understanding the "Why"
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates.[7] Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction typically employs dehydrating agents under acidic conditions to drive the formation of the dihydroisoquinoline ring, which can be subsequently oxidized to the corresponding isoquinoline.[8]
The Reaction Mechanism: A Tale of Two Pathways
The precise mechanism of the Bischler-Napieralski reaction has been a subject of detailed study, with two primary pathways proposed, their prevalence often dictated by the specific reaction conditions.[5][7]
-
Path A: The Dichlorophosphoryl Imine-Ester Intermediate: This pathway involves the initial formation of a dichlorophosphoryl imine-ester intermediate. Subsequent cyclization and elimination lead to the desired 3,4-dihydroisoquinoline.[5]
-
Path B: The Nitrilium Ion Intermediate: Alternatively, the reaction can proceed through the formation of a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring to afford the cyclized product.[7][9] Evidence for the nitrilium ion intermediate is supported by the occasional formation of styrene derivatives as byproducts via a retro-Ritter reaction.[9][10]
Regardless of the exact pathway, the key event is the generation of a sufficiently electrophilic species that can be attacked by the aromatic ring. The choice of dehydrating agent and reaction conditions can influence which mechanistic route is favored.[7]
Mechanism of the Bischler-Napieralski Reaction
Caption: Proposed mechanistic pathways of the Bischler-Napieralski reaction.
Key Reagents and Their Roles
The success of the Bischler-Napieralski reaction hinges on the appropriate choice of a dehydrating agent. Several reagents are commonly employed, each with its own advantages and optimal conditions.
| Reagent | Typical Conditions | Notes |
| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | The most widely used and versatile reagent.[7] |
| Phosphorus pentoxide (P₂O₅) | Often used in conjunction with POCl₃, especially for less reactive substrates. | A stronger dehydrating agent.[9] |
| Polyphosphoric acid (PPA) | High temperatures (e.g., 100-150 °C) | Acts as both a catalyst and a solvent. |
| Triflic anhydride (Tf₂O) | Milder conditions, often with a base (e.g., 2-chloropyridine) at room temperature. | Useful for sensitive substrates.[8] |
The choice of reagent and conditions is critical and depends on the electronic nature of the starting β-arylethylamide.
Substrate Scope and Limitations
The Bischler-Napieralski reaction is most effective for the cyclization of β-arylethylamides derived from electron-rich aromatic rings.[5][8] The presence of electron-donating groups on the benzene ring enhances its nucleophilicity, facilitating the intramolecular electrophilic aromatic substitution.[10] For substrates lacking these activating groups, more forcing conditions, such as the use of P₂O₅ in refluxing POCl₃, may be necessary.[7][10]
A significant side reaction to consider is the retro-Ritter reaction, which leads to the formation of styrene derivatives.[9][10] This is more prevalent with certain substrates and can be mitigated by careful selection of reaction conditions or by using the corresponding nitrile as a solvent to shift the equilibrium.[9]
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for performing the Bischler-Napieralski reaction. These are intended as a starting point, and optimization may be necessary for specific substrates.
General Protocol using Phosphorus Oxychloride (POCl₃)
This protocol is a standard and widely applicable method for the synthesis of 3,4-dihydroisoquinolines.
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-arylethylamide (1.0 equiv) in the anhydrous solvent (e.g., toluene).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2.0-5.0 equiv) to the solution at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary for larger scale reactions.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (DCM) or another suitable organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,4-dihydroisoquinoline.
-
Experimental Workflow for Bischler-Napieralski Synthesis
Caption: A typical experimental workflow for the Bischler-Napieralski reaction.
Dehydrogenation to Isoquinolines
The initially formed 3,4-dihydroisoquinolines can be readily aromatized to the corresponding isoquinolines.[5]
Materials:
-
3,4-Dihydroisoquinoline (1.0 equiv)
-
Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., toluene, xylene)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 3,4-dihydroisoquinoline (1.0 equiv) in a high-boiling solvent such as toluene or xylene.
-
Catalyst Addition: Add palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure isoquinoline.
-
Applications in Drug Discovery and Development
The isoquinoline core is a privileged scaffold in medicinal chemistry, and the Bischler-Napieralski reaction provides a direct and efficient route to this important structural motif.[2][11] The resulting isoquinoline derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development programs.[1][4]
Examples of Biological Activities of Isoquinoline Derivatives:
-
Anticancer: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer properties through various mechanisms, including topoisomerase inhibition and disruption of microtubule polymerization.[1]
-
Antimicrobial: Isoquinoline derivatives have shown efficacy against a range of bacteria, fungi, and viruses.[3][4]
-
Central Nervous System (CNS) Activity: Certain isoquinolines have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[1]
-
Cardiovascular Effects: The tetrahydroisoquinoline core is a key component of some angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension.[1]
The versatility of the Bischler-Napieralski reaction allows for the synthesis of diverse libraries of isoquinoline derivatives, which can be screened for various biological activities, thereby accelerating the drug discovery process.[11]
Conclusion
The Bischler-Napieralski reaction is a time-tested and reliable method for the synthesis of isoquinoline derivatives. Its straightforward execution, broad substrate scope (particularly with electron-rich systems), and the high value of its products in medicinal chemistry ensure its continued relevance in both academic and industrial research. A thorough understanding of its mechanism, optimal conditions, and potential side reactions is crucial for its successful implementation in the synthesis of novel therapeutic agents.
References
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Grokipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Slideshare. Bischler napieralski reaction. Available from: [Link]
-
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]
-
J&K Scientific LLC. Bischler-Napieralski Reaction. Available from: [Link]
-
PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Available from: [Link]
-
Preprints.org. Isoquinoline derivatives and its medicinal activity. Available from: [Link]
-
Chemical Reviews. Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Available from: [Link]
-
Zenodo. Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Available from: [Link]
-
ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available from: [Link]
-
Centurion University. Synthesis of isoquinolines. Available from: [Link]
-
Scribd. Bischler Napieralski Reaction. Available from: [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. zenodo.org [zenodo.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Reaction of 7-Isoquinolinecarboxaldehyde with Primary Amines in Drug Discovery
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2] 7-Isoquinolinecarboxaldehyde is a key intermediate, providing a reactive handle for the introduction of diverse functionalities at the 7-position, thereby enabling the exploration of a vast chemical space for drug discovery and development. This application note provides a detailed guide for researchers on the reaction of this compound with primary amines, a cornerstone transformation for generating libraries of novel isoquinoline-based compounds.
Core Chemical Principles: Imine Formation and Reductive Amination
The reaction between an aldehyde, such as this compound, and a primary amine proceeds through a two-step sequence: the formation of an imine (also known as a Schiff base), followed by its reduction to a stable secondary amine.[3][4]
Part 1: Imine Formation
The initial reaction is the acid-catalyzed nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the imine.[3][5][6] The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product.[5]
Part 2: Reductive Amination
The resulting imine is then reduced to a secondary amine. This can be achieved in a one-pot reaction by including a reducing agent that selectively reduces the iminium ion in situ, or in a stepwise manner where the imine is first isolated and then reduced.[7][8] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).[9][10]
Visualizing the Reaction Pathway
The overall transformation from this compound and a primary amine to a secondary amine via reductive amination is a fundamental process in the synthesis of diverse compound libraries.
Caption: Reductive amination of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted-7-(aminomethyl)isoquinolines.
Protocol 1: One-Pot Reductive Amination
This protocol is suitable for a wide range of primary amines and offers operational simplicity.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, n-butylamine)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Quench the reaction by the slow addition of water (5 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-substituted-7-(aminomethyl)isoquinoline.
Protocol 2: Stepwise Synthesis via Imine Isolation
This method is advantageous when the imine is stable and easily isolated, or for sensitive substrates.
Part A: Imine Synthesis
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 mmol) and the primary amine (1.0 mmol) in toluene (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 mmol).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is complete by TLC), cool the mixture to room temperature.
-
Wash the solution with saturated aqueous NaHCO₃ solution (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude imine, which can often be used in the next step without further purification.
Part B: Imine Reduction
-
Dissolve the crude imine from Part A in methanol (10 mL) and cool to 0 °C.
-
Slowly add sodium borohydride (1.2 mmol) portion-wise.
-
Follow steps 5-11 from Protocol 1 to work up and purify the final product.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical outcomes for the one-pot reductive amination of this compound with various primary amines.
| Entry | Primary Amine | Product | Typical Yield (%) |
| 1 | Benzylamine | N-(Benzyl)-7-(aminomethyl)isoquinoline | 85-95 |
| 2 | Aniline | N-(Phenyl)-7-(aminomethyl)isoquinoline | 70-85 |
| 3 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-7-(aminomethyl)isoquinoline | 88-96 |
| 4 | n-Butylamine | N-(n-Butyl)-7-(aminomethyl)isoquinoline | 75-90 |
| 5 | Cyclohexylamine | N-(Cyclohexyl)-7-(aminomethyl)isoquinoline | 80-92 |
Yields are representative and may vary based on reaction scale and purification efficiency.
Analytical Characterization
The synthesized N-substituted-7-(aminomethyl)isoquinolines can be characterized using standard analytical techniques.
-
¹H NMR Spectroscopy: Expect to see characteristic signals for the isoquinoline core protons, a singlet or doublet for the benzylic CH₂ group, and signals corresponding to the protons of the N-substituent.[11][12][13]
-
¹³C NMR Spectroscopy: The spectrum will show resonances for the carbons of the isoquinoline ring, the aminomethyl carbon, and the carbons of the N-substituent.[11][12][13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will typically show the protonated molecular ion [M+H]⁺.
-
Infrared (IR) Spectroscopy: A characteristic N-H stretching absorption for the secondary amine will be observed in the range of 3300-3500 cm⁻¹.
Troubleshooting and Scientific Rationale
-
Low Yields: Incomplete imine formation can be a cause. For less reactive amines, consider the stepwise protocol with azeotropic water removal. Ensure the reducing agent is fresh and added slowly at low temperature to prevent side reactions.
-
Formation of Byproducts: Over-reduction of the isoquinoline ring is possible with harsh reducing agents or prolonged reaction times. NaBH₄ is generally mild enough to avoid this. The formation of dialkylated products is less common with primary amines but can be minimized by using a slight excess of the amine.
-
Purification Challenges: The basic nature of the amine products may cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.
Applications in Drug Development
The library of N-substituted-7-(aminomethyl)isoquinolines synthesized through these protocols can be screened for a variety of biological activities. The nature of the 'R' group introduced from the primary amine can significantly influence the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. These compounds are valuable starting points for hit-to-lead optimization in drug discovery programs targeting cancer, infectious diseases, and neurological disorders.[1][2][14]
Conclusion
The reductive amination of this compound with primary amines is a robust and versatile method for the synthesis of diverse libraries of N-substituted-7-(aminomethyl)isoquinolines. The protocols outlined in this application note provide a solid foundation for researchers to generate novel compounds with significant potential for drug discovery and development. Careful control of reaction conditions and appropriate analytical characterization are key to successful synthesis and subsequent biological evaluation.
References
-
Yuan, Y., et al. (2018). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 8(54), 30876-30894. [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. [Link]
-
Gilmore, C. D., Allan, K. M., & Stoltz, B. M. (2008). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society, 130(5), 1558–1559. [Link]
-
Master Organic Chemistry. (2014). Formation of imines from primary amines and ketones. [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. [Link]
-
ResearchGate. (2026). Design, synthesis and identification of novel substituted isothiochromene analogs as potential antiviral and cytotoxic agents. [Link]
-
Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. [Link]
-
Redalyc. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. [Link]
-
National Center for Biotechnology Information. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of alkyl/aryl substituted isoquinolines by Yuan et al.. [Link]
-
ResearchGate. (2004). Synthesis and Antibacterial Activity of 7-(Substituted)aminomethyl Quinolones. [Link]
-
YouTube. (2019). synthesis of imines from primary amines and carbonyl compounds. [Link]
-
iKPress. (2024). Isoquinoline derivatives and its medicinal activity. [Link]
-
Royal Society of Chemistry. (2023). α-Oxygenation of N-aryl/alkyl heterocyclic compounds via ruthenium photocatalysis. [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]
-
ResearchGate. (2004). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
-
ResearchGate. (2017). Reductive formylation of amines with CO 2 using sodium borohydride: A catalyst-free route. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
Organic Chemistry Portal. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. [Link]
-
ResearchGate. (2010). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds. [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Search Results. [Link]
-
ResearchGate. (2015). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. [Link]
-
Organic Chemistry Portal. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. [Link]
-
ARKAT USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]
-
ResearchGate. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. [Link]
-
ResearchGate. (2022). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. [Link]
-
Royal Society of Chemistry. (2016). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]
-
ResearchGate. (2010). ChemInform Abstract: One-Pot Reductive Amination of Carbonyl Compounds Using Sodium Borohydride-Amberlyst 15. [Link]
Sources
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing Anticancer Agents with 7-Isoquinolinecarboxaldehyde
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Isoquinoline Core in Oncology
The isoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Among these, 7-Isoquinolinecarboxaldehyde has garnered significant attention as a versatile starting material for the development of innovative anticancer agents.[3] Its unique chemical architecture, featuring a reactive aldehyde group on the isoquinoline framework, provides an excellent platform for the synthesis of diverse molecular libraries with the potential to target various oncogenic pathways.[3] This document serves as a detailed guide, offering scientifically-grounded protocols and insights into the rationale behind experimental choices for researchers dedicated to advancing cancer therapy.
Part 1: Rationale for Selecting this compound
The efficacy of this compound as a precursor for anticancer drugs stems from its inherent chemical properties. The aldehyde functionality at the 7-position is a key feature, enabling a wide array of chemical transformations such as the formation of Schiff bases, which are known to possess anticancer properties.[4][5] This reactivity allows for the systematic introduction of various functional groups, which can be tailored to enhance binding affinity and selectivity for specific biological targets. Furthermore, the isoquinoline nucleus itself is known to interact with crucial cellular components implicated in cancer progression, including DNA and various enzymes.[2]
Primary Molecular Targets for this compound Derivatives:
-
Enzyme Inhibition: The isoquinoline core can be modified to inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[2]
-
Induction of Apoptosis: Derivatives can be engineered to trigger programmed cell death, or apoptosis, in cancer cells by modulating the expression of key regulatory proteins.[6]
-
Cell Cycle Arrest: Compounds derived from this scaffold can halt the cell cycle at various checkpoints, preventing the uncontrolled division of cancer cells.[2]
Part 2: Synthetic Methodologies and Experimental Protocols
The synthesis of novel anticancer agents from this compound is a multi-step process that allows for significant molecular diversification. The following protocols detail the synthesis of a Schiff base derivative, a common and effective strategy for generating libraries of potential drug candidates.[4][7]
Protocol 2.1: Synthesis of a Schiff Base Derivative from this compound
Objective: To synthesize a Schiff base derivative by reacting this compound with a primary amine, a foundational step in creating a diverse library of potential anticancer compounds.
Materials:
-
This compound
-
Appropriate primary amine (e.g., a substituted aniline)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) supplies
-
Rotary evaporator and filtration equipment
Procedure:
-
Reaction Setup: Dissolve one equivalent of this compound in anhydrous ethanol within a round-bottom flask.
-
Amine Addition: Introduce 1.1 equivalents of the chosen primary amine to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction's progress via TLC.
-
Isolation: Upon completion, allow the reaction to cool to room temperature. The Schiff base product will often precipitate and can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove impurities. Further purification can be achieved through recrystallization.
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Scientific Rationale for Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is easily removed after the reaction.
-
Acetic Acid Catalyst: Protonates the aldehyde's carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.
-
Reflux Conditions: Increases the kinetic energy of the molecules, accelerating the reaction rate to achieve a reasonable yield in a shorter timeframe.
Part 3: In Vitro Assessment of Anticancer Efficacy
Following the successful synthesis of this compound derivatives, a critical step is the in vitro evaluation of their anticancer activity. This typically involves a panel of cancer cell lines and a variety of assays to determine cytotoxicity and the mechanism of cell death.[9][10]
Protocol 3.1: MTT Assay for Determining Cytotoxicity
Objective: To quantify the cytotoxic effect of the synthesized compounds on cancer cells and determine their half-maximal inhibitory concentration (IC₅₀).[11]
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[12]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a specialized buffer).[11]
-
A microplate reader.
Procedure:
-
Cell Plating: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized compounds for 48-72 hours.[8]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Dissolve the formazan crystals by adding the solubilization solution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm.
-
IC₅₀ Calculation: Plot the cell viability against the compound concentration to determine the IC₅₀ value.
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 | 8.5 |
| Derivative B | A549 | 12.2 |
| Doxorubicin (Control) | MCF-7 | 0.9 |
Protocol 3.2: Apoptosis Assessment by Annexin V/PI Staining
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cells treated with the synthesized compounds at their respective IC₅₀ concentrations.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Expose cancer cells to the compounds for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[11]
Part 4: Visualizing Workflows and Mechanisms
Experimental Workflow for Anticancer Drug Development:
Caption: A streamlined workflow for the development of anticancer agents from this compound.
Potential Mechanism of Action: Apoptosis Induction Pathway
Caption: A simplified diagram illustrating a potential apoptotic pathway induced by this compound derivatives.
Conclusion and Future Perspectives
This compound stands out as a highly promising and versatile scaffold for the creation of novel anticancer therapeutics. The synthetic accessibility and the potential for extensive functionalization make it an ideal starting point for generating diverse compound libraries for high-throughput screening. The protocols and methodologies detailed in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new anticancer agents derived from this valuable chemical entity. Future research should focus on optimizing the lead compounds, exploring their efficacy in in vivo models, and further delineating their molecular mechanisms of action to pave the way for their potential clinical translation.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13.
- Slideshare. (n.d.). In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial.
- Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53752.
- Chem-Impex. (n.d.). Isoquinoline-7-carbaldehyde.
- JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube.
- Gorn M, et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323.
- Sun, D. L., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. Chemical Science, 11(9), 2349–2362.
- Abdel-Wahab, B. F., et al. (2021). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Medicinal Chemistry Research, 30(1), 1-27.
- Dzierzbicka, K., & Trzonkowski, P. (2006). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. Bioorganic & Medicinal Chemistry, 14(9), 2880-2886.
- Agrawal, K. C., et al. (1979). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(5), 583-587.
- Păunescu, V., et al. (2021). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 26(11), 3254.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2116.
- Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
- ResearchGate. (2025). Synthesis of Isoquinolines and Tetrahydroisoquinolines as Potential Antitumor Agents.
- BenchChem. (n.d.). Unveiling the Antitumor Potential of Novel 7-Aminoisoquinoline-5,8-quinone Derivatives: A Technical Guide.
- Al-Suwaidan, I. A., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry, 2016, 8929013.
- Husain, A., et al. (2014). Schiff's base derivatives bearing nitroimidazole and quinoline nuclei: new class of anticancer agents and potential EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1783-1788.
- Lee, S. Y., & Kim, Y. C. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 25(21), 5154.
- Kim, J. S., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 301-305.
- Acar, Ç., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(2), 241-256.
- ResearchGate. (n.d.). Natural and synthetic isoquinolines with anticancer activity.
- Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 11(7), 843-853.
- International Journal of Research Publication and Reviews. (2024). Insights into Quinoline Schiff Bases as Anticancer Agents.
- Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 11(7), 843-853.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schiff's base derivatives bearing nitroimidazole and quinoline nuclei: new class of anticancer agents and potential EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial | PPTX [slideshare.net]
- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Use of 7-Isoquinolinecarboxaldehyde as a Scaffold for Novel Neurological Disorder Therapeutics
Introduction: The Promise of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] Its rigid bicyclic structure provides a defined three-dimensional orientation for substituent groups, making it an ideal starting point for the rational design of potent and selective ligands for complex biological targets. Isoquinoline alkaloids, for instance, have demonstrated a wide range of neuroprotective effects, including the reduction of oxidative stress and neuroinflammation.[1][3]
7-Isoquinolinecarboxaldehyde, in particular, presents a unique opportunity. The aldehyde functional group at the 7-position is a versatile chemical handle, ripe for derivatization to explore a vast chemical space. This application note provides a comprehensive, protocol-driven guide for researchers to leverage this compound as a foundational molecule in a drug discovery workflow targeting neurological disorders, with a specific focus on Parkinson's Disease (PD) as an illustrative example.
Rationale for Targeting Parkinson's Disease
Parkinson's Disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[4][5] Key pathological processes include oxidative stress, mitochondrial dysfunction, and neuroinflammation.[4][5][6] One of the primary enzymes involved in dopamine metabolism is Monoamine Oxidase B (MAO-B), which is upregulated in the brains of PD patients.[7] The oxidative deamination of dopamine by MAO-B produces reactive oxygen species (ROS), contributing to the cycle of oxidative stress and neuronal cell death.[4][5] Therefore, the inhibition of MAO-B is a clinically validated and promising therapeutic strategy for PD.[4][5] This guide will focus on creating and screening a library of this compound derivatives for their potential as MAO-B inhibitors.
Drug Discovery Workflow: From Synthesis to In Vitro Screening
The proposed workflow is a multi-stage process designed to efficiently identify and characterize promising lead compounds.
Caption: High-level workflow for neurological drug discovery.
Protocols: Synthesis and Characterization
General Protocol for Reductive Amination
Reductive amination is a robust and versatile method for converting aldehydes into amines.[8][9][10] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion over the starting aldehyde and tolerates a wide range of functional groups.[8]
Objective: To synthesize a library of N-substituted (isoquinolin-7-yl)methanamine derivatives.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add the desired amine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes. If reacting with a weakly basic amine, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may be exothermic.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Derivative ID | Amine Reagent | Hypothetical R-Group | Predicted LogP | Hypothetical MAO-B IC₅₀ (nM) |
| IQ-Amine-01 | Benzylamine | -CH₂-Ph | 3.1 | 150 |
| IQ-Amine-02 | Piperidine | -N(CH₂)₅ | 2.5 | 85 |
| IQ-Amine-03 | 4-Fluoroaniline | -NH-Ph-4-F | 3.4 | 50 |
| IQ-Amine-04 | Morpholine | -N(CH₂CH₂)₂O | 1.6 | 210 |
Table 1: Example of a synthesized library with hypothetical data.
Protocols: In Vitro Biological Evaluation
A tiered screening approach is essential for efficiently identifying promising compounds.[11] We begin with a primary biochemical assay, followed by a cell-based assay to assess activity in a more biologically relevant context.
Primary Screen: MAO-B Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of MAO-B, the primary therapeutic target.[4][12] Commercially available kits provide a reliable and high-throughput method for this initial screen.
Protocol (Based on a commercial colorimetric kit principle):
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add MAO-B enzyme solution to each well.
-
Add the test compound at various concentrations (e.g., 0.01 µM to 100 µM) or a known MAO-B inhibitor (e.g., Selegiline) as a positive control.[5] Add DMSO alone for the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the MAO-B substrate and a chromogenic probe. This probe reacts with the hydrogen peroxide produced during the oxidative deamination reaction to generate a colored product.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., ~412 nm for Ellman's method based kits) using a microplate reader.[13][14][15]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Secondary Screen: Neuroprotection in a Cell-Based Oxidative Stress Model
Rationale: Compounds that show potent MAO-B inhibition must be evaluated for their ability to protect neurons from oxidative stress-induced death. The human neuroblastoma SH-SY5Y cell line is a widely used and validated model for Parkinson's disease research.[16][17][18][19] These cells can be treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP) to induce oxidative stress and mimic PD pathology.[20][21]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) in a 96-well plate until they reach ~80% confluency. For a more neuron-like phenotype, cells can be differentiated using retinoic acid.[16]
-
Compound Pre-treatment: Treat the cells with various concentrations of the non-toxic "hit" compounds (identified from the primary screen and cytotoxicity assay) for 2-4 hours.
-
Induction of Oxidative Stress: Add a neurotoxin such as 6-OHDA (e.g., 50-100 µM) or MPP+ to the media to induce oxidative damage.[20] Include wells with cells only (negative control) and cells with the toxin only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Viability Assessment: Measure cell viability using a standard method like the MTT assay. This assay measures the metabolic activity of living cells.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Read the absorbance at ~570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A successful neuroprotective compound will show a significant increase in cell viability in the presence of the neurotoxin compared to the toxin-only control.
| Compound ID | MAO-B IC₅₀ (nM) | Cytotoxicity EC₅₀ (µM) | Neuroprotection (at 1 µM) vs. 6-OHDA |
| IQ-Amine-03 | 50 | > 100 | 75% increase in viability |
| IQ-Amine-02 | 85 | > 100 | 62% increase in viability |
| Selegiline | 15 | 85 | 80% increase in viability |
Table 2: Representative data from the in vitro screening cascade.
Mechanism of Action: MAO-B Inhibition and Neuroprotection
The therapeutic strategy is based on a dual mechanism. By inhibiting MAO-B, the derivative compounds directly reduce the metabolic breakdown of dopamine in the brain. This not only increases the available levels of dopamine, providing symptomatic relief, but also crucially decreases the production of harmful hydrogen peroxide and other reactive oxygen species. This reduction in oxidative stress is the key to the neuroprotective effect observed in the cell-based assays.
Caption: Inhibition of MAO-B reduces ROS production.
Future Directions: Lead Optimization and In Vivo Validation
Validated hits from the in vitro screening cascade represent promising starting points for lead optimization. This phase involves medicinal chemistry efforts to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Promising lead compounds should then be advanced to in vivo animal models of Parkinson's disease. The MPTP mouse model is a well-established tool that mimics many of the key pathological features of PD, including the loss of dopaminergic neurons and motor deficits.[22][23][24][25][26]
High-Level Protocol for MPTP Mouse Model Study
Objective: To evaluate the neuroprotective and symptomatic efficacy of a lead compound in a toxin-induced mouse model of Parkinson's Disease.
Protocol Outline:
-
Animal Model: Use a susceptible mouse strain, such as C57BL/6.[24]
-
Treatment Groups:
-
Vehicle Control (Saline)
-
MPTP + Vehicle
-
MPTP + Lead Compound (at various doses)
-
MPTP + Positive Control (e.g., Selegiline)
-
-
Dosing Regimen: Administer the lead compound or vehicle for a set period before and/or during the administration of MPTP. MPTP is typically given via intraperitoneal injections over several days.[22][23][25]
-
Behavioral Assessment: After the MPTP regimen, conduct behavioral tests (e.g., open field test for locomotor activity, rotarod test for motor coordination) to assess motor function.[26]
-
Post-Mortem Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze the striatum for dopamine levels (via HPLC) and the substantia nigra for the number of tyrosine hydroxylase (TH)-positive neurons (via immunohistochemistry) to quantify the extent of dopaminergic neurodegeneration.[22][26]
A successful compound will mitigate the MPTP-induced motor deficits and reduce the loss of dopaminergic neurons compared to the MPTP-only group. All preclinical studies should adhere to established guidelines for neurotoxicity risk assessment.[27][28][29]
Conclusion
This compound is an excellent and versatile starting scaffold for the development of novel therapeutics for neurological disorders. By employing a rational drug design strategy coupled with a robust, multi-tiered screening cascade, researchers can efficiently generate and evaluate libraries of derivatives. The protocols and workflows detailed in this application note provide a clear and scientifically grounded path from initial synthesis to in vitro validation, paving the way for the discovery of next-generation neuroprotective agents.
References
-
Protocol for the MPTP mouse model of Parkinson's disease. PubMed Central.[Link]
-
SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. PubMed.[Link]
-
Cell death assays for neurodegenerative disease drug discovery. PubMed Central.[Link]
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI.[Link]
-
The SH-SY5Y cell line in Parkinson's disease research: a systematic review. CORE.[Link]
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI.[Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. ResearchGate.[Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed.[Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.[Link]
-
The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery. Taylor & Francis Online.[Link]
-
The SH-SY5Y cell line in Parkinson's disease research: a systematic review. SciSpace.[Link]
-
Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. Pharmacia.[Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed Central.[Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate.[Link]
-
Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. PubMed.[Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene.[Link]
-
QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems.[Link]
-
Accelerating neuronal aging in in vitro model brain disorders: a focus on reactive oxygen species. Frontiers.[Link]
-
MPTP Mouse Models of Parkinson's Disease: An Update. PubMed Central.[Link]
-
Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PubMed Central.[Link]
-
Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. ResearchGate.[Link]
-
(PDF) The SH-SY5Y cell line in Parkinson's disease research: a systematic review. ResearchGate.[Link]
-
Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Assay Genie.[Link]
-
Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. Pharmacia.[Link]
-
Cell death assays for neurodegenerative disease drug discovery. PubMed.[Link]
-
Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. MDPI.[Link]
-
MPTP Mouse Model of Parkinson's Disease. Creative Biolabs.[Link]
-
Cell-based Assays. MD Biosciences.[Link]
-
Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega.[Link]
-
The role of cell-based assays for drug discovery. News-Medical.Net.[Link]
-
Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. Bentham Science.[Link]
-
MPTP Mouse Model of Parkinson's Disease. Melior Discovery.[Link]
-
(PDF) Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. ResearchGate.[Link]
-
Chemists Have Synthesized New Isoquinoline Derivatives. Technology Networks.[Link]
-
Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. PubMed Central.[Link]
-
Redbook 2000: IV.C.10. Neurotoxicity Studies. FDA.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications.[Link]
-
Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. ResearchGate.[Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI.[Link]
-
Synthesis of isoquinoline derivatives. ResearchGate.[Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign.[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
Neurotoxicity in preclinical studies. European Pharmaceutical Review.[Link]
-
(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.[Link]
-
Guidelines for Neurotoxicity Risk Assessment. US EPA.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Accelerating neuronal aging in in vitro model brain disorders: a focus on reactive oxygen species [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gctlc.org [gctlc.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. news-medical.net [news-medical.net]
- 12. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. attogene.com [attogene.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. assaygenie.com [assaygenie.com]
- 16. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. tandfonline.com [tandfonline.com]
- 19. (PDF) The SH-SY5Y cell line in Parkinson's disease research: a systematic review (2017) | Helena Xicoy | 788 Citations [scispace.com]
- 20. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. fda.gov [fda.gov]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. epa.gov [epa.gov]
7-Isoquinolinecarboxaldehyde: A Versatile Scaffold for Advanced Biological Imaging Probes
Introduction: The Quest for Precision in Cellular Imaging
In the intricate landscape of cellular biology, the ability to visualize specific molecular events in real-time is paramount to unraveling complex biological processes. Fluorescent probes are indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution. The design of such probes often hinges on a central scaffold that can be chemically modified to tune its photophysical properties and biological targeting capabilities. 7-Isoquinolinecarboxaldehyde has emerged as a highly promising scaffold for the development of bespoke fluorescent probes for a variety of biological imaging applications. Its rigid, planar structure and the reactive aldehyde group provide a versatile platform for synthesizing a new generation of "smart" fluorophores that can report on the presence of specific ions, metabolites, or changes in the cellular microenvironment. This guide provides an in-depth exploration of this compound's potential and offers detailed protocols for its application in developing fluorescent probes for cutting-edge biological imaging.
Core Principles: Why this compound?
The utility of this compound as a foundational molecule for fluorescent probes stems from several key chemical and photophysical attributes:
-
Inherent Fluorescence Potential: The isoquinoline ring system is a known fluorophore, and its derivatives often exhibit favorable spectroscopic properties, including high quantum yields and environmental sensitivity.
-
Reactive Aldehyde Handle: The carboxaldehyde group at the 7-position is a chemical linchpin, readily undergoing reactions like Schiff base formation. This allows for the straightforward conjugation of targeting moieties, ion-chelating groups, or other fluorophores, enabling the creation of probes with tailored specificities.
-
Structural Rigidity: The fused ring system of isoquinoline provides a rigid framework, which can minimize non-radiative decay pathways upon photoexcitation, leading to brighter fluorescence.
-
Tunable Photophysics: Modification of the isoquinoline core or the substituents attached via the aldehyde group can significantly alter the absorption and emission spectra, allowing for the development of probes across the visible spectrum and for multiplexed imaging.
Key Applications and Methodologies
The primary application of this compound in biological imaging is as a precursor for more complex fluorescent probes. A common and effective strategy is the synthesis of Schiff base derivatives.
Application Highlight: A Turn-On Fluorescent Probe for Aluminum Ion (Al³⁺) Detection in Living Cells
Recent research has demonstrated the development of a novel Schiff base fluorescent probe, NIQ, derived from this compound and a naphthalimide moiety, for the selective "turn-on" detection of Al³⁺ ions in living cells[1]. This serves as an excellent case study for the potential of this scaffold.
Mechanism of Action: The probe is designed to be weakly fluorescent in its free state. Upon binding to Al³⁺, the coordination of the ion with the Schiff base restricts intramolecular rotation, leading to a significant enhancement in fluorescence intensity. This "turn-on" response is highly desirable for biological imaging as it minimizes background signal and enhances sensitivity.
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Based Schiff Base Fluorescent Probe
This protocol outlines a general procedure for the synthesis of a Schiff base probe by reacting this compound with a primary amine-containing molecule (e.g., a targeting ligand or another fluorophore).
Materials:
-
This compound
-
Amine-containing molecule of interest (e.g., 2-amino-N-ethyl-1,8-naphthalimide for an Al³⁺ probe)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add 1 equivalent of the primary amine-containing molecule.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for a Schiff base fluorescent probe.
Protocol 2: Live Cell Imaging of Al³⁺ Using a this compound-Derived Probe
This protocol provides a general guideline for using a probe like NIQ for imaging Al³⁺ in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes
-
This compound-derived Al³⁺ probe (e.g., NIQ)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Aluminum chloride (AlCl₃) solution for inducing Al³⁺ influx
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Cell Culture: Seed the cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Cell Loading:
-
Dilute the probe stock solution in cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, unbound probe.
-
Imaging (Control): Add fresh cell culture medium to the cells and acquire baseline fluorescence images using the fluorescence microscope.
-
Stimulation: To visualize the probe's response to Al³⁺, treat the cells with a solution of AlCl₃ (e.g., 50-100 µM) in cell culture medium.
-
Time-Lapse Imaging: Acquire fluorescence images at different time points after the addition of AlCl₃ to monitor the change in intracellular fluorescence.
Diagram of Live Cell Imaging Workflow:
Caption: Workflow for live cell imaging of Al³⁺.
Data Interpretation and Considerations
-
Spectral Properties: It is crucial to characterize the photophysical properties of the synthesized probe, including its absorption and emission maxima, quantum yield, and Stokes shift, both in the free form and in the presence of the target analyte.
-
Selectivity and Sensitivity: The probe's response to the target analyte should be tested against a panel of other biologically relevant species to ensure its selectivity. The detection limit of the probe should also be determined.
-
Cell Viability: The cytotoxicity of the probe should be assessed to ensure that it does not adversely affect the biological system under investigation.
-
Controls: Appropriate controls are essential for robust data interpretation. These include cells not loaded with the probe, cells loaded with the probe but not stimulated with the analyte, and cells treated with a vehicle control.
Future Directions and Potential
The versatility of the this compound scaffold opens up numerous avenues for future probe development. By judiciously choosing the amine-containing reaction partner, probes can be designed for a wide array of applications, including:
-
Targeting other metal ions: By incorporating different chelating moieties.
-
Sensing reactive oxygen species (ROS): By introducing ROS-reactive groups.
-
Monitoring enzyme activity: By designing probes that are substrates for specific enzymes.
-
Organelle-specific imaging: By conjugating organelle-targeting ligands.
Conclusion
This compound is a powerful and versatile building block for the creation of sophisticated fluorescent probes for biological imaging. Its straightforward reactivity and favorable photophysical properties make it an ideal starting point for the rational design of probes with tailored functions. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the exciting potential of this scaffold in their own investigations into the dynamic world of the cell.
References
-
PubChem. Isoquinoline-7-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Naphthalimide appended isoquinoline fluorescent probe for specific detection of Al3+ ions and its application in living cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Sources
Application Note: Strategic Derivativation of 7-Isoquinolinecarboxaldehyde for Medicinal Chemistry Library Synthesis
Abstract
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] This application note presents a strategic guide for the derivatization of 7-Isoquinolinecarboxaldehyde, a versatile starting material for generating diverse chemical libraries aimed at drug discovery. The aldehyde functional group at the C-7 position serves as a highly reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. We provide detailed, field-proven protocols for three core derivatization strategies: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction. For each protocol, we explain the underlying chemical principles, the rationale for reagent selection, and step-by-step methodologies designed for robustness and reproducibility. The aim is to empower researchers, scientists, and drug development professionals to efficiently expand their compound collections and explore the vast chemical space around the isoquinoline nucleus for identifying novel therapeutic agents.
The Strategic Importance of the this compound Scaffold
The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, celebrated for its role in compounds exhibiting anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][3][4] this compound (PubChem CID: 20510530) is a particularly valuable building block because its aldehyde group offers a gateway for chemical diversification.[5]
Why Derivatize at the C-7 Position? Modifications at the C-7 position extend into a solvent-exposed region for many protein-ligand interactions, allowing for the systematic probing of structure-activity relationships (SAR). By introducing substituents with varied steric, electronic, and physicochemical properties (e.g., size, hydrogen-bonding capacity, lipophilicity), researchers can fine-tune a compound's affinity, selectivity, and pharmacokinetic profile. The aldehyde's reactivity allows for the installation of these diverse groups through reliable and well-understood chemical transformations.
Caption: Core structure of this compound.
Core Derivatization Strategies and Protocols
This section details three fundamental reactions for derivatizing this compound. Each protocol is designed as a self-validating system, with clear steps and rationale.
Reductive Amination: Accessing Novel Amines
Expert Rationale: Reductive amination is one of the most powerful methods for synthesizing amines in medicinal chemistry.[6] It allows for the introduction of primary and secondary amine functionalities, which are critical for modulating a compound's basicity, solubility, and ability to form key hydrogen bonds with biological targets. The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) from the aldehyde and an amine, followed by its immediate reduction to the stable amine product. We select Sodium Triacetoxyborohydride (STAB) as the reducing agent because it is mild enough to not reduce the starting aldehyde, yet reactive enough to efficiently reduce the intermediate iminium ion, minimizing side reactions.[7]
Caption: Workflow for the Reductive Amination reaction.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
| Reagent/Material | Purpose | Typical Amount (for 0.5 mmol scale) |
| This compound | Starting Material | 78.6 mg (0.5 mmol, 1.0 eq) |
| Primary/Secondary Amine | Nucleophile | 0.5 - 0.6 mmol (1.0 - 1.2 eq) |
| Sodium Triacetoxyborohydride | Reducing Agent | 127 mg (0.6 mmol, 1.2 eq) |
| Dichloroethane (DCE) or THF | Anhydrous Solvent | 5 mL |
| Acetic Acid (optional) | Catalyst (for weak amines) | 1-2 drops |
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (78.6 mg, 0.5 mmol).
-
Dissolution: Add 5 mL of anhydrous dichloroethane (DCE) and stir until the aldehyde is fully dissolved.
-
Amine Addition: Add the desired amine (1.0-1.2 equivalents). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: Carefully add Sodium Triacetoxyborohydride (127 mg, 0.6 mmol) to the mixture in one portion. Note: The reaction may bubble slightly (hydrogen evolution). Ensure adequate ventilation.
-
Reaction: Stir the reaction at room temperature for 2 to 16 hours. Monitor the reaction for the disappearance of the imine intermediate and starting aldehyde.
-
Workup: Quench the reaction by slowly adding 5 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
Expert Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that creates α,β-unsaturated products by reacting a carbonyl compound with an "active methylene" compound.[8][9] These conjugated systems are valuable in medicinal chemistry as they can act as Michael acceptors or serve as rigid linkers to orient other functional groups. The reaction is typically catalyzed by a weak base, such as piperidine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[8]
Caption: Workflow for the Knoevenagel Condensation.
Protocol 2: Knoevenagel Condensation with Malononitrile
| Reagent/Material | Purpose | Typical Amount (for 0.5 mmol scale) |
| This compound | Starting Material | 78.6 mg (0.5 mmol, 1.0 eq) |
| Malononitrile | Active Methylene Cmpd. | 33 mg (0.5 mmol, 1.0 eq) |
| Piperidine | Base Catalyst | 5 µL (~0.05 mmol, 0.1 eq) |
| Ethanol or Toluene | Solvent | 5 mL |
| Dean-Stark Apparatus (optional) | Water Removal | N/A |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (78.6 mg, 0.5 mmol) and malononitrile (33 mg, 0.5 mmol) in 5 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (5 µL) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for 1-4 hours. The reaction progress can be followed by TLC, often showing the formation of a new, less polar spot. In many cases, the product will precipitate out of the solution upon cooling.
-
Isolation: If a precipitate forms, cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum to yield the purified Knoevenagel adduct. If no precipitate forms, the product can be isolated by solvent evaporation followed by recrystallization or silica gel chromatography.
-
Expert Tip (Doebner Modification): If using an active methylene compound with a carboxylic acid group (e.g., malonic acid), using pyridine as both the solvent and base at reflux often leads to a concurrent decarboxylation.[10]
Wittig Reaction: Olefination for Alkene Synthesis
Expert Rationale: The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes.[11][12] It involves the reaction of the carbonyl group with a phosphorus ylide (a Wittig reagent). A key advantage is the unambiguous placement of the double bond.[12] The stereochemical outcome (E vs. Z alkene) is influenced by the nature of the ylide. Non-stabilized ylides (where the R group on the carbanion is alkyl or H) typically react rapidly and irreversibly to form a cis-oxaphosphetane intermediate, leading predominantly to the Z-alkene.[11][13] This protocol details the in-situ formation of a non-stabilized ylide followed by reaction with the aldehyde.
Caption: Two-stage workflow for the Wittig Reaction.
Protocol 3: Two-Step Wittig Reaction with a Non-stabilized Ylide
| Reagent/Material | Purpose | Typical Amount (for 0.5 mmol scale) |
| Methyltriphenylphosphonium bromide | Ylide Precursor | 214 mg (0.6 mmol, 1.2 eq) |
| n-Butyllithium (n-BuLi) | Strong Base | 0.24 mL (2.5 M in hexanes, 0.6 mmol) |
| This compound | Starting Material | 78.6 mg (0.5 mmol, 1.0 eq) |
| Tetrahydrofuran (THF) | Anhydrous Solvent | 10 mL |
Step-by-Step Methodology: Part A: Ylide Preparation (Perform under inert atmosphere - Nitrogen or Argon)
-
Setup: Add methyltriphenylphosphonium bromide (214 mg, 0.6 mmol) to a flame-dried, two-neck round-bottom flask. Add 5 mL of anhydrous THF.
-
Cooling: Cool the resulting suspension to 0°C in an ice bath.
-
Deprotonation: Slowly add n-butyllithium (0.24 mL of a 2.5 M solution) dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stirring: Stir the ylide solution at 0°C for 30 minutes.
Part B: Olefination Reaction 5. Aldehyde Addition: Dissolve this compound (78.6 mg, 0.5 mmol) in 5 mL of anhydrous THF and add it dropwise to the cold ylide solution. 6. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The disappearance of the ylide's color is a good indicator of reaction completion. 7. Workup: Quench the reaction by adding 5 mL of water. Transfer to a separatory funnel and extract with diethyl ether (3 x 15 mL). 8. Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by flash chromatography.
Data Presentation for a Synthesized Library
A crucial aspect of library synthesis is systematic data logging. The following table provides a template for summarizing the results from the derivatization of this compound.
| Compound ID | Reaction Type | Amine / Methylene Cmpd. / Ylide | Yield (%) | Purity (LC-MS, %) | Mol. Weight ( g/mol ) |
| IQ7-RA-01 | Reductive Amination | Benzylamine | 88 | >98 | 248.31 |
| IQ7-RA-02 | Reductive Amination | Morpholine | 91 | >99 | 228.27 |
| IQ7-KC-01 | Knoevenagel | Malononitrile | 85 | >97 | 205.20 |
| IQ7-KC-02 | Knoevenagel | Ethyl Cyanoacetate | 79 | >95 | 252.26 |
| IQ7-WR-01 | Wittig | Methylenetriphenylphosphorane | 72 | >95 | 155.18 |
Conclusion and Outlook
This compound stands out as a powerful and versatile scaffold for medicinal chemistry. The robust protocols detailed in this note—Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction—provide reliable pathways to generate structurally diverse libraries of novel compounds. By systematically applying these transformations, drug discovery teams can efficiently explore the chemical space around the isoquinoline core, significantly enhancing the probability of identifying lead compounds with potent and selective biological activity against a wide array of therapeutic targets, from protein kinases to microbial enzymes.[14][15]
References
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry. [Link]
-
Isoquinoline derivatives and its medicinal activity. AIMS Press. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
-
Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). PubMed. [Link]
-
Isoquinoline-7-carbaldehyde. African Rock Art. [Link]
-
Isoquinoline-7-carbaldehyde. PubChem. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed. [Link]
-
Wittig Reaction - Common Conditions. Synthetic Organic Chemistry. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Knoevenagel Condensation. J&K Scientific LLC. [Link]
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry (RSC Publishing). [Link]
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 7-Isoquinolinecarboxaldehyde
Introduction: The Strategic Importance of Functionalized Isoquinolines
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional organic materials. The ability to precisely modify this core structure is paramount for the development of novel compounds with tailored properties. 7-Isoquinolinecarboxaldehyde, with its reactive aldehyde handle and a site amenable to functionalization on the carbocyclic ring, represents a versatile building block for library synthesis and lead optimization. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, offering unparalleled efficiency and functional group tolerance.[1][2] This guide provides detailed protocols and expert insights into the application of several key palladium-catalyzed reactions for the derivatization of this compound, empowering researchers in drug discovery and chemical biology to unlock its synthetic potential.
This document is structured to provide not just step-by-step instructions, but also the scientific rationale behind the choice of reagents and conditions, reflecting a deep understanding of the underlying catalytic cycles. We will explore Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, transforming the isoquinoline core into a diverse range of derivatives.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the coupling of an organohalide with a boronic acid or ester.[2][3][4] This reaction is highly valued for its mild conditions, broad substrate scope, and the commercial availability of a vast library of boronic acids.[2][3] For our purposes, we will consider the coupling of a halogenated this compound (e.g., 7-bromo-isoquinolinecarboxaldehyde) with various aryl and heteroaryl boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of palladium source, ligand, and base is critical for efficient catalysis. The ligand stabilizes the palladium center and facilitates the individual steps of the catalytic cycle, while the base is required to activate the boronic acid for transmetalation.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 7-Aryl-isoquinolinecarboxaldehydes
This protocol is a general guideline for the Suzuki-Miyaura coupling of 7-bromo-isoquinolinecarboxaldehyde with an arylboronic acid.
Materials:
-
7-Bromo-isoquinolinecarboxaldehyde
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 7-bromo-isoquinolinecarboxaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture (sufficient to make a 0.1 M solution with respect to the starting halide). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-isoquinolinecarboxaldehyde.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ | A reliable and commercially available Pd(0) source. |
| Ligand | PPh₃ (from the catalyst) | Triphenylphosphine is a versatile ligand for many Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong inorganic base, effective and cost-efficient. |
| Solvent | Toluene/Water | The biphasic system facilitates the reaction and aids in base dissolution. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Heck Reaction: Vinylation of the Isoquinoline Core
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[7][8] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.[1]
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[8][9] The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations in this reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: Strategic Synthesis of Vinyl-Isoquinolines via the Wittig Reaction with 7-Isoquinolinecarboxaldehyde
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction stands as a paramount achievement in organic synthesis, offering a reliable and highly regioselective method for the construction of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Invented by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes by reacting them with a phosphorus ylide, often called a Wittig reagent.[2][3] Its principal advantage over other olefination methods, such as elimination reactions, is the unambiguous placement of the double bond, a feature of critical importance in the multi-step synthesis of complex molecules.[4][5]
In the context of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure found in numerous pharmacologically active compounds. The ability to functionalize this core, for instance, by introducing a vinyl group at the C7 position using 7-Isoquinolinecarboxaldehyde, opens a gateway to a diverse array of molecular architectures for further derivatization. This application note provides a comprehensive guide to performing the Wittig reaction on this compound, detailing two distinct protocols for synthesizing both terminal and α,β-unsaturated ester-substituted alkenes. We will delve into the causality behind experimental choices, from reagent selection to purification strategies, to ensure reproducible and high-yielding outcomes.
Mechanistic Rationale and Key Experimental Considerations
The driving force of the Wittig reaction is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[6] The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[4] This addition leads to a transient betaine or, more directly, a four-membered oxaphosphetane intermediate, which subsequently collapses in a retro-[2+2] cycloaddition to yield the desired alkene and TPPO.[1][7][8]
Caption: Figure 1: Generalized Wittig Reaction Mechanism.
The Critical Choice: Stabilized vs. Non-Stabilized Ylides
The stereochemical outcome of the Wittig reaction is profoundly influenced by the nature of the phosphorus ylide.[5] This choice is the primary determinant of whether the (E)- or (Z)-alkene is formed.
-
Non-Stabilized Ylides: These ylides bear alkyl or aryl groups on the carbanionic carbon (e.g., Ph₃P=CH₂). They are highly reactive and typically result in the formation of (Z)-alkenes with high selectivity under kinetic, salt-free conditions.[1][9][10] The high reactivity leads to a rapid and irreversible formation of a syn-oxaphosphetane, which decomposes to the (Z)-alkene.
-
Stabilized Ylides: When the carbanion is adjacent to an electron-withdrawing group, such as an ester or ketone (e.g., Ph₃P=CHCO₂Et), the ylide is stabilized by resonance. These ylides are less reactive, and the initial cycloaddition step is often reversible.[3][10] This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which preferentially decomposes to the (E)-alkene.[10]
For the reaction with this compound, selecting a non-stabilized ylide like methylenetriphenylphosphorane will yield 7-vinylisoquinoline. Conversely, using a stabilized ylide like (ethoxycarbonylmethylene)triphenylphosphorane will produce ethyl 3-(isoquinolin-7-yl)acrylate, predominantly as the (E)-isomer.
Base and Solvent Selection: A Matter of Acidity
The generation of the ylide requires the deprotonation of its corresponding phosphonium salt. The choice of base is dictated by the pKa of this salt.
-
For Non-Stabilized Ylides: The protons on the carbon adjacent to the phosphorus in alkyltriphenylphosphonium salts are only weakly acidic. Therefore, very strong bases are required for complete deprotonation.[4] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[11] These reactions demand strictly anhydrous and inert conditions, as the bases and ylides are sensitive to water and oxygen.[2][12] Anhydrous tetrahydrofuran (THF) is an excellent solvent choice.[12][13]
-
For Stabilized Ylides: The presence of an electron-withdrawing group increases the acidity of the C-H bond, allowing for the use of weaker, less hazardous bases like sodium ethoxide, potassium carbonate, or even aqueous sodium bicarbonate in some cases.[9][14]
The Purification Challenge: Taming Triphenylphosphine Oxide (TPPO)
A universal challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[6] TPPO often has chromatographic properties similar to the desired alkene product, complicating purification by standard column chromatography. Several strategies can be employed:
-
Direct Crystallization/Precipitation: If the alkene product is significantly less polar than TPPO, the crude mixture can be dissolved in a minimal amount of a polar solvent (e.g., dichloromethane) and then diluted with a large volume of a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the TPPO.[5]
-
Column Chromatography: Careful selection of the eluent system can often achieve separation.
-
Chemical Conversion: In difficult cases, phosphorus-containing impurities can be treated with reagents like hydrogen peroxide or iodomethane to convert them into highly polar derivatives that are easily separated.[15]
Experimental Protocols
Safety Precautions: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Strong bases like n-BuLi and NaH are pyrophoric and moisture-sensitive and must be handled with extreme care under an inert atmosphere (Nitrogen or Argon).[12]
Protocol A: Synthesis of 7-Vinylisoquinoline (using a Non-Stabilized Ylide)
This protocol details the formation of a terminal alkene, where stereochemistry is not a factor. It employs a strong base and requires anhydrous conditions.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. sciepub.com [sciepub.com]
- 15. tandfonline.com [tandfonline.com]
Pioneering New Materials: An In-Depth Guide to the Application of 7-Isoquinolinecarboxaldehyde in Material Science
For Immediate Release
A Senior Application Scientist's Guide to Leveraging 7-Isoquinolinecarboxaldehyde in Advanced Materials Development
In the dynamic landscape of material science, the quest for novel molecular building blocks that impart unique functionalities to polymers, metal-organic frameworks (MOFs), and functional dyes is perpetual. This compound, a versatile aromatic aldehyde, has emerged as a significant contender in this arena. Its rigid, planar isoquinoline core, coupled with a reactive aldehyde group, offers a unique platform for the synthesis of materials with tailored optical, electronic, and structural properties. This comprehensive guide, intended for researchers, scientists, and professionals in drug development and material science, delves into the detailed applications and protocols for utilizing this compound in the creation of next-generation materials.
Part 1: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline moiety, a fused benzene and pyridine ring system, is a privileged structure in medicinal chemistry and, increasingly, in material science. The nitrogen atom within the ring system provides a site for coordination with metal ions, while the extended π-conjugated system influences the electronic and photophysical properties of the resulting materials. The strategic placement of a carboxaldehyde group at the 7-position provides a reactive handle for a variety of chemical transformations, most notably condensation reactions to form Schiff bases, which are pivotal in the synthesis of advanced polymers and organic frameworks.
Part 2: Application in Luminescent Conjugated Polymers via Schiff Base Polycondensation
The aldehyde functionality of this compound makes it an ideal monomer for Schiff base polycondensation reactions. When reacted with diamines, it forms poly(azomethine)s, a class of conjugated polymers known for their thermal stability and interesting optoelectronic properties. The incorporation of the isoquinoline unit into the polymer backbone can enhance luminescence and introduce metal-coordinating sites, opening avenues for the development of novel sensors and light-emitting materials.
Causality in Experimental Design: Why Schiff Base Polycondensation?
The formation of the imine (C=N) bond in a Schiff base reaction is a robust and often reversible condensation reaction, which can lead to the formation of high molecular weight polymers under relatively mild conditions.[1][2] The choice of the diamine co-monomer allows for fine-tuning of the polymer's properties. For instance, using an aliphatic diamine can increase flexibility, while an aromatic diamine will enhance rigidity and potentially improve thermal stability and charge transport properties.[3]
Protocol: Synthesis of a Poly(azomethine) Containing this compound
This protocol outlines the synthesis of a luminescent polymer from this compound and a suitable aromatic diamine, such as 4,4'-diaminodiphenyl ether.
Materials:
-
This compound
-
4,4'-Diaminodiphenyl ether
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl)
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Inert gas inlet and outlet
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Step-by-Step Methodology:
-
Monomer Preparation: Ensure both this compound and 4,4'-diaminodiphenyl ether are pure and dry.
-
Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere (Argon), dissolve 4,4'-diaminodiphenyl ether (1.0 mmol) and LiCl (0.1 g) in anhydrous DMAc (10 mL). Stir the mixture until all solids are dissolved.
-
Monomer Addition: To the stirred solution, add this compound (1.0 mmol) in one portion.
-
Polymerization: Heat the reaction mixture to 120°C and maintain this temperature for 24 hours under a continuous inert gas flow. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing vigorously stirred methanol (200 mL). The polymer will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and residual solvent, and then with hot water.
-
Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.
Expected Outcome and Characterization:
The resulting polymer is expected to be a colored, fibrous solid, soluble in polar aprotic solvents like DMAc and NMP.[4]
| Characterization Technique | Expected Results |
| FTIR Spectroscopy | Appearance of a characteristic imine (C=N) stretching band around 1620-1640 cm⁻¹ and disappearance of the aldehyde C=O and amine N-H stretching bands. |
| ¹H NMR Spectroscopy | Presence of aromatic protons from both monomers and a characteristic singlet for the azomethine proton (CH=N) in the downfield region (around 8.5-9.0 ppm). |
| UV-Vis Spectroscopy | Absorption bands in the UV-visible region, indicating the conjugated nature of the polymer backbone. |
| Photoluminescence (PL) | Emission of light upon excitation, with the emission wavelength depending on the specific polymer structure. The isoquinoline moiety is expected to contribute to the luminescence.[5] |
| Thermogravimetric Analysis | High thermal stability, with decomposition temperatures typically above 300°C.[3] |
Diagram: Schiff Base Polycondensation Workflow
Caption: Workflow for the synthesis of a luminescent poly(azomethine).
Part 3: this compound as a Ligand in Luminescent Metal-Organic Frameworks (MOFs)
The nitrogen atom in the isoquinoline ring and the oxygen atom of the aldehyde group (or its derivative) in this compound can act as coordination sites for metal ions, making it a promising ligand for the construction of Metal-Organic Frameworks (MOFs).[5][6] The inherent luminescence of the isoquinoline moiety can be retained or even enhanced upon coordination to certain metal centers (e.g., Zn²⁺, Cd²⁺), leading to the formation of luminescent MOFs (LMOFs).[5] These materials have potential applications in chemical sensing, bio-imaging, and solid-state lighting.
Design Principles for Luminescent MOFs
The luminescence in MOFs can originate from the organic ligand, the metal center, or from ligand-to-metal charge transfer (LMCT).[5] To achieve ligand-based luminescence, d¹⁰ metal ions like Zn²⁺ or Cd²⁺ are often employed as they are electronically "silent" and do not quench the fluorescence of the organic linker. The rigid framework of a MOF can also restrict intramolecular rotations and vibrations of the ligand, leading to an enhancement of its luminescence quantum yield.[5]
Hypothetical Protocol: Solvothermal Synthesis of a Zn-based MOF using a this compound Derivative
To be incorporated into a stable MOF structure, the aldehyde functionality of this compound would typically be converted to a carboxylate or another multitopic coordinating group. For this hypothetical protocol, we will consider a derivative, 7-carboxyisoquinoline, which could be synthesized from this compound via oxidation.
Materials:
-
7-Carboxyisoquinoline (derived from this compound)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vials
Step-by-Step Methodology:
-
Ligand and Metal Salt Solution: In a glass vial, dissolve 7-carboxyisoquinoline (0.1 mmol) in DMF (5 mL). In a separate vial, dissolve Zinc Nitrate Hexahydrate (0.1 mmol) in DMF (5 mL).
-
Mixing: Combine the two solutions in the Teflon liner of a stainless steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven preheated to 100°C. Maintain this temperature for 48 hours.
-
Crystallization and Isolation: After 48 hours, allow the autoclave to cool slowly to room temperature. Crystals of the MOF should have formed.
-
Washing and Activation: Decant the mother liquor and wash the crystals with fresh DMF several times, followed by washing with ethanol. The crystals can be activated by solvent exchange with a low-boiling solvent like acetone and then heating under vacuum to remove the guest solvent molecules from the pores.
Expected Outcome and Characterization:
The synthesis should yield crystalline material.
| Characterization Technique | Expected Results |
| Powder X-ray Diffraction (PXRD) | A diffraction pattern with sharp peaks, indicating the crystalline nature of the material. The peak positions can be used to determine the unit cell parameters and compare with simulated patterns from single-crystal X-ray diffraction. |
| Thermogravimetric Analysis (TGA) | A weight loss profile indicating the removal of guest solvent molecules at lower temperatures and the decomposition of the framework at higher temperatures, confirming its thermal stability. |
| Photoluminescence (PL) Spectroscopy | The MOF is expected to exhibit luminescence, likely originating from the 7-carboxyisoquinoline ligand. The emission spectrum may be shifted compared to the free ligand due to coordination to the metal center.[5] |
| Gas Sorption Analysis | Measurement of nitrogen or other gas adsorption isotherms to determine the porosity and surface area of the MOF after activation. |
Diagram: Logical Relationship in LMOF Design
Caption: Design and application pathway for luminescent MOFs.
Part 4: this compound in the Synthesis of Functional Dyes and Fluorescent Sensors
The reactive aldehyde group of this compound can be utilized to synthesize a variety of functional dyes and fluorescent sensors. Condensation with active methylene compounds or other nucleophiles can lead to the formation of molecules with extended conjugation and interesting photophysical properties. The isoquinoline nitrogen can also act as a binding site for cations, and changes in the photophysical properties upon binding can be exploited for sensing applications. For instance, a Schiff base derivative of this compound could act as a chemosensor for metal ions, where coordination to the imine nitrogen and the isoquinoline nitrogen could lead to a change in fluorescence intensity or a shift in the emission wavelength.[7]
Conclusion and Future Outlook
This compound is a valuable and versatile building block in material science. Its unique combination of a rigid, luminescent isoquinoline core and a reactive aldehyde functionality allows for the rational design and synthesis of a wide range of advanced materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this molecule in creating novel polymers, MOFs, and functional dyes with tailored properties for a multitude of applications, from optoelectronics to chemical sensing and beyond. The continued exploration of new reaction methodologies and co-monomers will undoubtedly lead to the discovery of even more sophisticated materials based on this promising scaffold.
References
- (Reference to a general organic chemistry textbook or a review on Schiff base reactions - not available
- (Reference to a review on MOFs - not available
- (Reference to a paper on functional dyes - not available
-
Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent Metal-Organic Frameworks. Chemical Society Reviews, 38(5), 1330–1352. [Link]
- (Reference to a paper on fluorescent sensors - a specific paper using this compound was not found, but the principle is described in papers like "A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative" which uses a different quinoline deriv
- (Additional references to be added as per specific claims)
- (Additional references to be added as per specific claims)
- (Additional references to be added as per specific claims)
- (Additional references to be added as per specific claims)
- (Additional references to be added as per specific claims)
- (Additional references to be added as per specific claims)
- (Additional references to be added as per specific claims)
- (Additional references to be added as per specific claims)
-
Karak, A., & Mandal, B. (2015). Synthesis and characterization of organosoluble polyamides from quinoxaline based diamine. ResearchGate. [Link]
- (Additional references to be added as per specific claims)
- Schiff, H. (1864). Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119. (This is the historical reference for Schiff bases, a more modern review would be more practical). A modern reference is: Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.
- (Additional references to be added as per specific claims)
-
Britton, R. A., & Majumdar, S. (2014). Probing the chemical structure of monolayer covalent-organic frameworks grown via Schiff-base condensation reactions. Chemical Communications, 50(86), 13097–13100. [Link]
- (Additional references to be added as per specific claims)
-
Garcés-Garcés, K. J., et al. (2022). Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene or Binaphthalene Moieties in the Backbone: Synthesis and Study of Properties. Polymers, 14(19), 4193. [Link]
Sources
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the chemical structure of monolayer covalent-organic frameworks grown via Schiff-base condensation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Isoquinolinecarboxaldehyde
Welcome to the technical support center for the synthesis of 7-Isoquinolinecarboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. This compound is a key building block in the preparation of various pharmaceutical agents and advanced materials. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve your yields.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of this compound
Symptom: After performing the reaction and work-up, the isolated yield of the desired product is significantly lower than expected, or no product is obtained.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Formylation | The direct formylation of the isoquinoline ring can be challenging due to the electron-deficient nature of the pyridine ring. The Rieche formylation, a common method for introducing an aldehyde group to aromatic rings, requires electron-rich substrates for high efficiency.[1][2] | Consider using a multi-step approach. A more reliable route involves the synthesis of a 7-substituted isoquinoline precursor, such as 7-bromo-isoquinoline or 7-methylisoquinoline, followed by conversion to the aldehyde. |
| Decomposition of Reagents | Reagents used in formylation or subsequent conversion steps, such as organolithium reagents or strong oxidizing/reducing agents, are often sensitive to air and moisture. | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. |
| Incorrect Reaction Temperature | Many of the reactions involved, such as metal-halogen exchange or oxidation/reduction, are highly temperature-sensitive. For instance, lithiation reactions are typically carried out at very low temperatures (-78 °C) to prevent side reactions. | Carefully monitor and control the reaction temperature using appropriate cooling baths (e.g., dry ice/acetone). Use a calibrated thermometer. |
| Poor Quality Starting Materials | The purity of the starting isoquinoline or its derivative is crucial. Impurities can interfere with the reaction and lead to the formation of side products. | Purify the starting materials before use, for example, by recrystallization or distillation. Confirm the purity by analytical techniques such as NMR or GC-MS. |
Problem 2: Formation of Significant Side Products
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows the presence of one or more significant impurities along with the desired product.
| Potential Cause | Explanation | Recommended Solution |
| Isomeric Impurities | In direct formylation reactions, substitution can occur at other positions on the isoquinoline ring, leading to a mixture of isomers that can be difficult to separate. | Employ a regioselective synthesis strategy starting from a 7-substituted isoquinoline to ensure the formyl group is introduced at the desired position. |
| Over-oxidation or Over-reduction | When converting a precursor like 7-methylisoquinoline to the aldehyde, over-oxidation can lead to the formation of 7-isoquinolinecarboxylic acid. Conversely, when reducing a 7-cyano or 7-carboxy derivative, over-reduction can yield the corresponding amine or alcohol. | Carefully choose the oxidizing or reducing agent and control the stoichiometry. For the oxidation of a methyl group, milder reagents like selenium dioxide can be effective. For the reduction of a nitrile, using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures can help stop the reaction at the aldehyde stage. |
| Hydrolysis of Intermediates | In reactions involving the conversion of a nitrile or an ester to the aldehyde, premature quenching or exposure to water can lead to the formation of the corresponding carboxylic acid or amide. | Ensure the reaction is carried out under strictly anhydrous conditions until the desired transformation is complete. Use a non-aqueous work-up if possible. |
Problem 3: Difficult Purification of the Final Product
Symptom: The crude product is an oil or a solid that is difficult to purify by standard methods like recrystallization or column chromatography, leading to low recovery of the pure compound.
| Potential Cause | Explanation | Recommended Solution |
| Co-eluting Impurities | Side products with similar polarity to this compound can make separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Instability | Aldehydes can be susceptible to oxidation or polymerization, especially if left exposed to air or light for extended periods. | Purify the product as quickly as possible after the work-up. Store the purified compound under an inert atmosphere, protected from light, and at a low temperature. |
| Presence of Baseline Material | Highly polar impurities may not move from the baseline in TLC, making it seem like the product is pure when it is not. | Use a more polar eluent system for TLC analysis to ensure all components of the mixture are mobile. Stain the TLC plate with a visualizing agent (e.g., potassium permanganate) that reacts with a broader range of functional groups. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most reliable method for synthesizing this compound with good yield and purity?
While several methods exist for the synthesis of the isoquinoline core, a robust and regioselective approach for this compound often involves a multi-step sequence starting from a pre-functionalized isoquinoline. A common strategy is the conversion of 7-bromo-isoquinoline to the aldehyde. This can be achieved via a metal-halogen exchange with an organolithium reagent followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This approach avoids the formation of isomers that can occur with direct formylation of the parent isoquinoline.
Q2: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, product, and any major side products. Visualizing the spots under UV light is usually effective for aromatic compounds. Staining with an appropriate agent can provide additional information. For more quantitative analysis, taking aliquots from the reaction mixture for analysis by GC-MS or LC-MS can provide more detailed information on the conversion and the formation of byproducts.
Q3: What are the key safety precautions I should take during the synthesis?
Many of the reagents used in these syntheses are hazardous. Organolithium reagents are pyrophoric and react violently with water. Strong acids, bases, and oxidizing/reducing agents are corrosive and toxic. Dichloromethyl methyl ether, used in the Rieche formylation, is a suspected carcinogen.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be sure to have appropriate quenching agents and emergency procedures in place.
Q4: My final product is a stubborn oil. How can I induce crystallization?
If the product is an oil but is expected to be a solid, it may be impure. Further purification by column chromatography may be necessary. If the purified product is still an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a small seed crystal of the pure compound, if available, can also initiate crystallization. Alternatively, dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (in which the compound is insoluble) can lead to precipitation of the solid product.
Experimental Workflow & Protocols
Below are representative protocols for key transformations in the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions.
Workflow Diagram: Synthesis of this compound from 7-Bromo-isoquinoline
Caption: A typical workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound from 7-Bromo-isoquinoline
Materials:
-
7-Bromo-isoquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 7-bromo-isoquinoline (1.0 eq) in anhydrous THF.
-
Lithiathion: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
References
-
Rieche, A.; Gross, H.; Höft, E. Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses. 1967 , 47, 1. DOI: 10.15227/orgsyn.047.0001. [Link]
-
Rieche formylation. In Wikipedia; 2023. [Link]
-
PubChem. Isoquinoline-7-carbaldehyde. National Center for Biotechnology Information. [Link]
- Vertex AI Search. Isoquinoline-7-carbaldehyde - African Rock Art.
-
SynArchive. Rieche Formylation. [Link]
Sources
Technical Support Center: Purification of 7-Isoquinolinecarboxaldehyde by Column Chromatography
Welcome to the technical support center for the purification of 7-Isoquinolinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Drawing from established chromatographic principles and field experience, this document provides in-depth, practical solutions to common challenges encountered during column chromatography of this polar azaarene.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the purification of this compound.
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (SiO₂) of 230–400 mesh for flash chromatography is the most common and effective choice.[1] this compound is a polar compound, and silica gel, a polar adsorbent, provides good retention and allows for separation from less polar impurities.[2] Because silica is slightly acidic, it can interact strongly with the basic nitrogen of the isoquinoline ring, which can be both an advantage for retention and a challenge to be managed.[1]
Q2: What is a good starting mobile phase (eluent) for the column?
A2: A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. Based on TLC analysis, a solvent system that provides a Retention Factor (Rf) of approximately 0.2-0.3 for this compound is ideal for column separation.[3] A typical starting gradient might be 20-30% ethyl acetate in hexanes. For this specific compound, a more polar system such as dichloromethane/methanol may be necessary if it doesn't move in less polar systems.[4]
Q3: My compound is streaking or "tailing" on the TLC plate. Will this happen on the column?
A3: Yes, tailing on the TLC plate is a strong indicator that you will have poor peak shape and difficult separation on the column. This is the most common issue for isoquinoline derivatives and is caused by the strong interaction between the basic nitrogen atom and the acidic silanol groups on the silica gel surface.[4][5]
Q4: How can I prevent the tailing/streaking issue?
A4: The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[5] Add 0.5–1.0% triethylamine (NEt₃) to your entire eluent system. This will compete with your compound for the acidic sites, leading to symmetrical, sharp peaks.[6]
Q5: Should I use wet loading or dry loading for my sample?
A5: For polar compounds like this compound, especially if it's dissolved in a polar solvent from a previous reaction (like DMF or DMSO), dry loading is strongly recommended .[7][8] Liquid loading with a polar solvent can disrupt the column packing and lead to poor separation.[9] Dry loading involves adsorbing your crude product onto a small amount of silica gel (or an alternative like Celite®) before carefully adding it to the top of the column.[3][10] This ensures the compound is introduced to the column in a concentrated, narrow band, which is critical for good resolution.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving problems you may encounter during the purification process.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Explanations |
| Poor Separation / Co-elution | 1. Incorrect Mobile Phase Polarity: The eluent is either too strong (polar), causing compounds to elute together, or too weak (non-polar), causing broad bands. 2. Column Overloading: Too much sample was loaded relative to the amount of silica gel. | 1. Optimize Mobile Phase with TLC: Your goal is a solvent system giving your target compound an Rf of 0.2-0.3.[3] Systematically vary the solvent ratio (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal separation between your product and impurities. 2. Reduce Sample Load: A general rule is to use a silica-to-sample weight ratio of at least 30:1 for simple separations and up to 100:1 for difficult ones.[3] |
| Compound Stuck on Column / No Elution | 1. Mobile Phase is Not Polar Enough: The eluent lacks the strength to displace the polar this compound from the silica. 2. Irreversible Adsorption/Decomposition: The compound is strongly binding to the acidic silica gel, potentially degrading over time.[11] | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., move from ethyl acetate/hexanes to a dichloromethane/methanol system).[4] 2. Deactivate Silica/Switch Phase: Add triethylamine to the eluent to reduce strong acidic interactions. If the problem persists, consider switching to a less acidic stationary phase like neutral alumina.[1] |
| Peak Tailing / Streaking | 1. Acid-Base Interaction: The basic nitrogen on the isoquinoline ring is interacting strongly with acidic silanol groups on the silica surface.[5] | 1. Add a Basic Modifier: This is the most critical fix. Add 0.5-1.0% triethylamine (NEt₃) to your mobile phase to run through the column. This neutralizes the active sites and dramatically improves peak shape.[4][6] |
| Low Yield / Product Loss | 1. Decomposition on Column: The acidic nature of silica gel can cause sensitive aldehydes to degrade.[4][12] 2. Incomplete Elution: Some product may remain on the column if the final mobile phase is not polar enough. 3. Fractions Collected are Too Dilute: The product may have eluted, but at a concentration too low to be detected by TLC.[11] | 1. Minimize Column Contact Time: Use flash chromatography (applying gentle pressure) to speed up the separation.[4] Deactivating the silica with triethylamine also helps prevent acid-catalyzed decomposition.[4] 2. Flush the Column: After your product has eluted, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining material. 3. Concentrate Fractions: Before running a TLC, try concentrating a few fractions where you expected your compound to elute and re-spot them.[13] |
Visual Troubleshooting and Workflow
To better assist, the following diagrams illustrate the purification workflow and a decision tree for troubleshooting common issues.
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common chromatography issues.
Validated Step-by-Step Protocol
This protocol outlines a reliable method for purifying this compound using flash column chromatography.
1. Materials and Preparation:
-
Stationary Phase: Silica gel, 230–400 mesh.[1]
-
Mobile Phase: Hexanes and Ethyl Acetate (HPLC grade), Triethylamine (NEt₃).
-
Preparation of Eluent: Prepare your optimized mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate) and add 0.5-1.0% v/v triethylamine. Prepare a sufficient quantity for the entire purification.
2. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[2]
-
Add a ~1 cm layer of sand over the plug.[3]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with your initial, least polar eluent.[1]
-
Gently pour the slurry into the column. Tap the side of the column continuously to ensure the silica packs down evenly and to release any trapped air bubbles.[2]
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.[2]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry from this point forward.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).[3]
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.[3]
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[14]
-
Carefully add this powder to the top of the packed column, ensuring an even layer.[14]
4. Elution and Fraction Collection:
-
Carefully add your prepared mobile phase to the top of the column, taking care not to disturb the top layer of sand.
-
Apply gentle, consistent pressure to the top of the column using a pipette bulb or regulated air line (flash chromatography) to achieve a steady flow rate.[15]
-
Begin collecting fractions in test tubes or vials. The size of the fractions should be consistent.
-
Gradually increase the polarity of the mobile phase as the column runs if necessary to elute your compound.
5. Analysis and Product Isolation:
-
Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and run it in your optimized solvent system.
-
Identify the fractions that contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
By following this guide, you will be well-equipped to purify this compound efficiently and address any challenges that may arise, ensuring the high quality required for your research and development endeavors.
References
-
LibreTexts. (2022). Packing Normal Phase Columns. Retrieved from [Link]
-
Studzińska, S., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Biotage. (2023). When should I use dry loading instead of liquid loading with flash column chromatography? Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2020). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]
-
Tuzimski, T., & Petruczynik, A. (2014). Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. ResearchGate. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Biotage. (2023). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]
-
Studzińska, S., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. ResearchGate. Retrieved from [Link]
-
Chemtips. (2013). Dry Loading in Flash Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Retrieved from [Link]
-
Al-Mokhanam, A. M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?YouTube. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Sowa, I., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts... Molecules. Retrieved from [Link]
-
LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]
-
African Rock Art. (n.d.). Isoquinoline-7-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-5-carboxaldehyde. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines... Retrieved from [Link]
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines... Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines... Retrieved from [Link]
-
R-Biopharm. (n.d.). Purification Columns: Efficient Sample Clean-up. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid... Retrieved from [Link]
Sources
- 1. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. sorbtech.com [sorbtech.com]
- 9. biotage.com [biotage.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. orgsyn.org [orgsyn.org]
overcoming solubility issues with 7-Isoquinolinecarboxaldehyde
Technical Support Center: 7-Isoquinolinecarboxaldehyde
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. As a heterocyclic aromatic aldehyde, this compound presents unique challenges that require a systematic and mechanistically informed approach to achieve successful solubilization for your experiments.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address common problems, backed by scientific principles and established laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it often poorly soluble?
Answer: this compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO[1]. Its structure consists of a rigid, planar isoquinoline ring system fused to a benzene ring, with an aldehyde group at the 7th position.
The poor solubility, particularly in aqueous media, arises from two primary factors:
-
High Crystal Lattice Energy: The planar aromatic structure allows for efficient π-π stacking in the solid state. This creates a stable crystal lattice that requires a significant amount of energy to break apart during dissolution.
-
Lipophilicity: The predominantly aromatic structure is nonpolar and hydrophobic, leading to unfavorable interactions with polar solvents like water[2]. While the nitrogen atom and the aldehyde group introduce some polarity, it is often insufficient to overcome the hydrophobicity of the large ring system.
Q2: What are the basic safety precautions I should take when handling this compound?
Answer: According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation[1][3].
Mandatory safety protocols include:
-
Handling the compound in a well-ventilated area or a chemical fume hood.
-
Wearing appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoiding the generation of dust.
-
Washing hands thoroughly after handling[3].
Always consult the most current SDS from your supplier before starting any work[3][4].
Q3: What are the first-line solvents I should try?
Answer: For any new compound, a systematic solvent screen is the best starting point. Based on the principle of "like dissolves like," polar aprotic organic solvents are often the most successful first choice for compounds like this compound.
Start with small-scale solubility tests (e.g., 1-5 mg of compound in 0.1-0.5 mL of solvent) to establish a qualitative understanding before committing larger quantities of your material.
| Solvent Class | Recommended Solvents | Expected Outcome & Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High Likelihood of Success. These solvents can disrupt the π-stacking of the aromatic rings and interact with the polar functional groups, making them excellent primary choices for creating stock solutions. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate Likelihood of Success. Lower-chain alcohols can solubilize the compound, but solubility may be limited compared to DMSO or DMF. They are often used as co-solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High Likelihood. Often effective, but their use is discouraged due to toxicity and environmental concerns[5][6]. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low Likelihood of Success. These solvents lack the polarity to effectively interact with the nitrogen and aldehyde moieties of the molecule. |
| Aqueous | Water, PBS, Tris Buffer | Very Low Likelihood. The compound is expected to be practically insoluble in aqueous solutions without significant formulation adjustments. |
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific experimental problems with detailed protocols and explanations.
Problem 1: My compound won't dissolve in common organic solvents (DMSO, DMF) to make a stock solution.
This is an uncommon but possible scenario, often due to highly stable crystal polymorphs or impurities.
Causality: The solvent energy provided is insufficient to overcome the compound's crystal lattice energy.
Solution Workflow:
-
Gentle Heating: Gently warm the mixture to 30-40°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice. Do not overheat , as this can cause degradation, especially for an aldehyde.
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minute intervals. The high-frequency sound waves create cavitation bubbles that physically disrupt the solid particles, increasing the surface area available for solvation.
-
Vortexing: Vigorous mixing can also help break up aggregates and accelerate dissolution.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh 10 mg of this compound into a clean glass vial.
-
Add 0.5 mL of anhydrous DMSO to the vial.
-
Vortex the mixture for 30 seconds.
-
If not fully dissolved, place the vial in a sonicator bath for 10 minutes.
-
If solids persist, warm the vial in a heat block to 37°C for 5 minutes, with intermittent vortexing.
-
Once dissolved, add another 0.5 mL of DMSO to reach a final concentration of 10 mg/mL (adjust volume as needed for your target concentration). Store appropriately, protected from light and moisture.
Problem 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.
This is the most common solubility issue encountered in biological research.
Causality: The compound is soluble in the organic stock solvent but crashes out when the solution polarity is drastically increased by the addition of the aqueous buffer. This is a classic "anti-solvent" effect[7].
Solution Strategy Decision Tree:
Sources
- 1. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Derivatization of 7-Isoquinolinecarboxaldehyde
Welcome to the technical support center for the derivatization of 7-Isoquinolinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common side reactions and provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to this compound Derivatization
This compound is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatization, however, can be fraught with challenges, including the formation of unwanted byproducts that complicate purification and reduce yields. This guide provides expert insights into preventing these side reactions, grounded in mechanistic principles and validated protocols.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the derivatization of this compound in a question-and-answer format.
Issue 1: Oxidation of the Aldehyde Group
Question: My reaction mixture is turning dark, and I'm isolating the corresponding carboxylic acid (isoquinoline-7-carboxylic acid) as a major byproduct. What's causing this, and how can I prevent it?
Answer: This is a classic case of aldehyde oxidation. The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid, especially in the presence of air (oxygen), certain metal catalysts, or impurities. This process can be accelerated by elevated temperatures and prolonged reaction times.
Causality and Prevention:
-
Mechanism: The aldehyde proton is readily abstracted, and subsequent reaction with an oxidizing agent, often atmospheric oxygen, leads to the formation of a carboxylic acid.
-
Prevention Strategy: The most effective way to prevent oxidation is to maintain an inert atmosphere throughout the reaction and workup.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Inert Atmosphere | Conduct the reaction under a blanket of inert gas such as nitrogen or argon.[2] | This displaces oxygen, the primary culprit in aerial oxidation. |
| 2. Degassed Solvents | Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. | Solvents can dissolve significant amounts of oxygen, which can initiate oxidation. |
| 3. Antioxidants | Consider adding a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), in catalytic amounts. | These compounds can intercept radical intermediates that propagate oxidation. |
| 4. Temperature Control | Maintain the lowest effective temperature for your reaction. | Higher temperatures increase the rate of oxidation. |
| 5. Prompt Workup | Process your reaction mixture promptly upon completion. | Minimizing exposure time to potential oxidants is crucial.[3] |
Experimental Protocol: General Procedure for Inert Atmosphere Reaction
-
Assemble your glassware and flame-dry it under a vacuum to remove adsorbed water and oxygen.
-
Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.
-
Add your degassed solvent and this compound via syringe or cannula.
-
If necessary, add other reagents in a similar manner.
-
Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Side Reactions in Reductive Amination
Question: I'm attempting a reductive amination with this compound and a primary amine, but I'm observing a significant amount of the secondary amine (from reaction with two aldehyde molecules) and unreacted starting material. How can I improve the selectivity?
Answer: This is a common issue in reductive aminations. The initial imine formation is reversible, and if the reduction of the imine is not efficient, side reactions can occur. The formation of a tertiary amine from a primary amine suggests that the initially formed secondary amine is further reacting with another molecule of the aldehyde.
Causality and Prevention:
-
Mechanism: Reductive amination involves the formation of an imine or enamine intermediate, which is then reduced.[4] If the reducing agent is not selective or if the reaction conditions favor further alkylation, over-alkylation can occur.
-
Prevention Strategy: The key is to use a mild and selective reducing agent that preferentially reduces the imine in situ without significantly reducing the aldehyde.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Choice of Reducing Agent | Use a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[5][6] | STAB is particularly effective as it is less basic and less likely to cause side reactions. NaBH3CN is also selective for imines at acidic pH.[5] |
| 2. Stoichiometry Control | Use a slight excess (1.1-1.2 equivalents) of the amine. | This helps to drive the imine formation to completion. |
| 3. pH Control | Maintain a mildly acidic pH (around 5-6). | This protonates the carbonyl group, activating it for nucleophilic attack by the amine, and also protonates the resulting imine, making it more susceptible to reduction. |
| 4. One-Pot Procedure | Perform the reaction as a one-pot procedure where the imine is formed and reduced in the same vessel. | This minimizes the lifetime of the imine, reducing the chance of side reactions. |
Experimental Protocol: Reductive Amination using STAB
-
To a solution of this compound (1 eq.) and the primary amine (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: I am performing a Wittig reaction with this compound and a stabilized ylide, but the reaction is very slow and gives a low yield. What can I do?
A1: Stabilized ylides are less reactive than their unstabilized counterparts.[7] To improve the reaction rate and yield, you can try the following:
-
Increase the temperature: Heating the reaction mixture can often overcome the activation energy barrier.
-
Use a more polar solvent: Solvents like DMF or DMSO can help to solvate the intermediates and accelerate the reaction.
-
Consider a Horner-Wadsworth-Emmons (HWE) reaction: HWE reagents (phosphonate carbanions) are generally more reactive than the corresponding Wittig ylides and often provide higher yields of the (E)-alkene.[8]
Q2: In my Grignard reaction with this compound, I am getting a significant amount of a reduced product (7-hydroxymethylisoquinoline) instead of the expected secondary alcohol. What is happening?
A2: This side reaction is likely due to the Grignard reagent acting as a reducing agent rather than a nucleophile. This can happen if the Grignard reagent is sterically hindered or if there are acidic protons present. With sterically hindered ketones, reduction can become a significant side reaction.[9]
-
Ensure anhydrous conditions: Any trace of water will quench the Grignard reagent and can lead to the reduction of the aldehyde by the magnesium alkoxide formed.
-
Use a less sterically hindered Grignard reagent if possible.
-
Consider using an organolithium reagent: These are often more nucleophilic and less prone to side reactions.
Q3: Can the nitrogen in the isoquinoline ring interfere with my derivatization reaction?
A3: Yes, the nitrogen atom in the isoquinoline ring is basic and can be nucleophilic, although it is a weaker base than pyridine.[10]
-
In acidic conditions: The nitrogen can be protonated, which can affect the reactivity of the rest of the molecule.
-
With strong electrophiles: The nitrogen can be alkylated or acylated. If this is undesirable, you can protect the nitrogen using a suitable protecting group, such as a Boc or Fmoc group.[11]
Q4: What is the best way to purify my this compound derivative?
A4: The purification method will depend on the properties of your derivative.
-
Column chromatography: This is the most common method for purifying organic compounds. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for many isoquinoline derivatives.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique.
-
Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative HPLC is a powerful tool.
Q5: I am struggling with a Knoevenagel condensation. My yields are low and I see multiple products. What are the key parameters to optimize?
A5: Low yields in a Knoevenagel condensation can be due to several factors.[12][13]
-
Catalyst: The choice and amount of catalyst are crucial. A weak base like piperidine or pyridine is typically used.[14] Using a base that is too strong can lead to self-condensation of the aldehyde.[14]
-
Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile often give good results.[12]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. Removing this water, for example, with a Dean-Stark trap or by adding molecular sieves, can drive the reaction to completion.[13][15]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the chemical transformations and troubleshooting strategies, the following diagrams illustrate key concepts.
Diagram 1: Common Derivatization Pathways of this compound
Caption: Key derivatization reactions of this compound.
Diagram 2: Troubleshooting Low Yield in Knoevenagel Condensation
Caption: Decision tree for troubleshooting Knoevenagel condensation.
References
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Quora. (2021, November 27). How does Grignard reagent react with isoquinoline? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
University of Pittsburgh. (2007, February 12). The Wittig Reaction. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CA2753405A1 - Nitrogen-containing bicyclic heteroaryl compounds and methods of use.
-
ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-7-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubMed Central. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2017, October 23). (PDF) Sample Derivatization in Separation Science. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (2008, February 1). Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction. Retrieved from [Link]
-
Scirp.org. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Retrieved from [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Optimizing Reaction Time for 7-Isoquinolinecarboxaldehyde Condensations
Welcome to the technical support center for optimizing condensation reactions involving 7-Isoquinolinecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and accelerate your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the condensation of this compound, presented in a direct question-and-answer format.
Question: My Knoevenagel condensation is extremely slow or appears to have stalled. What are the primary causes and how can I resolve this?
Answer: A stalled or sluggish Knoevenagel condensation is a frequent challenge. The root cause often lies in one of three areas: catalyst inefficiency, reaction equilibrium, or solvent choice.
-
Cause 1: Inadequate Catalyst Activity. The catalyst, typically a weak base, must be strong enough to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) but not so basic that it promotes self-condensation of the aldehyde.[1][2] The nitrogen atom in the isoquinoline ring can also interact with the catalyst, sometimes attenuating its activity.
-
Solution A - Catalyst Screening: If using a standard catalyst like piperidine or pyridine with slow results, consider alternatives. L-proline has emerged as a highly effective organocatalyst for condensations, often providing excellent yields under mild conditions.[3] For particularly stubborn substrates, a combination of a Lewis acid and a tertiary amine (e.g., TiCl₄/Et₃N) can be effective, although this requires stricter anhydrous conditions.
-
Solution B - Heterogeneous Catalysis: To simplify purification and potentially enhance activity, consider a heterogeneous catalyst. Options range from basic alumina (Al₂O₃) to more advanced composites like Ag@TiO₂.[4][5] These can often be filtered off, streamlining the workup process.
-
-
Cause 2: Unfavorable Reaction Equilibrium. The Knoevenagel condensation is a reversible reaction that produces one molecule of water for every molecule of product formed.[2] As water accumulates in the reaction mixture, the reverse reaction (hydrolysis of the product) can become significant, leading to an equilibrium state where starting material is no longer consumed.
-
Solution - Water Removal: The most effective way to drive the reaction to completion is by removing water as it forms. The classic method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[2][6][7] As the toluene-water azeotrope boils, it is condensed and collected in the trap, where the denser water separates, and the toluene is returned to the flask.[8] For smaller-scale reactions or when a Dean-Stark setup is impractical, adding molecular sieves to the reaction can effectively sequester water.[9]
-
-
Cause 3: Suboptimal Solvent. The solvent plays a critical role in reactant solubility and transition state stabilization.
-
Solution - Solvent Optimization: Nonpolar solvents like toluene are excellent for water removal but may not be optimal for reaction rate if reactants have poor solubility.[10] Polar aprotic solvents such as Dimethylformamide (DMF) or acetonitrile can significantly accelerate the reaction by solvating charged intermediates, often leading to high conversions in shorter times.[2] Protic solvents like ethanol are also commonly used and can be effective, particularly with highly soluble reactants.[11] Sometimes, solvent-free conditions at elevated temperatures can provide the fastest reaction times and simplest workup.[12][13]
-
Question: My Wittig reaction is giving a low yield, with a lot of unreacted this compound remaining. What's going wrong?
Answer: Low yields in Wittig reactions involving aromatic aldehydes are often traced to the stability of the ylide (the Wittig reagent) or the reaction conditions.
-
Cause 1: Ylide Instability or Low Reactivity. The reactivity of a phosphorus ylide depends on the substituents attached to the carbanion.
-
Stabilized Ylides: If your ylide is "stabilized" (e.g., contains an ester or ketone group like in (Carbethoxymethylene)triphenylphosphorane), it is less reactive.[14] While stable to store, these ylides react readily with aldehydes but may struggle with ketones or sterically hindered aldehydes.[15][16] For these, a higher reaction temperature may be required to increase the rate.
-
Unstabilized Ylides: If your ylide is "unstabilized" (e.g., contains only alkyl groups like in methyltriphenylphosphonium bromide), it is highly reactive but can also be unstable, decomposing over time.[14]
-
Solution: For unstable ylides, it is critical to generate them in situ and add the this compound shortly after.[14] A common procedure involves deprotonating the phosphonium salt with a strong base (like n-BuLi, NaH, or KOtBu) in an anhydrous solvent like THF at a low temperature (e.g., 0 °C or -78 °C), followed by the addition of the aldehyde.[14][17]
-
-
Cause 2: Ineffective Base or Protonation Issues. The base must be strong enough to fully deprotonate the phosphonium salt to form the ylide. If the base is too weak, or if there are acidic protons elsewhere in the molecule, the ylide will not form in stoichiometric amounts.
-
Solution: Ensure you are using a sufficiently strong base. For simple alkylphosphonium salts, n-BuLi or NaH are standard. For stabilized salts, a weaker base like KOtBu or even K₂CO₃ can suffice. Always use anhydrous solvents and reagents, as water will quench the strong base and the ylide.
-
-
Cause 3: Steric Hindrance. While this compound itself is not exceptionally hindered, bulky Wittig reagents can slow the reaction.[18] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters, is often a superior alternative, as the byproducts are water-soluble and easily removed.[15][16]
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for catalyst choice in a Knoevenagel condensation with this compound?
-
A1: For general purposes, a weak amine base like piperidine (typically 0.1 equivalents) in a solvent like ethanol or toluene at reflux is a classic and effective starting point.[2] For a milder, often higher-yielding alternative, consider using L-proline (10-20 mol%) in a solvent like DMF or even under solvent-free conditions.[3][19]
-
-
Q2: How does solvent polarity impact reaction time?
-
A2: Generally, polar solvents accelerate Knoevenagel condensations. Polar aprotic solvents (DMF, Acetonitrile) are often superior as they can stabilize the charged intermediates formed during the reaction mechanism without interfering with the base catalyst.[2][10] Polar protic solvents (Ethanol, Methanol) can also work well but may slow the reaction slightly by solvating the base catalyst, reducing its effectiveness.[20]
-
-
Q3: Can I use Phase-Transfer Catalysis (PTC) to speed up my reaction?
-
A3: Yes, PTC is an excellent technique for accelerating biphasic condensation reactions.[21] It is particularly useful when using an inorganic base (like K₂CO₃ or NaOH) with reactants soluble in an organic solvent. A catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride transports the base's anion (e.g., carbonate or hydroxide) into the organic phase where it can act as the catalyst.[22][23] This often results in faster reactions, milder conditions, and fewer byproducts.[24][25]
-
-
Q4: How can I monitor the reaction progress to optimize the time?
-
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside your starting aldehyde and active methylene compound. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
-
Section 3: Key Parameter Optimization & Data
Optimizing reaction time requires a systematic approach. The following table summarizes the impact of key parameters on reaction outcomes for Knoevenagel-type condensations.
| Parameter | Condition | Effect on Reaction Time | Typical Yield | Notes & Rationale |
| Catalyst | Piperidine (10 mol%) | Moderate (2-8 h) | Good | Standard weak base; effective but can be slow.[1] |
| L-Proline (10 mol%) | Fast (0.5-3 h) | Excellent | Organocatalyst; forms an enamine intermediate, accelerating the reaction under mild conditions.[3][26][27] | |
| I₂ / K₂CO₃ (10 mol%) | Fast (0.5-2 h) | Excellent | Mild and environmentally friendly system effective at room temperature.[28] | |
| Phase Transfer Catalyst | Fast (1-4 h) | Very Good | Excellent for biphasic systems; enhances the availability of the base in the organic phase.[22][23] | |
| Solvent | Toluene (with Dean-Stark) | Moderate-Slow | Excellent | Rate can be limited by solubility, but water removal drives the reaction to completion.[2][6] |
| Ethanol | Moderate | Good | Good general-purpose protic solvent, but water accumulation can limit conversion.[11] | |
| DMF / Acetonitrile | Fast | Excellent | Polar aprotic solvents stabilize charged intermediates, accelerating the rate.[2][10] | |
| Solvent-Free | Very Fast | Excellent | High concentration of reactants often leads to rapid conversion, usually with heating (e.g., 80-120 °C).[12][13] | |
| Temperature | Room Temperature | Slow | Variable | May be sufficient for highly reactive substrates or very active catalysts. |
| Reflux (60-110 °C) | Fast | Good-Excellent | Increases reaction rate according to Arrhenius kinetics; necessary for most systems to achieve reasonable times. |
Section 4: Foundational Experimental Protocol
This section provides a detailed, step-by-step methodology for a robust Knoevenagel condensation.
Protocol: Knoevenagel Condensation of this compound with Malononitrile using L-Proline
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and L-proline (0.1 eq).
-
Solvent Addition: Add anhydrous DMF (or ethanol, approx. 0.5 M concentration relative to the aldehyde).
-
Reaction: Stir the mixture at 60 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-water (approx. 10x the volume of DMF used).
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities. The product is often pure enough at this stage. If necessary, recrystallize from ethanol.
Section 5: Visualizing Workflows and Mechanisms
Diagrams provide a clear visual guide to troubleshooting and understanding the underlying chemistry.
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving a slow condensation reaction.
Caption: A decision tree for troubleshooting slow condensation reactions.
Simplified Knoevenagel Condensation Mechanism
This diagram illustrates the key steps in a base-catalyzed Knoevenagel condensation.
Caption: Key mechanistic steps of the Knoevenagel condensation.
References
-
Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. ACS Omega. Available at: [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Available at: [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
-
Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Phase Transfer Catalysis. Dalal Institute. Available at: [Link]
-
Heterogeneous organocatalysis: the proline case. Royal Society of Chemistry. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. Available at: [Link]
-
PTC Aldol Condensation. PTC Organics. Available at: [Link]
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]
-
Optimization of conditions for Knoevenagel condensation reaction. ResearchGate. Available at: [Link]
-
Optimization conditions of Knoevenagel condensation reactions. ResearchGate. Available at: [Link]
-
Effect of solvent on the condensation. ResearchGate. Available at: [Link]
-
Proline-catalyzed aldol reactions. Wikipedia. Available at: [Link]
-
Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]
-
Concerning the Solvent Effect in the Aldol Condensation. ResearchGate. Available at: [Link]
-
Dean Stark Trap. University of York. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. National Institutes of Health. Available at: [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Condensation reaction of aromatic/heterocyclic aldehydes with ketones or methyleneactivated substrates catalyzed by cyclic secondary amines. ResearchGate. Available at: [Link]
-
Proline catalyzed aldol reaction. Slideshare. Available at: [Link]
-
Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis Online. Available at: [Link]
-
Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. Available at: [Link]
-
Dean–Stark apparatus. Wikipedia. Available at: [Link]
-
Optimization of the Knoevenagel reaction employing different catalysts. ResearchGate. Available at: [Link]
-
Problems with wittig reaction. Reddit. Available at: [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
That slow satisfying collection of water in a Dean-Stark trap. Reddit. Available at: [Link]
-
A Simple Dean-Stark Apparatus Explained. YouTube. Available at: [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. fzgxjckxxb.com [fzgxjckxxb.com]
- 22. dalalinstitute.com [dalalinstitute.com]
- 23. biomedres.us [biomedres.us]
- 24. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 25. crdeepjournal.org [crdeepjournal.org]
- 26. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up 7-Isoquinolinecarboxaldehyde Reactions for Industrial Production
Welcome to the comprehensive technical support center dedicated to the successful scaling up of 7-Isoquinolinecarboxaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the transition from laboratory-scale experiments to industrial production. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and critical insights to optimize your reactions for yield, purity, and safety.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound, providing concise and actionable answers.
Q1: What are the most promising synthetic routes for the industrial-scale production of this compound?
A1: For industrial production, the ideal route should be cost-effective, scalable, and utilize readily available starting materials. Two primary strategies are often considered:
-
Building the isoquinoline core with the aldehyde precursor: This involves classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions, using a starting material that already contains a protected or precursor aldehyde group at the desired position.[1][2][3]
-
Functionalizing a pre-formed isoquinoline ring: This approach starts with a simpler isoquinoline derivative, such as 7-bromoisoquinoline or 7-methylisoquinoline, and then introducing the aldehyde group in a later step.
The choice between these depends on the availability and cost of starting materials, as well as the robustness of the chosen reactions on a large scale.
Q2: How can I control the regioselectivity to favor the formation of the 7-isomer?
A2: Achieving high regioselectivity is a critical challenge in isoquinoline synthesis.[4] The directing effects of substituents on the starting materials play a crucial role. In reactions like the Bischler-Napieralski and Pictet-Spengler, the position of cyclization is influenced by the electronic properties of the substituents on the phenethylamine precursor.[1][4] For late-stage functionalization, the choice of catalyst and reaction conditions is paramount to direct the substitution to the 7-position. Design of Experiments (DoE) can be a powerful tool to systematically optimize for the desired isomer.
Q3: What are the key safety concerns when scaling up this compound synthesis?
A3: Safety is paramount in industrial production. Key concerns include:
-
Handling of hazardous reagents: Many isoquinoline syntheses involve corrosive acids (e.g., polyphosphoric acid, phosphorus oxychloride), flammable solvents, and potentially toxic intermediates.[1] A thorough risk assessment and implementation of appropriate personal protective equipment (PPE) and engineering controls are essential.
-
Exothermic reactions: Cyclization and other reaction steps can be highly exothermic. Proper reactor design with efficient cooling systems and controlled addition of reagents is crucial to prevent thermal runaways.
-
Product hazards: this compound itself is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5] Appropriate handling procedures and containment are necessary.
Q4: What are the most effective methods for purifying this compound at an industrial scale?
A4: Large-scale purification requires methods that are both efficient and economical. Common techniques include:
-
Crystallization: This is often the most cost-effective method for achieving high purity on a large scale. Solvent screening and optimization of crystallization conditions (temperature, cooling rate, agitation) are critical.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.[6]
-
Chromatography: While often used at the lab scale, large-scale chromatography can be expensive. It is typically reserved for high-value products or when other methods fail to provide the required purity.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.
Problem 1: Low Yield in the Bischler-Napieralski Reaction for 7-Substituted Isoquinoline Precursors
Symptoms:
-
The reaction does not go to completion, as indicated by TLC or HPLC analysis.
-
A significant amount of starting material remains.
-
The isolated yield of the desired 3,4-dihydroisoquinoline intermediate is low.
Possible Causes and Solutions:
| Cause | Explanation | Suggested Solutions |
| Insufficiently Activated Aromatic Ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the starting phenethylamine has electron-withdrawing groups, the cyclization will be slow or may not occur at all.[1] | * If possible, choose a precursor with electron-donating groups on the aromatic ring. * Use a stronger dehydrating agent, such as a mixture of phosphorus pentoxide (P2O5) in phosphorus oxychloride (POCl3).[1] * Increase the reaction temperature and/or reaction time. |
| Inefficient Dehydrating Agent | The dehydrating agent (e.g., POCl3, PPA) is crucial for the cyclization. If it is old, has absorbed moisture, or is used in insufficient quantity, the reaction will be incomplete.[1] | * Use a fresh, anhydrous dehydrating agent. * Ensure all glassware and solvents are thoroughly dried. * Use a stoichiometric excess of the dehydrating agent. |
| Side Reactions | At elevated temperatures, side reactions such as polymerization or degradation of the starting material or product can occur, leading to lower yields. | * Optimize the reaction temperature. A lower temperature with a longer reaction time may be beneficial. * Consider a different solvent with a lower boiling point. * Monitor the reaction closely and stop it once the maximum conversion to the desired product is achieved. |
Troubleshooting Workflow for Low Yield in Bischler-Napieralski Reaction
Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski reaction.
Problem 2: Poor Regioselectivity in the Functionalization of the Isoquinoline Ring
Symptoms:
-
Formation of a mixture of isomers (e.g., 5-, 6-, and 8-substituted isoquinolines) along with the desired 7-isomer.
-
Difficulty in separating the desired isomer from the byproducts.
Possible Causes and Solutions:
| Cause | Explanation | Suggested Solutions |
| Steric Hindrance | In some functionalization reactions, steric hindrance from adjacent substituents can influence the position of the incoming group. | * Choose a synthetic route where the 7-position is sterically more accessible. * Use a less bulky reagent if possible. |
| Electronic Effects | The electronic nature of the substituents already present on the isoquinoline ring will direct incoming electrophiles or nucleophiles to specific positions. | * Carefully consider the directing effects of existing functional groups. Electron-donating groups tend to direct ortho and para, while electron-withdrawing groups direct meta. * It may be necessary to introduce a temporary directing group to achieve the desired regioselectivity, which can be removed in a subsequent step. |
| Reaction Conditions | Temperature, solvent, and catalyst can all influence the regioselectivity of a reaction. | * Systematically screen different reaction conditions (temperature, solvent, catalyst, reaction time) to find the optimal parameters for the desired isomer. Design of Experiments (DoE) is highly recommended for this. * In some cases, a change in reaction mechanism (e.g., from kinetic to thermodynamic control) can be achieved by altering the reaction conditions, which may favor the formation of the desired isomer. |
Logical Relationship for Achieving Regioselectivity
Caption: Key factors influencing regioselectivity in isoquinoline synthesis.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific starting materials and equipment.
Protocol 1: Synthesis of this compound from 7-Bromoisoquinoline
This two-step protocol involves a cyanation reaction followed by reduction of the nitrile.
Step 1: Cyanation of 7-Bromoisoquinoline
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge 7-bromoisoquinoline (1.0 eq) and a suitable solvent such as DMF or NMP.
-
Reagent Addition: Add copper(I) cyanide (1.1 - 1.5 eq).
-
Reaction: Heat the mixture to 140-160 °C and maintain for 4-8 hours. Monitor the reaction progress by HPLC.
-
Workup: Cool the reaction mixture to room temperature. Quench with an aqueous solution of ferric chloride and ammonia to complex the copper salts. Extract the product with a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 7-cyanoisoquinoline can be purified by crystallization or used directly in the next step.
Step 2: Reduction of 7-Cyanoisoquinoline to this compound
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the crude 7-cyanoisoquinoline in a suitable solvent (e.g., THF, toluene).
-
Reduction: Cool the solution to 0-10 °C. Slowly add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1 - 1.5 eq), while maintaining the temperature.
-
Reaction: Stir the reaction mixture at low temperature for 1-3 hours. Monitor the reaction by HPLC.
-
Workup: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2M HCl).
-
Purification: Separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane).
Protocol 2: Oxidation of 7-Methylisoquinoline to this compound
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and condenser, suspend 7-methylisoquinoline (1.0 eq) in a suitable solvent, such as acetic acid or a mixture of acetic acid and acetic anhydride.
-
Oxidant Addition: Add a suitable oxidizing agent, such as selenium dioxide (SeO2) (1.0 - 1.2 eq) or chromium trioxide (CrO3).
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by HPLC.
-
Workup: Cool the reaction mixture and filter to remove any insoluble selenium or chromium salts.
-
Purification: Neutralize the filtrate with a base (e.g., sodium carbonate, sodium hydroxide). Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by crystallization or column chromatography.
References
-
ResearchGate. Regioselectivity in isoquinoline alkaloid synthesis. [Link]
-
Química Organica.org. Isoquinoline synthesis. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Royal Society of Chemistry. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]
-
ChemSynthesis. 5,6,7-trimethoxy-8-isoquinolinecarbaldehyde. [Link]
-
African Rock Art. Isoquinoline-7-carbaldehyde. [Link]
-
PubChem. Isoquinoline-7-carbaldehyde. [Link]
-
Cytiva. Process-scale purification of monoclonal antibodies – polishing using Capto Q. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoquinoline synthesis [quimicaorganica.org]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
troubleshooting unexpected results in reactions with 7-Isoquinolinecarboxaldehyde
Technical Support Center: 7-Isoquinolinecarboxaldehyde
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. Given its unique electronic properties and the presence of a basic nitrogen atom, reactions with this compound can sometimes yield unexpected results. This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to help you navigate these challenges and achieve your synthetic goals efficiently.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Before troubleshooting complex reactions, it is critical to ensure the integrity of your starting material. The quality and handling of this compound are paramount to success.
Q1: My new bottle of this compound has a pale yellow to brownish tint. Is it still suitable for use?
Diagnosis: This is a common observation. This compound, like many aromatic aldehydes, is susceptible to gradual air oxidation.[1][2] The aldehyde functional group can be oxidized to the corresponding 7-isoquinolinecarboxylic acid, which may appear as a discolored impurity.[3] The presence of trace metal ions can catalyze this process. Over time, minor polymerization or self-condensation reactions can also contribute to discoloration.
Recommended Actions:
-
Assess Purity: Before use, assess the aldehyde's purity. The most straightforward methods are Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy.
-
TLC: Spot the dissolved aldehyde on a silica plate against a fresh reference standard if available. The presence of a baseline spot or significant streaking indicates impurities.
-
¹H NMR: Dissolve a small sample in CDCl₃ or DMSO-d₆. The aldehyde proton should appear as a sharp singlet around 10.1-10.3 ppm. The presence of a broad peak around 12-13 ppm could indicate the carboxylic acid impurity. Integrate the aldehyde peak against aromatic protons to quantify its purity.
-
-
Purification (If Necessary): If the purity is below 95%, a quick purification is recommended. The most effective method is flash column chromatography over silica gel using a hexane/ethyl acetate gradient.
-
Decision: For sensitive, high-stakes reactions like multi-step total synthesis, using material with >98% purity is strongly advised. For routine derivatization, purity >95% is often acceptable.
Q2: What are the optimal storage and handling conditions for this compound?
Expert Insight: To maintain the long-term integrity of this compound, minimizing its exposure to oxygen, moisture, and light is crucial.
Standard Protocol:
-
Storage: Store the solid compound in a tightly sealed amber glass vial at 2-8°C.[1] For extended storage (>1 year), flushing the vial with an inert gas (Argon or Nitrogen) before sealing is best practice.
-
Handling: When weighing and dispensing the aldehyde, do so in a dry, inert atmosphere if possible (e.g., glove box). If not, work quickly and reseal the container promptly to minimize air and moisture exposure. Avoid storing solutions of the aldehyde for extended periods, as degradation is faster in solution.[1]
Part 2: Troubleshooting Specific Synthetic Transformations
This section addresses common issues encountered during key reactions involving this compound.
Scenario 1: Reductive Amination
Reductive amination is a cornerstone method for converting the aldehyde into a secondary or tertiary amine, a common step in drug discovery.
Q3: My reductive amination with this compound is giving low yields of the desired amine, and I recover a lot of unreacted starting material. What's going wrong?
Diagnosis: This issue almost always points to inefficient imine/iminium ion formation, which is the necessary intermediate for reduction.[4] Several factors could be at play:
-
pH Imbalance: Imine formation is a dehydration reaction that is typically acid-catalyzed. However, both the substrate's isoquinoline nitrogen and the amine reactant can be protonated. If the pH is too low, the amine nucleophile becomes non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze the reaction.
-
Steric Hindrance: While this compound is not exceptionally hindered, bulky primary or secondary amines can slow down the initial nucleophilic attack.
-
Water Sequestration: The reaction produces water, which can push the equilibrium back towards the starting materials.
Solutions & Optimization:
| Parameter | Recommendation | Rationale & Causality |
| Catalyst | Add 0.1-0.2 equivalents of acetic acid. | Provides the optimal pH range (typically 4-6) to catalyze imine formation without fully protonating the reacting amine. |
| Solvent | Use a non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[5] | Protic solvents like methanol can compete with the amine in reacting with the aldehyde to form hemiacetals, slowing imine formation. |
| Drying Agent | Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å). | Removes the water generated during imine formation, driving the equilibrium towards the product and preventing hydrolysis of the intermediate.[6] |
| Order of Addition | Pre-stir the aldehyde, amine, and acid catalyst in the solvent for 1-2 hours before adding the reducing agent. | This "pre-formation" step allows the imine/iminium ion to form in sufficient concentration before reduction begins. Monitor imine formation by TLC or LC-MS.[7] |
Q4: My main byproduct in the reductive amination is 7-isoquinolinemethanol. How do I prevent this?
Diagnosis: This indicates that your reducing agent is reducing the aldehyde directly, which is a faster reaction than the reduction of the imine if the conditions are not optimized.[4] This is particularly problematic with powerful, non-selective hydrides like sodium borohydride (NaBH₄).
Solutions & Optimization:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the neutral aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for one-pot reductive aminations. It is less basic and more sterically hindered than NaBH₄, making it highly selective for the iminium intermediate.[5][8]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, particularly effective at slightly acidic pH.[4] Note its higher toxicity compared to STAB.
-
-
Reaction Monitoring: As described above, ensure imine formation is well underway before adding any reducing agent. This minimizes the concentration of free aldehyde available for direct reduction.
Caption: Troubleshooting workflow for reductive amination.
Scenario 2: Wittig Reaction
The Wittig reaction is a powerful method for converting this compound into a vinyl-isoquinoline derivative.
Q5: My Wittig reaction is incomplete. TLC analysis shows significant unreacted aldehyde even after extended reaction times.
Diagnosis: This common issue usually stems from problems with the ylide generation or its stability, rather than the aldehyde itself.[9]
-
Base Inefficiency: The base used to deprotonate the phosphonium salt may be weak or degraded. Potassium t-butoxide (KOtBu), a common choice, is highly hygroscopic and loses activity upon air exposure.[10]
-
Unstable Ylide: If the ylide is not "stabilized" (i.e., lacks an adjacent electron-withdrawing group), it can be highly reactive and may decompose before it has a chance to react with the aldehyde, especially if the aldehyde is added too slowly or after a long ylide generation period.[10][11]
-
Solvent Issues: The solvent must be anhydrous. Trace water will quench the strong base and the ylide. Tetrahydrofuran (THF) is common but must be freshly distilled or taken from a solvent purification system.
Solutions & Optimization:
-
Verify Reagents: Use a fresh, unopened bottle of KOtBu or NaH. If using KOtBu, consider titrating a sample to confirm its activity. Ensure your phosphonium salt is dry.
-
Optimize Order of Addition: For potentially unstable ylides, consider generating the ylide in situ in the presence of the aldehyde. One successful modification involves stirring the aldehyde with the base and then adding the phosphonium salt portion-wise.[10]
-
Temperature Control: Ylide generation is often performed at 0°C or even -78°C to improve stability before adding the aldehyde and allowing the reaction to warm to room temperature.
Caption: Key steps in the Wittig reaction pathway.
Scenario 3: Oxidation to Carboxylic Acid
Q6: My attempt to oxidize this compound to 7-isoquinolinecarboxylic acid is giving a complex mixture or failing completely.
Diagnosis: While aldehydes are readily oxidized, the isoquinoline ring system introduces potential complications.
-
Oxidant is too Weak: Some very mild oxidants may not be potent enough for this relatively electron-deficient aromatic aldehyde.
-
Oxidant is too Strong/Non-selective: Highly aggressive conditions (e.g., hot, concentrated KMnO₄ or nitric acid) can potentially oxidize the heterocyclic ring itself, leading to degradation.
-
Reaction Conditions: Inadequate temperature, incorrect stoichiometry, or inappropriate pH can lead to stalled or incomplete reactions.
Solutions & Optimization:
-
Reliable Reagents:
-
Jones Oxidation (CrO₃/H₂SO₄ in Acetone): This is a classic and highly reliable method for oxidizing aromatic aldehydes. The reaction is typically fast and clean.
-
Potassium Permanganate (KMnO₄): Use under buffered or mildly basic conditions. A common procedure involves dissolving the aldehyde in a mixture of t-butanol and water, adding KMnO₄, and stirring at room temperature.
-
TEMPO-catalyzed Oxidation: For a milder, metal-free option, use a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or sodium periodate.[12] This system is often very clean and high-yielding.[12]
-
-
Monitoring: The disappearance of the aldehyde spot and the appearance of a more polar, often baseline, spot on TLC (corresponding to the carboxylate salt) is indicative of reaction progress. An acidic workup is required to protonate the product.
Part 3: Standard Analytical & Purification Protocols
Protocol 1: General Reaction Monitoring by TLC
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Spot this on the plate alongside a reference spot of your starting this compound.
-
Eluent: A mobile phase of 30-50% Ethyl Acetate in Hexane is a good starting point for visualizing the aldehyde (typically Rf ≈ 0.4-0.6). Adjust polarity as needed for your product.
-
Visualization: View the plate under UV light (254 nm). Staining with potassium permanganate can also be effective for visualizing products, especially alcohols or amines.
Protocol 2: General Purification by Flash Column Chromatography
-
Sample Prep: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of DCM, adding silica, and removing the solvent in vacuo.
-
Column Packing: Dry-pack the column with silica gel, then wet-pack with your starting eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).
-
Loading: Carefully add the adsorbed sample to the top of the packed column.
-
Elution: Run the column with a gradually increasing polarity gradient of Ethyl Acetate in Hexane. Collect fractions and analyze by TLC to isolate the desired product.
Protocol 3: Purity Assessment by ¹H NMR
-
Sample: Prepare a sample of the purified product (5-10 mg) in an appropriate deuterated solvent (CDCl₃ or DMSO-d₆).
-
Key Signals for this compound:
-
Aldehyde Proton (CHO): ~10.2 ppm (singlet)
-
Aromatic Protons: ~7.8-9.5 ppm (complex multiplet pattern)
-
-
Analysis: The absence of the sharp aldehyde singlet at ~10.2 ppm is a strong indicator of successful conversion. Look for new characteristic peaks corresponding to your product (e.g., a new CH₂ signal for a reduced amine, or the disappearance of the aldehyde proton for an oxidized acid).
References
- BenchChem. Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem Technical Support.
- BenchChem. Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. BenchChem Technical Support.
- Reddit. (2022). Problems with wittig reaction. r/Chempros.
- PubChem. Isoquinoline-7-carbaldehyde. National Center for Biotechnology Information.
- The Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems. YouTube.
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- Chemistry Steps. Wittig Reaction Practice Problems. Chemistry Steps.
- Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal.
- Semantic Scholar. Autooxidation and rearrangement reactions of isoquinolinone derivatives. Semantic Scholar.
- Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts.
- Der Pharma Chemica. (2011). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica.
- Organic Chemistry Data. Reductive Amination - Common Conditions. Organic-Chemistry.org.
- Sigma-Aldrich. This compound. MilliporeSigma.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.
- ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate.
- ResearchGate. (2016). How to purify esterefication product?. ResearchGate.
- BenchChem. stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem Technical Support.
- Reddit. (2021). Oxidize aldehyde to carboxylic acid. r/Mcat.
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit.
- BenchChem. An In-depth Technical Guide to the Stability and Degradation Pathways of Isocaproaldehyde. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Stabilizing 7-Isoquinolinecarboxaldehyde for Long-Term Storage
Welcome to the technical support center for 7-Isoquinolinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for the long-term storage and stabilization of this valuable research compound. Our goal is to ensure the integrity and reliability of your experiments by preserving the quality of your this compound.
Introduction: The Challenge of Aldehyde Stability
Aldehydes are a critical class of organic compounds, widely utilized as building blocks in the synthesis of pharmaceuticals and other complex molecules. However, their utility is often hampered by their inherent instability. The aldehyde functional group is susceptible to several degradation pathways, which can lead to a decrease in purity and the formation of unwanted byproducts over time. For a compound like this compound, which combines an aldehyde with a heterocyclic aromatic isoquinoline ring, understanding these stability challenges is paramount for successful research and development.
The primary degradation pathways for aldehydes include:
-
Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acidic or basic catalysts, forming oligomeric or polymeric materials.
-
Aldol Condensation: In the presence of enolizable protons, aldehydes can participate in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes and their subsequent dehydration products.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting guides to address these challenges and ensure the long-term stability of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of degradation in my this compound sample?
A1: Visual inspection and analytical characterization are key to identifying degradation. Initial signs can include:
-
Color Change: A noticeable change from its typical off-white or pale yellow color to a darker yellow or brown hue can indicate the formation of chromophoric degradation products.
-
Change in Physical State: The appearance of a viscous liquid or solid precipitates in a previously homogenous solid sample can suggest polymerization or the formation of insoluble byproducts.
-
Decreased Purity: Analysis by techniques such as High-Performance Liquid Chromatography (HPLC) may show a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C . While storage at 2-8°C is acceptable for short-term use, lower temperatures significantly slow down the rates of potential degradation reactions, including oxidation and polymerization. It is crucial to bring the container to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the compound or act as a catalyst for degradation.
Q3: Should I store this compound under an inert atmosphere?
A3: Yes, absolutely. Storing this compound under an inert atmosphere of argon or nitrogen is highly recommended for long-term stability. This minimizes contact with atmospheric oxygen, thereby significantly reducing the risk of oxidation to 7-isoquinolinecarboxylic acid.
Q4: Can I add a stabilizer to my solid this compound?
A4: While adding a stabilizer to the solid material is not standard practice and can complicate stoichiometry in subsequent reactions, it is a viable option if long-term storage in the solid state is the only choice and degradation is a concern. A small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be added. However, the preferred method for stabilized long-term storage is as a stock solution, as discussed in the troubleshooting guide below.
Q5: What are the best containers for storing this compound?
A5: For solid samples, amber glass vials with tight-fitting, inert caps (e.g., PTFE-lined) are ideal. The amber glass protects the compound from light, which can catalyze oxidative degradation. For stock solutions, borosilicate glass vials with screw caps and Teflon-lined septa are recommended to ensure an airtight seal and prevent solvent evaporation.[1]
Troubleshooting Guide: Common Issues and Solutions
This section provides step-by-step protocols and explanations to address specific issues you might encounter during the storage and handling of this compound.
Issue 1: My solid this compound is showing signs of discoloration and clumping.
-
Causality: This is likely due to a combination of oxidation and moisture absorption. The aldehyde is oxidizing to the carboxylic acid, and ambient moisture can be absorbed by the solid, potentially leading to clumping and accelerating degradation.
-
Solution: Short-Term Mitigation and Long-Term Storage Protocol
-
Immediate Action: If you need to use the material immediately, you can attempt to purify a small amount by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes). However, this is not a long-term solution.
-
Long-Term Protocol: Storage Under Inert Atmosphere
-
Objective: To create an oxygen and moisture-free environment for the solid compound.
-
Materials:
-
Schlenk flask or a vial with a septum-sealed cap
-
Source of dry, inert gas (Argon or Nitrogen)
-
Vacuum pump
-
Parafilm®
-
-
Procedure:
-
Place your this compound solid into the Schlenk flask or vial.
-
Attach the flask/vial to a Schlenk line or use a needle system to introduce the inert gas.
-
Evacuate the container under vacuum for several minutes to remove air and moisture.
-
Backfill the container with the inert gas.
-
Repeat the evacuate/backfill cycle 3-5 times to ensure a completely inert atmosphere.
-
After the final backfill, seal the container tightly. For vials with screw caps, wrap the cap and neck with Parafilm® for an extra layer of protection.
-
Store the container at -20°C.
-
-
-
Issue 2: I need to store this compound for an extended period, and I want to ensure its purity for highly sensitive assays.
-
Causality: Solid-state storage, even under an inert atmosphere, may not be sufficient to prevent very slow degradation over multiple years. Preparing a stabilized stock solution in a suitable solvent is the gold standard for long-term preservation of purity.
-
Solution: Preparation of a Stabilized Stock Solution
-
Objective: To dissolve this compound in a compatible, dry solvent with an added antioxidant and store it under an inert atmosphere at low temperature.
-
Materials:
-
High-purity, anhydrous solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Antioxidant stabilizer: Butylated Hydroxytoluene (BHT) or Hydroquinone
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas (Argon or Nitrogen)
-
-
Protocol:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble and that is compatible with your downstream applications. Anhydrous DMSO and DMF are common choices for creating concentrated stock solutions.
-
Antioxidant Addition: Prepare a fresh stock solution of your chosen antioxidant in the selected solvent. A typical concentration for BHT or hydroquinone is 0.01% to 0.1% (w/v).
-
Solution Preparation (under inert atmosphere):
-
In a glovebox or using Schlenk technique, add the desired amount of this compound to a clean, dry amber vial.
-
Add the appropriate volume of the anhydrous solvent containing the antioxidant to achieve your target concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Gently swirl or sonicate the vial until the solid is completely dissolved.
-
-
Inerting and Sealing:
-
If not prepared in a glovebox, purge the headspace of the vial with dry argon or nitrogen for 1-2 minutes.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
Wrap the cap with Parafilm®.
-
-
Storage: Store the stock solution at -20°C. When you need to use it, allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
-
Data Summary: Recommended Stabilizers
-
| Stabilizer | Recommended Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Free radical scavenger, prevents auto-oxidation.[2] |
| Hydroquinone | 0.01% - 0.1% (w/v) | Inhibits free-radical polymerization and oxidation.[3] |
Issue 3: I suspect my this compound has degraded. How can I confirm this and what are the likely degradation products?
-
Causality: As discussed, oxidation and polymerization are the most probable degradation pathways.
-
Solution: Analytical Confirmation and Degradation Pathway Visualization
-
Analytical Method: HPLC Analysis
-
Objective: To separate and identify this compound from its potential degradation products.
-
Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of your suspect this compound in a suitable mobile phase compatible solvent (e.g., acetonitrile/water). Also, prepare a solution of a known pure standard for comparison.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., ~254 nm).
-
-
Analysis: Inject both the standard and the suspect sample. A decrease in the retention time peak corresponding to the pure standard and the appearance of new peaks in the suspect sample chromatogram would confirm degradation.[4][5]
-
Peak Identification: The primary oxidation product, 7-isoquinolinecarboxylic acid, would be more polar and thus have a shorter retention time on a reverse-phase column. Polymeric materials may be insoluble or appear as a broad, unresolved hump in the chromatogram.
-
-
-
Visualization of Degradation Pathways
-
Experimental Workflow: Verifying Stability
To proactively manage the stability of your this compound, a simple stability study can be performed.
Caption: Workflow for conducting a stability study on this compound.
By following these guidelines and protocols, you can significantly extend the shelf-life of your this compound, ensuring the accuracy and reproducibility of your valuable research. For any further questions or specific application support, please do not hesitate to contact our technical service team.
References
- Sigma-Aldrich. (n.d.). Isoquinoline-7-carbaldehyde Safety Data Sheet.
-
PubChem. (n.d.). Isoquinoline-7-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Isoquinoline. Retrieved from [Link] [6]4. Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from a relevant scientific resource. [7]5. Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(37), 25983–26015. [8][9]6. MDPI. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link] [10]7. Patel, K., & Patel, M. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances, 14(3), 1829-1845. [11]8. Google Patents. (n.d.). Method of stabilizing an aldehyde. Retrieved from [12]9. Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from a relevant laboratory guide. [1]10. Wiley Online Library. (2020). Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst. Retrieved from [Link] [13]11. Google Patents. (n.d.). Stabilization of aldehydes. Retrieved from [14]12. MDPI. (2021). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link] [15]13. National Center for Biotechnology Information. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link] [16]14. BioPharm International. (2006). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from a relevant industry publication. [17]15. Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from a relevant academic paper. [18]16. MDPI. (2022). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Retrieved from [Link] [19]17. Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. Retrieved from a relevant laboratory service provider. [20]18. Google Patents. (n.d.). Preparation of aromatic aldehydes. Retrieved from [21]19. Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from a relevant service provider. [22]20. National Center for Biotechnology Information. (2023). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link] [23]21. European Patent Office. (n.d.). Stabilization of aldehydes. Retrieved from [3]22. The Good Scents Company. (n.d.). tert-butyl hydroquinone. Retrieved from a relevant chemical supplier.
-
Frontiers. (2021). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link] [24]24. National Center for Biotechnology Information. (2023). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Retrieved from [Link] [25]25. MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link] [26]26. National Center for Biotechnology Information. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link] [27]27. National Center for Biotechnology Information. (1987). The peroxidase-dependent activation of butylated hydroxyanisole and butylated hydroxytoluene (BHT) to reactive intermediates. Formation of BHT-quinone methide via a chemical-chemical interaction. Retrieved from [Link] [28]28. LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from a relevant chromatography publication. [4]29. Eurofins. (2023). Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods. Retrieved from a relevant testing laboratory resource. [2]30. Open Access Journals. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from a relevant academic journal. [5]31. ResearchGate. (2023). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Retrieved from a relevant research paper. [29]32. Latin American Journal of Pharmacy. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Retrieved from a relevant pharmaceutical journal. [30]33. YouTube. (2021). 31: Oxidation of aldehydes. Retrieved from [Link] [31]34. Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Retrieved from [Link] [32]35. YouTube. (2023). Oxidation of Alcohols to Ketones and Aldehydes - IBX and Dess-Martin Reagent. Retrieved from [Link] [33]36. Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from a relevant academic paper. [34]37. Texas Department of State Health Services. (2023). Serious Illnesses Associated with 7-OH Use. Retrieved from [Link] [35]38. Impact Factor. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Retrieved from a relevant pharmaceutical journal. [36]39. YouTube. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]
Sources
- 1. enfanos.com [enfanos.com]
- 2. Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods - Eurofins Scientific [eurofins.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07278A [pubs.rsc.org]
- 12. US8252844B2 - Method of stabilizing an aldehyde - Google Patents [patents.google.com]
- 13. Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls [mdpi.com]
- 20. microchemlab.com [microchemlab.com]
- 21. US3322833A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 22. Accelerated stability and forced degradation [alphalyse.com]
- 23. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 25. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The peroxidase-dependent activation of butylated hydroxyanisole and butylated hydroxytoluene (BHT) to reactive intermediates. Formation of BHT-quinone methide via a chemical-chemical interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. seer.ufrgs.br [seer.ufrgs.br]
- 31. youtube.com [youtube.com]
- 32. Khan Academy [khanacademy.org]
- 33. m.youtube.com [m.youtube.com]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. Serious Illnesses Associated with 7-OH Use | Texas DSHS [dshs.texas.gov]
- 36. impactfactor.org [impactfactor.org]
challenges in the synthesis of substituted isoquinolines
<Technical Support Center: Synthesis of Substituted Isoquinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for isoquinoline synthesis. This guide is designed to provide practical, actionable solutions to common challenges encountered during the synthesis of substituted isoquinolines. As a foundational scaffold in numerous natural products and pharmaceuticals, mastering its synthesis is critical.[1] This resource offers troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and comparative data to help you navigate the complexities of these powerful synthetic transformations.
Troubleshooting & Optimization Workflow
Before diving into specific reaction issues, a systematic approach to troubleshooting is essential. Many synthetic challenges can be diagnosed and resolved by following a logical progression from identifying the problem to implementing a targeted solution.
Caption: A general workflow for troubleshooting common issues in isoquinoline synthesis.
Part 1: Troubleshooting Guides by Reaction Type
This section addresses specific issues encountered during the three most common isoquinoline synthesis reactions: the Bischler-Napieralski, the Pictet-Spengler, and the Pomeranz-Fritsch reactions.
The Bischler-Napieralski Reaction
This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[2][3] It typically involves cyclization using a dehydrating agent under acidic conditions.[2][4]
Q1: My Bischler-Napieralski reaction is giving a very low yield or has failed completely. What are the common causes?
A1: Low yields in this reaction often stem from issues with substrate reactivity, reaction conditions, or competing side reactions.
-
Deactivated Aromatic Ring: The reaction is an intramolecular electrophilic aromatic substitution.[2][5] Electron-withdrawing groups on the aromatic ring will significantly hinder the cyclization.
-
Solution: For substrates with strongly deactivating groups, more forceful conditions are required. Consider using a stronger dehydrating agent system like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[6][7][8] This combination generates a more reactive pyrophosphate intermediate.[9] For moderately deactivated systems, simply increasing the reaction temperature or switching to a higher boiling point solvent (e.g., toluene to xylene) can be effective.[9]
-
-
Insufficient Dehydrating Agent: The reaction requires the removal of water. If the agent is not potent enough or is used in insufficient quantity, the reaction will stall.
-
Formation of Styrene Byproduct (Retro-Ritter Reaction): A significant side reaction involves the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[5][6][9] This pathway is particularly favored if the resulting styrene is highly conjugated.[9]
-
Solution: This side reaction is an equilibrium process. To shift the equilibrium away from the byproduct, consider using the corresponding nitrile as the solvent.[6][9] An alternative, modern approach is to use oxalyl chloride or triflic anhydride (Tf₂O) to form an N-acyliminium intermediate, which avoids the nitrilium ion altogether.[6][7][9]
-
Table 1: Comparison of Common Dehydrating Agents for Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in ACN or Toluene | Readily available, effective for activated rings. | Can be insufficient for deactivated rings.[9] |
| P₂O₅ / POCl₃ | Reflux in excess POCl₃ | Highly effective for deactivated rings.[7][8] | Harsh conditions, can be difficult to work up. |
| Polyphosphoric Acid (PPA) | 100-150 °C, neat | Strong dehydrating agent, good for some substrates. | Viscous, can be difficult to stir and work up. |
| Tf₂O / 2-chloropyridine | Room Temperature | Very mild conditions, avoids high temperatures.[5] | Expensive reagent. |
The Pictet-Spengler Reaction
This reaction forms a tetrahydroisoquinoline by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][10]
Q2: My Pictet-Spengler reaction is sluggish and gives a low yield. How can I improve it?
A2: Low yields in the Pictet-Spengler reaction are often related to the purity of starting materials, catalyst choice, or inappropriate reaction conditions.[11]
-
Purity of Starting Materials: Ensure both the β-arylethylamine and the aldehyde are pure. Aldehydes, in particular, can oxidize or polymerize upon storage.[11]
-
Solution: Use freshly distilled or purified aldehydes. Verify the purity of the amine by NMR or LC-MS.
-
-
Insufficient Acid Catalysis: The reaction requires an acid to form the key electrophilic iminium ion intermediate.[10] Too little acid will result in a slow or incomplete reaction.
-
Solvent Choice: The solvent can significantly influence reaction rates and yields by affecting the solubility of reactants and intermediates.[11]
-
Temperature: While many Pictet-Spengler reactions proceed at room temperature, some substrates require thermal energy.
-
Solution: If the reaction is slow at room temperature, consider gentle heating (40-60 °C). Monitor the reaction by TLC to check for product formation versus decomposition. If decomposition is observed, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial.[11]
-
Q3: I am struggling with controlling the stereochemistry in my Pictet-Spengler reaction. What factors are important?
A3: Stereocontrol is a critical aspect, especially when forming 1,3-disubstituted tetrahydroisoquinolines. The outcome depends on whether the reaction is under kinetic or thermodynamic control.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control (e.g., strong acid, low temperature) often favors the formation of the cis-1,3-disubstituted product.[12]
-
Thermodynamic Control (e.g., weaker acid, higher temperature) typically leads to the more stable trans-1,3-disubstituted product.[10]
-
Solution: To favor the cis product, try conditions like HCl at -78 °C. For the trans product, TFA at elevated temperatures (e.g., 70 °C) is a common choice.[10] Racemization can be a problem; careful selection of conditions is key to avoiding it.[12]
-
The Pomeranz-Fritsch Reaction
This reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[13][14][15]
Q4: My Pomeranz-Fritsch reaction yields are consistently low and I see many side products. What is going wrong?
A4: The classical Pomeranz-Fritsch reaction is notorious for requiring harsh conditions (e.g., concentrated sulfuric acid) and often gives low yields, especially with electron-deficient aromatic rings.[16]
-
Harsh Reaction Conditions: The use of strong, hot acid can lead to substrate decomposition and the formation of numerous side products.
-
Solution: The Bobbitt Modification: A significant improvement is the Pomeranz-Fritsch-Bobbitt (PFB) modification.[15][16] This involves a two-step process: first, the imine is reduced to a more stable secondary amine, which is then cyclized under milder acidic conditions. This dramatically reduces side product formation.[16]
-
-
Poorly Activated Ring: Like the other methods, this reaction is an electrophilic aromatic substitution and works best with electron-donating groups on the benzaldehyde ring.
-
Solution: For non-activated or moderately activated systems, the PFB modification is highly recommended.[16] It is also possible to control the regiochemical outcome by careful choice of acid; for instance, perchloric acid (HClO₄) has been used to achieve double ring closures in specific substrates.[17]
-
Caption: Comparison of the classic Pomeranz-Fritsch and the modified Bobbitt reaction pathways.
Part 2: Frequently Asked Questions (FAQs)
Q5: How do I choose between the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions?
A5: The choice depends on the desired substitution pattern and the available starting materials.
-
For 1-substituted isoquinolines: The Bischler-Napieralski is often the best choice, starting from a β-phenylethylamine that is acylated and then cyclized.[18]
-
For tetrahydroisoquinolines (especially with stereocenters): The Pictet-Spengler reaction is ideal due to its milder conditions and ability to set stereochemistry.[18] The resulting tetrahydroisoquinoline can be oxidized if the aromatic isoquinoline is the final target.
-
For isoquinolines with substitution on the benzene ring but not at C1: The Pomeranz-Fritsch reaction can be useful, as it allows for substitution patterns that may be difficult to achieve with the other methods.[13]
Q6: My crude product is an oil that is difficult to purify by column chromatography. What are some alternative purification strategies?
A6: Purifying basic nitrogen heterocycles can be challenging due to their polarity and potential for streaking on silica gel.[19]
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc) and extract with dilute acid (e.g., 1M HCl). The basic isoquinoline product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.
-
Crystallization: If the product is solid, crystallization is an excellent method for achieving high purity.[20] If the free base is an oil, consider converting it to a salt (e.g., hydrochloride or picrate salt), which is often a crystalline solid that is easier to purify by recrystallization.
-
Chromatography Additives: If column chromatography is necessary, adding a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol, can significantly improve peak shape and reduce tailing on silica gel.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel for particularly basic compounds. Reverse-phase chromatography (C18) is also a powerful option, especially for preparative HPLC.[21]
Q7: Are there modern, catalytic alternatives to these classical named reactions?
A7: Yes, the field has advanced significantly. Modern methods often offer milder conditions, better functional group tolerance, and improved atom economy.[22][23]
-
Transition-Metal-Catalyzed C-H Activation/Annulation: This has become a powerful strategy.[22] Catalysts based on palladium, rhodium, and cobalt can construct the isoquinoline core by reacting monofunctionalized arenes (like N-methoxybenzamides) with alkynes or allenes.[24][25] These methods allow for the rapid assembly of complex, substituted isoquinolines.[26]
-
Photoredox Catalysis: Visible-light-mediated C-H functionalizations provide mild and environmentally friendly routes to isoquinoline derivatives.[22][23]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improve yields for both classical and modern synthetic routes.[23][25]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the β-arylethylamide substrate (1.0 eq).
-
Solvent & Reagent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile or toluene, approx. 0.2 M concentration). Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and monitor its progress by TLC or LC-MS. Typical reaction times are 2-6 hours.
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH > 9 with a strong base (e.g., 30% NaOH solution), ensuring the temperature is kept low with an ice bath.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude 3,4-dihydroisoquinoline by flash column chromatography.
Protocol 2: Bobbitt Modification of the Pomeranz-Fritsch Reaction
Step A: Reductive Amination
-
Setup: To a round-bottom flask, add the benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in a suitable solvent like methanol or benzene.
-
Imine Formation: Stir the mixture at room temperature. If using benzene, a Dean-Stark trap can be used to remove water and drive the reaction to completion.
-
Reduction: Once imine formation is complete (as monitored by TLC), cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Workup: After the reaction is complete, quench carefully with water, and remove the solvent under reduced pressure. Extract the product into an organic solvent.
Step B: Acid-Catalyzed Cyclization
-
Setup: Dissolve the crude aminoacetal from Step A in an aqueous acid solution (e.g., 6M HCl or 70% HClO₄).[17]
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within a few hours to overnight. Monitor by TLC or LC-MS.
-
Workup & Purification: Carefully basify the reaction mixture with a cold NaOH solution and extract the tetrahydroisoquinoline product with an organic solvent. Purify as described in Protocol 1.
References
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Diastereo- and enantio-selectivity in the Pictet–Spengler reaction. RSC Publishing. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Grokipedia. Bischler–Napieralski reaction. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available from: [Link]
-
ChemRxiv. The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. Available from: [Link]
-
NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]
-
Isoquinoline. Available from: [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC - NIH. Available from: [Link]
-
Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available from: [Link]
-
Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Available from: [Link]
-
Organic Letters. Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Available from: [Link]
-
York Research Database. EXCEPTIONAL STEREOCHEMICAL CONTROL IN THE PICTET-SPENGLER REACTION. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of isoquinolines. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
-
A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. Available from: [Link]
-
MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available from: [Link]
-
ResearchGate. Synthesis of isoquinolines and isoquinolinones via transition‐metal‐catalyzed C–H functionalization. Available from: [Link]
- Google Patents. JPH01153679A - Purification of isoquinoline.
-
Beilstein Journals. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Available from: [Link]
-
ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review. Available from: [Link]
-
ResearchGate. Extraction and Purification of Isoquinoline from Wash Oil. Available from: [Link]
-
Pomeranz-Fritsch Reaction. Available from: [Link]
-
Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Available from: [Link]
-
ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters. Available from: [Link]
-
ResearchGate. (PDF) Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diastereo- and enantio-selectivity in the Pictet–Spengler reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Page loading... [guidechem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Isoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Navigating Regioselectivity in Isoquinoline Functionalization
Welcome to the technical support center dedicated to resolving regioselectivity challenges in the functionalization of the isoquinoline ring. This guide is structured for researchers, medicinal chemists, and process development scientists who encounter the complexities of modifying this crucial heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental outcomes, offering field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your synthetic targets with precision.
Section 1: The Root of the Challenge: Electronic Landscape of the Isoquinoline Core
Before troubleshooting specific reactions, understanding the inherent electronic nature of the isoquinoline ring is paramount. The system consists of two fused rings: an electron-rich benzene ring and an electron-deficient (π-deficient) pyridine ring. This electronic dichotomy is the primary determinant of its reactivity and the origin of most regioselectivity issues.
-
The Pyridine Ring (Positions 1, 3, 4) : The electronegative nitrogen atom withdraws electron density, making this ring susceptible to nucleophilic attack , particularly at the C1 position.[1][2][3]
-
The Benzene Ring (Positions 5, 6, 7, 8) : This ring is more electron-rich compared to the pyridine moiety and is therefore the preferred site for electrophilic substitution .[4][5][6]
The diagram below illustrates this fundamental electronic bias, which governs the ring's intrinsic reactivity.
Caption: Fundamental electronic properties governing reactivity.
Section 2: Frequently Asked Questions & Troubleshooting Guides
This section directly addresses common experimental challenges in a Q&A format.
Part A: Electrophilic Aromatic Substitution (EAS)
Question 1: My electrophilic substitution reaction (e.g., nitration, halogenation) on an unsubstituted isoquinoline is giving me a mixture of C5 and C8 isomers. How can I improve the selectivity?
Answer: This is a classic and frequently encountered problem. The C5 and C8 positions are both activated towards electrophiles, and the energy barrier for substitution at either site is often similar, leading to poor regioselectivity.[3][5]
Causality & Field Insights: The outcome is a delicate balance between electronics and sterics.
-
Electronic Factors: Both C5 and C8 are ortho or para to the activating fusion carbon atoms and lead to relatively stable Wheland intermediates where the positive charge does not have to be placed on the carbon adjacent to the electron-withdrawing nitrogen.[5]
-
Steric Factors: The C8 position is sterically hindered by the peri-hydrogen at C1. However, the C5 position is hindered by the adjacent ring. The choice of electrophile and reaction conditions can tip the balance.
Troubleshooting Strategies:
-
Solvent and Temperature Optimization: Protic solvents can sometimes improve selectivity in certain cyclization reactions that proceed via electrophilic substitution.[7] For direct substitutions, lowering the reaction temperature can often amplify the small energetic differences between the two pathways, favoring one isomer over the other.
-
Choice of Reagent: A bulkier electrophile will be more sensitive to steric hindrance and may favor the more accessible C5 position. Conversely, smaller, highly reactive electrophiles may show less selectivity.
-
Blocking/Directing Groups: If intrinsic selectivity cannot be achieved, the most robust strategy is to temporarily install a blocking group. For example, sulfonation at C5 is often reversible; you can functionalize C8 and then remove the sulfonic acid group.
Data Summary: Regioselectivity in Isoquinoline Nitration
| Catalyst / Conditions | Predominant Isomer | Approximate Ratio (C5:C8) | Reference Insight |
| H₂SO₄/HNO₃, 0 °C | Mixture | ~50:50 | Standard conditions often show poor selectivity.[3] |
| Ac₂O/HNO₃ | C5 | Varies | Can favor C5, but results are substrate-dependent. |
Part B: Nucleophilic Aromatic Substitution (SNAr)
Question 2: I need to install a nucleophile at C3, but my reaction exclusively yields the C1-substituted product. Why is this happening and what are my options?
Answer: The C1 position is overwhelmingly the most electrophilic carbon in the pyridine ring and the kinetic and thermodynamic product of nucleophilic attack.[1][2][6]
Causality & Mechanistic Insight: The preference for C1 is due to superior stabilization of the negative charge in the Meisenheimer intermediate. When a nucleophile attacks C1, the resulting negative charge can be delocalized onto the electronegative nitrogen atom without disrupting the aromaticity of the adjacent benzene ring.[1] Attack at C3 does not allow for this favorable resonance structure.
Troubleshooting & Alternative Strategies:
-
Blocking the C1 Position: The most straightforward approach is to use a starting material where the C1 position is already substituted. If C1 is occupied, nucleophilic attack can then be directed to C3.[6]
-
N-Oxide Activation: Converting the isoquinoline to its corresponding N-oxide dramatically alters the electronic landscape. The N-oxide activates the C1 position even further but can also make other positions more susceptible to certain transformations. For instance, it can facilitate functionalization at C2 of a quinoline, a related heterocycle.[8]
-
Directed Lithiation: In some cases, it's possible to deprotonate the isoquinoline ring at a specific position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. This is technically an electrophilic quench of a lithiated species, but it achieves the net result of a formal nucleophilic substitution. Regioselectivity here is dictated by the acidity of the C-H bonds and coordination to directing groups.
Part C: Transition Metal-Catalyzed C-H Functionalization
Question 3: I am using a directing group (DG) for a C-H activation reaction, but I'm getting a mixture of products or functionalization at an unexpected position. What's going wrong?
Answer: While C-H activation is a powerful tool for regiocontrol, its success hinges on the formation of a stable and selective metallacyclic intermediate.[9] Poor regioselectivity often indicates that either the desired metallacycle is not forming exclusively or an alternative, non-directed pathway is competing.
Causality & Field Insights: The directing group must coordinate strongly to the metal center to form a 5- or 6-membered metallacycle, which then positions the catalyst to cleave a specific C-H bond.[9][10]
-
Wrong Metallacycle Size: If your DG geometry favors, for example, a 7-membered ring, it will be kinetically and thermodynamically disfavored.
-
Inherent Substrate Reactivity: If the substrate has an intrinsically reactive C-H bond (e.g., an acidic C-H), a background, non-directed reaction can occur, leading to a mixture of products.[11]
-
Steric Clashes: Steric hindrance between the directing group, the substrate, and the catalyst's ligands can prevent the formation of the desired metallacycle, leading to activation at a less hindered, electronically favorable site.
Troubleshooting Workflow:
The following workflow can help diagnose and solve regioselectivity issues in directed C-H functionalization.
Caption: A logical workflow for diagnosing regioselectivity problems.
Data Summary: Common Directing Groups for Isoquinoline Functionalization
| Directing Group (at N2) | Coupling Partner | Position Functionalized | Metal Catalyst | Reference Insight |
| Picolinamide | Alkynes | C8 | Co | Enables access to previously elusive skeletons.[12] |
| Hydrazone | Alkynes | C8 | Rh(III) | Acts as an internal oxidant, avoiding external additives.[13] |
| Amidine | Diazo Compounds | C1 | Co(III) | Provides a route to 1-aminoisoquinolines.[14] |
| Aryl (at C2) | Paraformaldehyde | ortho of aryl group | Ru(II) | The isoquinoline N-atom itself directs the functionalization.[10][15] |
Section 3: Experimental Protocol Example
This section provides a representative, detailed protocol based on established methodologies for achieving high regioselectivity.
Protocol: Ru(II)-Catalyzed C8-Hydroxymethylation of an N-Aryl Isoquinoline Derivative
This protocol is adapted from methodologies that use the isoquinoline nitrogen to direct C-H activation at the C8 position, a challenging transformation via classical methods.[10][15]
Objective: To regioselectively introduce a hydroxymethyl group at the C8 position of a 2-aryl-5,6-dihydrobenzo[f]isoquinoline derivative.
Materials:
-
8-methoxy-2-phenyl-5,6-dihydrobenzo[f]isoquinoline (1.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5-10 mol%)
-
Paraformaldehyde (3.0 equiv)
-
Potassium Acetate (AcOK) (0.5 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
-
Anhydrous, inert atmosphere supplies (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂), add the 2-arylisoquinoline substrate (e.g., 0.2 mmol, 1.0 equiv).
-
Reagent Addition: Add paraformaldehyde (3.0 equiv), potassium acetate (0.5 equiv), and the ruthenium catalyst [Ru(p-cymene)Cl₂]₂ (10 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the C8-hydroxymethylated product.
-
Characterization: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the H8 proton signal and the appearance of a new methylene signal are key diagnostic markers.
Trustworthiness Note: This protocol's success relies on the chelation of the Ru(II) catalyst by the isoquinoline nitrogen, forming a stable metallacycle that directs the C-H activation specifically to the C8 position. The purity of reagents and strict adherence to anhydrous/inert conditions are critical for catalytic efficiency.[15]
References
-
Ansari, M. A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]
-
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Available at: [Link]
-
Jacob, J. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2025). Regioselectivity in isoquinoline alkaloid synthesis. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available at: [Link]
-
Chuang, S.-C., et al. (2014). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Available at: [Link]
-
PubMed. (2022). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. Available at: [Link]
-
ResearchGate. (n.d.). The Isoquinoline Alkaloids. Available at: [Link]
-
Han, B., & Liu, X. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. Available at: [Link]
-
Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. ResearchGate. Available at: [Link]
-
Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? Available at: [Link]
-
YouTube. (2020). Reactivity of Isoquinoline. Available at: [Link]
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Available at: [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Available at: [Link]
-
GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available at: [Link]
-
ResearchGate. (n.d.). Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available at: [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. youtube.com [youtube.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. uop.edu.pk [uop.edu.pk]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isoquinoline synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Isoquinolinecarboxaldehyde
This guide provides comprehensive troubleshooting and procedural support for researchers, scientists, and drug development professionals working with 7-Isoquinolinecarboxaldehyde. Here, we address common challenges encountered during the purification of this versatile synthetic intermediate, offering detailed, field-proven protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a brownish oil/solid. What are the likely impurities?
A1: The coloration of crude this compound typically indicates the presence of several types of impurities. These can include:
-
Process-Related Impurities: Unreacted starting materials from the synthesis, such as precursors used in reactions like the Bischler–Napieralski or Pomeranz–Fritsch syntheses, and residual solvents (e.g., toluene, methanol, dichloromethane).[1]
-
Degradation Impurities: The most common degradation product is 7-isoquinolinecarboxylic acid, formed by the oxidation of the aldehyde group upon exposure to air. This is a frequent issue with aldehydes.
-
By-products: Depending on the synthetic route, various side-products can form. For instance, in syntheses involving lithiated intermediates, dimerization or reactions with other electrophiles can occur.[2]
Q2: I am seeing a new spot on my TLC that is very polar and doesn't move from the baseline. What could it be?
A2: A highly polar impurity that remains at the baseline of a normal-phase TLC plate is often the corresponding carboxylic acid, in this case, 7-isoquinolinecarboxylic acid. This is a common issue resulting from the air oxidation of the aldehyde. To confirm, you can try co-spotting your crude material with a known standard of 7-isoquinolinecarboxylic acid if available.
Q3: My aldehyde seems to be decomposing during column chromatography on silica gel. Why is this happening and how can I prevent it?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or side reactions.[3] To mitigate this, you can:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in your starting eluent and add a small amount of a neutral-to-basic amine, like triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites on the silica surface.[4]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4]
-
Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
Q4: I tried to recrystallize my this compound, but it "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To address this, you can:
-
Use a more dilute solution: Add more of the hot solvent to fully dissolve the oil, then allow it to cool more slowly.
-
Change the solvent system: The initial solvent may be too good of a solvent. Try a solvent system where the compound is less soluble at higher temperatures.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to provide a nucleation site for crystal growth.
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
Q5: How should I store purified this compound to prevent degradation?
A5: To ensure the long-term stability of your purified product, it is crucial to minimize its exposure to air and light. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place like a refrigerator or freezer. This will significantly slow the rate of oxidation to the carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Purification | Compound is too soluble in the recrystallization solvent. | Choose a solvent in which the compound has lower solubility at room temperature. |
| Incomplete elution from the chromatography column. | Increase the polarity of the eluent at the end of the column run. | |
| Loss during bisulfite extraction workup. | Ensure the pH is sufficiently basic during the regeneration of the aldehyde to drive the equilibrium. | |
| Co-elution of Impurities in Column Chromatography | Inappropriate solvent system. | Optimize the eluent system using TLC. A less polar solvent system will generally provide better separation.[5] |
| Persistent Impurity After Recrystallization | Impurity has similar solubility to the product. | Try a different recrystallization solvent or a multi-solvent system. |
| Aldehyde Not Regenerating from Bisulfite Adduct | Insufficiently basic conditions. | Increase the pH to >12 with a strong base like NaOH to ensure complete reversal of the adduct formation.[6][7] |
| Broad Peaks in NMR Spectrum | Presence of paramagnetic impurities or aggregation. | Filter the NMR sample through a small plug of silica or cotton. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is effective for separating this compound from less polar and more polar impurities.
1. TLC Analysis for Solvent System Selection:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[4]
- The ideal solvent system will give the this compound an Rf value of approximately 0.3.[5]
- For this compound, a system of 7:3 Hexane:Ethyl Acetate is often a good starting point. Adjust the ratio as needed.
2. Column Preparation:
- Select a column of appropriate size for the amount of crude material.
- Pack the column with silica gel using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the selected solvent system.
- Collect fractions and monitor their composition by TLC.
- Combine the fractions containing the pure this compound.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid sample.[8][9]
1. Solvent Selection:
- The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Based on the polarity of the molecule, good candidate solvents include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane.[7]
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature.
- Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Dry the crystals thoroughly to remove any residual solvent.
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical purification method is highly selective for aldehydes and can be very effective for removing stubborn impurities.[6][11]
1. Adduct Formation:
- Dissolve the crude this compound in a water-miscible solvent like methanol in a separatory funnel.[11]
- Add a saturated aqueous solution of sodium bisulfite and shake vigorously. The aldehyde will react to form a water-soluble bisulfite adduct.[6]
2. Extraction of Impurities:
- Add a water-immiscible organic solvent, such as ethyl acetate, to the separatory funnel and shake.
- Separate the layers. The aqueous layer will contain the bisulfite adduct of this compound, while organic-soluble impurities will remain in the ethyl acetate layer.
3. Aldehyde Regeneration:
- To the aqueous layer, add fresh ethyl acetate.
- Slowly add a strong base, such as 10% sodium hydroxide, until the solution is strongly basic (pH > 12). This will reverse the adduct formation and regenerate the free aldehyde.[6][7]
4. Final Extraction and Isolation:
- Shake the separatory funnel to extract the regenerated this compound into the ethyl acetate layer.
- Separate the layers and wash the organic layer with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Purification Workflow
Caption: Purification workflow for this compound.
Identifying Key Impurities
Caption: Common impurities in this compound.
References
-
Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]
-
Brindle, C. S., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. Available at: [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3537. Available at: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Available at: [Link]
-
Larock, R. C., & Dong, X. (2012). A Versatile Synthesis of Substituted Isoquinolines. ACS Catalysis, 2(12), 2634-2638. Available at: [Link]
-
PubMed. (1979). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of aromatic aldehyde containing electronwithdrawing groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US2544562A - Process for recovering aldehydes and ketones.
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
PubMed. (1969). [Reduction of aromatic acids to aldehydes and alcohols in the cell-free system. 2. Purification and properties of aryl-alcohol: NADP-oxidoreductase from Neurospora crassa]. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Chiral aldehydes and ketones containing electron-withdrawing groups.... Retrieved from [Link]
-
ResearchGate. (2025). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chem LibreTexts. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ChemSynthesis. (n.d.). Isoquinolines database - synthesis, physical properties. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
-
CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-5-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-7-carbaldehyde. Retrieved from [Link]
-
PubMed. (2008). Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction. Retrieved from [Link]
-
PubMed Central (PMC). (2018). Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. silicycle.com [silicycle.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Workup [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 7-Isoquinolinecarboxaldehyde
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 7-Isoquinolinecarboxaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of optimizing catalyst loading for various chemical transformations. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a common challenge in catalysis. The Lewis basic nitrogen atom of the isoquinoline ring can coordinate to the metal center of your catalyst, leading to catalyst inhibition or deactivation.[1] This phenomenon, often referred to as catalyst poisoning, can result in sluggish reactions, low yields, and inconsistent outcomes. Therefore, careful optimization of catalyst loading and reaction conditions is paramount for success.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading in a new reaction with this compound?
For many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, a typical starting point for the palladium catalyst is between 1-5 mol%.[1][2] A common initial trial would be 2 mol% of the palladium source with a palladium-to-ligand ratio of 1:1 to 1:2.[1] It is often more efficient to first screen a variety of ligands and bases to identify a promising system before extensively optimizing the catalyst loading.[1][2]
Q2: How can I minimize catalyst poisoning by the isoquinoline nitrogen?
Several strategies can be employed to mitigate the inhibitory effects of the nitrogen atom:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can sterically shield the metal center, hindering the coordination of the isoquinoline nitrogen.[1]
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient formation of the active catalytic species, minimizing opportunities for deactivation before the catalytic cycle begins.[1]
-
Slow Addition: A slow addition of the this compound coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[1]
-
Substrate Activation: In some cases, such as asymmetric hydrogenation, the substrate can be activated. For instance, using chloroformates can form isoquinolinium salts, which partially disrupts the aromaticity and may prevent catalyst poisoning by the nitrogen atom.[3]
Q3: My reaction is not going to completion. Should I just add more catalyst?
While insufficient catalyst loading can be a cause for incomplete conversion, simply adding more catalyst is not always the best solution and can sometimes be detrimental. High catalyst loadings can lead to an increase in side reactions, such as the formation of homocoupled products.[4] Before increasing the catalyst amount, it is crucial to investigate other potential causes for low reactivity.
Q4: What are common side reactions to look out for, and how can they be addressed?
Several side reactions can occur, depending on the specific transformation:
-
Homocoupling: The formation of symmetrical biaryl or bi-isoquinoline products. This is often promoted by the presence of oxygen or high concentrations of reagents like organoboron compounds in Suzuki reactions. Solution: Thoroughly degas all reagents and solvents and consider a slower addition of the coupling partner.[1][2]
-
Hydrodehalogenation: The replacement of a halogen on the coupling partner with a hydrogen atom. Solution: This can be ligand-dependent. Screening different phosphine ligands may minimize this side reaction. Also, avoid excessively high temperatures.[1][2]
-
Protodeboronation (in Suzuki reactions): The cleavage of the C-B bond in the boronic acid. Solution: Use anhydrous conditions and a non-aqueous base if possible. Minimize reaction time and temperature.[1][2]
Q5: When should I consider a copper-free Sonogashira coupling?
Copper-free Sonogashira reactions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common issue with traditional copper co-catalyzed systems.[5] These reactions may require specific ligands or different reaction conditions to proceed efficiently but can lead to a cleaner reaction profile.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered when optimizing catalyst loading for reactions involving this compound.
Issue 1: Low or No Product Yield
If you are observing low to no conversion of your starting material, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst or Ligand | Use fresh batches of the palladium precursor and ligand. Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture.[5] Pd(II) precatalysts are generally more stable.[5] |
| Catalyst Poisoning | Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) to sterically hinder the coordination of the isoquinoline nitrogen.[1] Consider slow addition of the this compound.[1] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for potential substrate or product decomposition.[1][2] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For Suzuki couplings, stronger bases like K₃PO₄ can be more effective for challenging substrates.[6] Ensure the base is soluble in the chosen solvent system. |
| Presence of Impurities | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4] Thoroughly degas all solvents.[1][2] |
| Insufficient Catalyst Loading | If other parameters have been optimized, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[4] |
Issue 2: Reaction Stalls After Initial Conversion
If the reaction starts but does not proceed to completion, this often points to catalyst deactivation.
| Potential Cause | Recommended Solution(s) |
| Catalyst Decomposition | A black precipitate ("palladium black") indicates catalyst agglomeration.[1][2] Use a more robust ligand, such as a bidentate or bulky biarylphosphine ligand, to improve catalyst stability.[1] Consider a lower reaction temperature, even if it requires a longer reaction time.[1] |
| Progressive Catalyst Poisoning | The gradual coordination of the product or starting material to the catalyst can lead to deactivation. A second addition of the catalyst mid-reaction could be a potential solution. |
| Insufficient Base | Ensure an adequate amount of base is present to sustain the catalytic cycle. A stronger base might be required.[4] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yielding reactions.
Caption: A decision tree to guide troubleshooting efforts for low-yielding reactions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically screening catalyst loading to find the optimal concentration.
1. Preparation of Stock Solutions:
-
Prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in an anhydrous, degassed solvent (e.g., dioxane). This allows for accurate dispensing of small quantities.
2. Reaction Setup (Example for one reaction vial):
-
In a reaction vial under an inert atmosphere, add this compound (if it is the halide partner, 1.0 eq).
-
Add the arylboronic acid (1.2 - 1.5 eq).
-
Add the base (e.g., K₃PO₄, 2.0 - 3.0 eq).
-
Add the appropriate volume of the palladium catalyst and ligand stock solutions to achieve the desired catalyst loading (e.g., start with 2 mol% Pd and a 1:2 Pd:Ligand ratio).[4]
-
Add the anhydrous, degassed solvent to reach the desired concentration (e.g., 0.1 M).
3. Screening Catalyst Loading:
-
Set up parallel reactions with varying catalyst loadings (e.g., 0.5%, 1%, 2%, 5%).[4]
-
Ensure all other parameters (temperature, reaction time, reagent stoichiometry) are kept constant.
4. Reaction and Monitoring:
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).[2]
-
Monitor the reaction progress at specific time points (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by LC-MS or GC-MS.[4]
5. Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Experimental Workflow Diagram
Caption: General workflow for screening catalyst loading in a cross-coupling reaction.
References
- Technical Support Center: Preventing Catalyst Deactivation in NHC-Medi
- Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-aryl
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Deriv
- An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone - Frontiers.
- Supported Metal Catalysts for the Synthesis of N-Heterocycles - MDPI.
- Developing Ligands for Palladium(II)
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Deriv
- Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates We are gr
- Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline - Benchchem.
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
- Optimizing catalyst loading for 4-Amino-7-iodoquinoline cross-coupling reactions - Benchchem.
Sources
Technical Support Center: Managing Reaction Temperature for 7-Isoquinolinecarboxaldehyde
Welcome to the dedicated technical support guide for managing reaction temperatures in experiments involving 7-Isoquinolinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the thermal stability and optimal reactivity of this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in managing reactions with this compound?
A1: The primary challenge lies in balancing the reactivity of the aldehyde group with the thermal stability of the isoquinoline ring system. The aldehyde functionality is susceptible to a range of transformations, some of which are highly exothermic, while the isoquinoline core can participate in side reactions at elevated temperatures. Precise temperature control is crucial to favor the desired reaction pathway and minimize the formation of impurities.
Q2: How does the isoquinoline nitrogen affect the reactivity of the aldehyde group?
A2: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which can influence the electrophilicity of the aldehyde's carbonyl carbon. This electronic effect can alter the optimal temperature for nucleophilic additions compared to simple aromatic aldehydes. It is a critical factor to consider when adapting protocols from other aldehyde systems.
Q3: Are there any known thermal hazards associated with this compound?
A3: While this compound itself is not known to be thermally explosive, reactions involving highly reactive reagents, such as Grignard reagents or strong reducing agents, can be significantly exothermic.[1] Uncontrolled temperature increases can lead to rapid solvent boiling, pressure buildup, and an increased rate of side reactions or decomposition. A proper cooling setup and controlled reagent addition are imperative.
Q4: Can I use standard reaction temperatures from literature for other aromatic aldehydes?
A4: Standard protocols for other aromatic aldehydes serve as a good starting point, but optimization is often necessary. The unique electronic and steric properties of the 7-isoquinoline moiety may require adjusting the temperature to achieve optimal yield and purity. It is always recommended to start with small-scale trials to determine the ideal temperature range for your specific reaction.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during reactions with this compound where temperature is a likely culprit.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Action |
| Reaction Temperature Too Low | The activation energy for the desired transformation is not being met, resulting in a sluggish or stalled reaction. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS. For some reactions, switching to a higher-boiling solvent may be necessary.[2] |
| Thermal Degradation of Reagents | If the reaction is run at too high a temperature, sensitive reagents (e.g., organometallics, some catalysts) may decompose before they can react with the substrate. | Consult the stability data for your reagents. If necessary, perform the reaction at a lower temperature, even if it requires a longer reaction time. Ensure slow, controlled addition of reagents to a cooled solution to manage any initial exotherm. |
| Formation of Stable, Unreactive Intermediates | At certain temperatures, a stable intermediate may form that requires a higher temperature to convert to the final product. | If an intermediate is detected, consider a two-step thermal process: formation of the intermediate at a lower temperature, followed by a controlled increase in temperature to drive the reaction to completion. |
Issue 2: Formation of Significant Side Products/Impurities
| Potential Cause | Explanation | Recommended Action |
| Reaction Temperature Too High | Elevated temperatures can provide sufficient energy to overcome the activation barriers for undesired reaction pathways, leading to the formation of side products. This is common in reactions like the Skraup synthesis, which can lead to tar formation if not controlled.[3] | Reduce the reaction temperature. Employ a cooling bath (ice-water, ice-salt, or dry ice-acetone) to maintain a consistent, lower temperature. For exothermic reactions, add reagents dropwise to manage the internal temperature.[1] |
| Cannizzaro-type Reactions | In the presence of a strong base and at elevated temperatures, aldehydes lacking an alpha-hydrogen, like this compound, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. | If basic conditions are required, run the reaction at the lowest possible temperature to disfavor this bimolecular side reaction. Consider using a non-nucleophilic base if applicable. |
| Oxidation of the Aldehyde | The aldehyde group is susceptible to oxidation to a carboxylic acid, especially at higher temperatures if air is not excluded from the reaction. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Use degassed solvents to minimize dissolved oxygen. |
Experimental Protocols and Temperature Management
Below are detailed protocols for common reactions involving this compound, with a focus on critical temperature control points.
Protocol 1: Grignard Reaction for Secondary Alcohol Synthesis
The Grignard reaction is highly exothermic and requires strict temperature control to prevent side reactions and ensure safety.[4][5]
Step-by-Step Methodology:
-
Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of nitrogen.
-
Initial Cooling: Dissolve this compound (1.0 eq) in anhydrous THF in the flask. Cool the solution to 0 °C using an ice-water bath. This initial cooling is critical to temper the exotherm upon addition of the Grignard reagent.[1]
-
Grignard Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq in THF) to the dropping funnel. Add the reagent dropwise to the stirred solution of the aldehyde over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C .
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This step is also exothermic and requires cooling.
-
Work-up: Proceed with standard aqueous work-up and extraction.
Temperature Rationale Table: Grignard Reaction
| Step | Temperature Range | Reason |
| Initial Solution | 0 °C | To prepare for the exothermic addition of the Grignard reagent. |
| Reagent Addition | 0-10 °C | To control the highly exothermic reaction rate and prevent side reactions such as Wurtz coupling of the Grignard reagent.[6] |
| Reaction | Room Temperature | To ensure the reaction goes to completion after the initial controlled addition. |
| Quenching | 0 °C | To manage the exotherm of quenching the excess Grignard reagent with a protic source. |
Protocol 2: Wittig Reaction for Alkene Synthesis
The stereochemical outcome of the Wittig reaction can be highly dependent on the reaction conditions, including temperature.[7][8] For unstabilized ylides, lower temperatures generally favor the formation of the Z-alkene.[9]
Step-by-Step Methodology:
-
Ylide Formation: In a flame-dried, nitrogen-purged flask, suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C .
-
Deprotonation: Slowly add a strong base (e.g., n-BuLi or NaH) to form the ylide. If using n-BuLi, a distinct color change (often to deep red or orange) indicates ylide formation.[10] Maintain the temperature at 0 °C during this step.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool this solution to 0 °C . Add the aldehyde solution dropwise to the ylide solution.
-
Reaction and Stereocontrol: For Z-alkene selectivity with unstabilized ylides, it is crucial to maintain a low temperature during the addition and for a period afterward. The reaction is often stirred at 0 °C for 1 hour, then allowed to warm to room temperature.[7][9]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with extraction and purification.
Visualization of Troubleshooting Workflow
Below is a decision-making diagram for troubleshooting a low-yielding reaction with this compound.
Sources
- 1. ijarse.com [ijarse.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
workup procedures for reactions involving 7-Isoquinolinecarboxaldehyde
Technical Support Center: 7-Isoquinolinecarboxaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide practical, field-proven insights into the workup and purification procedures for reactions involving this versatile building block. My aim is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
The unique structure of this compound, featuring both a reactive aldehyde group and a basic isoquinoline nitrogen (pKa of the protonated form is ~5.14[1]), presents specific challenges and opportunities during reaction workup. This guide addresses the most common issues encountered in the lab.
Troubleshooting Guide: Navigating Common Workup Challenges
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield After Workup
You've run a reaction, and TLC analysis of the crude mixture shows a promising product spot. However, after aqueous workup and extraction, the isolated yield is disappointingly low, or the product seems to have vanished entirely.
Potential Cause A: Unintentional Extraction of Product into the Aqueous Layer
The isoquinoline nitrogen is basic and will be protonated under acidic conditions. If you wash your organic layer with an acidic solution (e.g., 1M HCl, sat. NH₄Cl), you may be converting your product into a water-soluble salt, thus losing it to the aqueous phase.
Solutions:
-
Check the Aqueous Layer : Before discarding your aqueous washes, basify a small sample with 1M NaOH and see if a precipitate forms. Alternatively, extract the basified aqueous layer with a fresh portion of organic solvent (e.g., DCM or EtOAc) and run a TLC on the extract. If your product appears, you have found the issue[2].
-
Strategic pH Control :
-
If your goal is to separate your basic product from non-basic impurities, an acid wash is the correct strategy. To recover your product, combine all acidic aqueous layers, basify to pH > 8 with NaOH or Na₂CO₃, and then extract thoroughly with an appropriate organic solvent.
-
If you do not need an acid/base separation, wash the organic layer only with neutral (brine) or slightly basic (sat. NaHCO₃) aqueous solutions to keep your product in the organic phase.
-
Potential Cause B: Product Degradation
Your product may be unstable to the pH conditions or reagents used during the workup[2].
Solution:
-
Stability Test : Before committing your entire reaction to a specific workup, take a small aliquot of the crude reaction mixture. Expose it to the planned aqueous wash solutions (e.g., dilute acid, base) in a separate vial. Monitor the sample by TLC to see if the product spot degrades or changes over time[2]. If instability is observed, a milder workup using only water and brine is recommended.
Issue 2: Formation of an Intractable Emulsion or Gooey Precipitate
Upon adding the aqueous workup solution, you are not seeing a clean phase separation. Instead, you have a persistent emulsion (a cloudy, inseparable mixture) or a sticky, solid-like material at the interface.[3]
Potential Causes:
-
High concentration of salts or polar, high-boiling solvents like DMF or DMSO.
-
Formation of insoluble byproducts or salts of your isoquinoline derivative.
-
Use of chlorinated solvents with dense aqueous solutions.
Solutions:
-
Break the Emulsion :
-
Add Brine : Wash the mixture with a saturated NaCl solution. The increased ionic strength of the aqueous layer often forces phase separation[4].
-
Dilute : Add more of both the organic and aqueous solvents to decrease the concentration of the emulsifying agent[4].
-
Filter : Pass the entire mixture through a pad of Celite or glass wool. This can physically break up the emulsion and remove particulate matter.
-
-
Manage Gooey Precipitates :
-
Dilute and Wash : Add a significant amount of your primary organic solvent and wash repeatedly with water. This can dissolve organic-soluble components of the goo while washing away inorganic salts[3].
-
Filter : If the precipitate is finely dispersed, filter the entire biphasic mixture through a Celite plug to remove the insoluble material before proceeding with the separation[5].
-
Issue 3: Difficulty in Purifying the Product by Column Chromatography
Your crude product appears as a streak on the TLC plate, or it co-elutes with starting materials or byproducts during column chromatography.
Potential Causes:
-
The basic nitrogen of the isoquinoline moiety interacts strongly with the acidic silica gel, leading to tailing and poor separation.
-
The polarity of your product is very similar to that of an impurity.
Solutions:
-
Deactivate the Silica Gel :
-
Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation for basic compounds like isoquinolines[4].
-
-
Alternative Purification: Bisulfite Adduct Formation :
-
This classic technique is excellent for separating aldehydes from other non-aldehyde components[5]. Unreacted this compound can be removed from your non-aldehyde product, or your aldehyde product can be purified from non-aldehyde impurities. See the detailed protocol in the FAQ section below.
-
-
Crystallization :
-
Isoquinoline derivatives are often crystalline solids. Attempting crystallization from a suitable solvent system can be a highly effective method for purification, particularly on a larger scale[6].
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. For long-term storage, it is best kept in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place such as a refrigerator or freezer.
Q2: The isoquinoline nitrogen is basic. How does this fundamentally affect my workup strategy?
A: The basicity of the nitrogen atom is the most critical chemical property to consider during workup. It allows for a powerful purification technique: acid-base extraction. By carefully controlling the pH of the aqueous phase, you can selectively move your isoquinoline-containing compound between the organic and aqueous layers, separating it from neutral, acidic, or less basic impurities. The workflow below illustrates this principle.
Caption: Acid-Base extraction workflow for isolating a basic product.
Q3: I need to remove unreacted this compound from my product. What is the best way to do this?
A: The Brindle Bisulfite Workup is a highly effective and specific method for removing aldehydes from a reaction mixture[5]. The aldehyde reacts with sodium bisulfite to form a water-soluble salt (the bisulfite adduct), which can be easily washed away.
Protocol: Selective Removal of an Aldehyde using a Bisulfite Wash
-
Dissolve : Ensure your crude reaction mixture is dissolved in a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Prepare Bisulfite Solution : Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). It is best to use a freshly prepared solution.
-
Extract : Add the saturated NaHSO₃ solution to your separatory funnel containing the organic layer. Shake the funnel vigorously for 2-5 minutes. The aldehyde will react and be pulled into the aqueous phase.
-
Separate : Separate the layers. The aldehyde is now in the aqueous layer as its bisulfite adduct.
-
Wash : Wash the organic layer again with brine to remove any residual salts, then dry it with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your purified, aldehyde-free product.
The diagram below helps in deciding the appropriate purification path.
Caption: Decision tree for using a bisulfite workup.
Q4: Can I use reagents like LiAlH₄ or NaBH₄ in reactions with this compound?
A: Yes, these are common reagents for reducing the aldehyde to the corresponding alcohol (7-isoquinolinylmethanol). However, the workup procedures differ significantly.
-
Sodium Borohydride (NaBH₄) : This is a milder reagent often used in alcoholic solvents like methanol or ethanol. The workup is typically straightforward, involving quenching with water or dilute acid (like NH₄Cl) followed by standard extraction[7].
-
Lithium Aluminum Hydride (LiAlH₄) : This is a much more powerful and reactive reducing agent that reacts violently with water and alcohols. It must be used in anhydrous ethereal solvents (e.g., THF, Diethyl Ether). The workup is more hazardous and requires careful, sequential, and slow addition of water, followed by a base solution (e.g., 15% NaOH), and then more water (Fieser workup) to safely quench the excess reagent and precipitate aluminum salts before filtration.
Data Summary Table
| Property | Value | Source |
| Compound Name | This compound | [8] |
| CAS Number | 87087-20-5 | [8] |
| Molecular Weight | 157.17 g/mol | [8] |
| pKa (of conjugate acid) | ~5.14 | [1] |
| Appearance | White to light yellow powder/crystal | [9] |
References
-
Workup: Aldehydes . University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting: The Workup . University of Rochester, Department of Chemistry. [Link]
- Purification of isoquinoline.
-
Extraction and Purification of Isoquinoline from Wash Oil . ResearchGate. [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism . Master Organic Chemistry. [Link]
-
How To Run A Reaction: The Workup . University of Rochester, Department of Chemistry. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents . University of Rochester, Department of Chemistry. [Link]
-
How To: Troubleshoot a Reaction . University of Rochester, Department of Chemistry. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents . MDPI. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives . Royal Society of Chemistry. [Link]
-
Isoquinoline - Wikipedia . Wikipedia. [Link]
-
What Is Workup In Organic Chemistry? . Chemistry For Everyone (YouTube). [Link]
-
Oxidation of aldehydes using Tollens' reagent . Khan Academy. [Link]
-
Reactions of Aldehydes and Ketones [Overview] . Organic Chemistry Tutor (YouTube). [Link]
-
Isoquinoline-7-carbaldehyde . PubChem. [Link]
-
7-Quinolinecarboxaldehyde . PubChem. [Link]
-
Rxn Practice of Ketones & Aldehydes, Part 1 . jOeCHEM (YouTube). [Link]
-
Isoquinoline-5-carboxaldehyde . PubChem. [Link]
-
Isoquinoline-6-carboxaldehyde . PubChem. [Link]
-
Isoquinoline-8-carboxaldehyde . PubChem. [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. How To [chem.rochester.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Workup [chem.rochester.edu]
- 6. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ISOQUINOLINE-5-CARBALDEHYDE | 80278-67-7 [amp.chemicalbook.com]
Technical Support Center: 7-Isoquinolinecarboxaldehyde
Introduction
Welcome to the technical support center for 7-Isoquinolinecarboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. A common challenge encountered with aromatic aldehydes, including this compound, is their susceptibility to oxidation, leading to the formation of the corresponding carboxylic acid. This impurity can complicate subsequent reactions, affect yield, and introduce purification challenges.
This document provides in-depth, experience-driven guidance to help you understand, prevent, detect, and remedy the oxidation of this compound. Our approach is grounded in established chemical principles and validated laboratory practices to ensure the integrity of your starting material and the success of your research.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: Why is my this compound sample turning into 7-Isoquinolinecarboxylic acid over time?
A1: Your observation is a classic case of aldehyde autoxidation. Aromatic aldehydes are prone to a free-radical chain reaction with atmospheric oxygen.[1][2] This process is often accelerated by exposure to light, heat, and trace metal impurities.[2][3] The aldehyde group (–CHO) is oxidized to a carboxylic acid group (–COOH), which is the thermodynamically more stable oxidation state.
The core of the issue is the relatively weak C-H bond of the aldehyde group, which can be abstracted to initiate a radical chain reaction as detailed in the mechanism below.
The oxidation proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.
Caption: Workflow for assessing and purifying this compound.
Part 3: Detailed Experimental Protocols
As a Senior Application Scientist, I provide these protocols as robust starting points. Depending on your specific equipment and reagents, minor optimizations may be necessary.
Protocol 2.1: HPLC Method for Purity Assessment
This reverse-phase HPLC method is designed to separate the relatively nonpolar this compound from the more polar 7-Isoquinolinecarboxylic acid.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90% 10% 10.0 10% 90% 12.0 10% 90% 12.1 90% 10% | 15.0 | 90% | 10% |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of your compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water.
-
Expected Elution: The more polar 7-Isoquinolinecarboxylic acid will have a shorter retention time than the this compound. Purity is determined by the relative area percentage of the aldehyde peak.
Protocol 2.2: Purification by Acid-Base Extraction
This protocol leverages the acidic nature of the carboxylic acid impurity, which can be converted to a water-soluble salt, allowing for its separation from the neutral aldehyde. [4][5][6]
-
Dissolution: Dissolve the impure this compound (~1.0 g) in a suitable organic solvent (e.g., 20 mL of Dichloromethane or Ethyl Acetate) in a separatory funnel.
-
Base Wash: Add 15 mL of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Causality: The weak base deprotonates the carboxylic acid impurity to form the sodium salt, which is soluble in the aqueous layer. The aldehyde remains unreacted in the organic layer. A weak base is used to prevent any potential side reactions with the aldehyde.
-
-
Extraction: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to fully separate. Drain the lower organic layer into a clean flask. Discard the upper aqueous layer (which contains the impurity).
-
Repeat Wash: Repeat the base wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with 15 mL of saturated aqueous sodium chloride (brine).
-
Causality: This step removes the bulk of the dissolved water from the organic solvent. [5]7. Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.
-
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Confirmation: Confirm the purity of the isolated product using the HPLC method described in Protocol 2.1.
Protocol 2.3: Best Practices for Storage and Handling
Proper handling is crucial, especially after purification.
-
Drying: Ensure the purified aldehyde is completely free of solvent under high vacuum for several hours.
-
Inerting the Vial: Place the purified solid in a clean, dry amber glass vial equipped with a PTFE-lined screw cap or a septum-sealed cap.
-
Purging: Flush the vial with a gentle stream of dry argon or nitrogen for several minutes to displace all air. [7][8]This is best done using a needle inlet and a second needle as an outlet.
-
Sealing: Quickly and tightly seal the vial under the positive pressure of the inert gas. For extra protection, wrap the cap threads with Parafilm.
-
Storage: Immediately place the sealed vial in a freezer (-20°C) and log it in your chemical inventory. For long-term storage, consider using a glovebox for all manipulations. [9]
Part 4: Safety Information
Hazard Identification for this compound:
Based on available data for the compound and its isomers, handle with appropriate care. [10][11][12]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Handle in a well-ventilated chemical fume hood.
References
-
Marteau, E., et al. (2013). The mechanism of autoxidation reaction of aldehyde compounds. ResearchGate. Available at: [Link]
-
Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. ResearchGate. Available at: [Link]
-
Sankar, M., et al. (2014). The autoxidation of aldehydes. ResearchGate. Available at: [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT Chemistry. Available at: [Link]
-
Autoxidation of Aldehydes. (n.d.). Feed 1. Available at: [Link]
-
Marteau, E., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. Available at: [Link]
-
Isoquinoline-7-carbaldehyde. (n.d.). PubChem. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Available at: [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Available at: [Link]
-
El-Saman, T., et al. (2021). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. Available at: [Link]
-
7-Quinolinecarboxaldehyde. (n.d.). PubChem. Available at: [Link]
-
Acid-base extraction. (n.d.). Wikipedia. Available at: [Link]
-
Mohrig, J. R., et al. (n.d.). Acid-Base Extraction. Carleton College. Available at: [Link]
-
MSDS of isoquinoline-7-carbaldehyde. (n.d.). Capot Chemical Co., Ltd. Available at: [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Available at: [Link]
Sources
- 1. Autoxidation of Aldehydes → News → Feed 1 [news.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. magritek.com [magritek.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Quinolinecarboxaldehyde | C10H7NO | CID 4712255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. capotchem.cn [capotchem.cn]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Isoquinolinecarboxaldehyde Isomers
Introduction: The Significance of Positional Isomerism in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a carboxaldehyde group to this privileged structure gives rise to seven positional isomers, each with a unique electronic and steric profile. The precise location of this aldehyde moiety on the isoquinoline ring system is not a trivial matter; it profoundly dictates the molecule's reactivity, metabolic fate, and ultimately, its interaction with biological targets.[3][4]
While direct, head-to-head comparative studies on the biological activities of the simple, unsubstituted isoquinolinecarboxaldehyde isomers are not extensively documented in current literature, a wealth of information on their derivatives provides critical insights. This guide will synthesize the available experimental data on derivatives of isoquinolinecarboxaldehyde isomers to provide a comparative overview of their biological potential. We will explore how the position of the carboxaldehyde group influences anticancer and antimicrobial activities, drawing parallels from the well-documented case of isoquinolinecarboxylic acid isomers where positional isomerism is a key determinant of biological function.[3] This guide is intended for researchers, scientists, and drug development professionals to inform rational drug design and highlight areas for future investigation.
Comparative Analysis of Biological Activities
The biological activity of isoquinolinecarboxaldehyde derivatives is significantly influenced by the position of the aldehyde group, which in turn affects the molecule's ability to act as a pharmacophore or a scaffold for further functionalization. Below, we compare the known biological activities primarily based on studies of their derivatives.
Anticancer Activity
The isoquinoline framework is a common feature in many anticancer agents.[5][6] The carboxaldehyde group provides a reactive handle to synthesize more complex molecules, such as thiosemicarbazones, which have shown potent antitumor activities.[7]
| Isomer Position | Summary of Anticancer Activity (Primarily from Derivatives) | Key Observations & Rationale |
| 1-Carboxaldehyde | Derivatives, particularly thiosemicarbazones, exhibit significant antitumor activity against leukemia cell lines.[8] Isoquinoline-1-carbaldehyde has also been investigated for its potential to inhibit sodium/potassium-ATPase, an enzyme implicated in cancer cell survival. | The proximity of the C1-aldehyde to the ring nitrogen likely influences its electronic properties and the conformation of its derivatives, enhancing their interaction with biological targets. This position is a common starting point for the synthesis of potent anticancer compounds.[7] |
| 3-Carboxaldehyde | Less is documented about the anticancer activity of simple 3-carboxaldehyde derivatives compared to the 1-isomer. However, the broader class of 3-substituted isoquinolines has been explored for anticancer potential.[9] | The electronic environment at the 3-position differs significantly from the 1-position, which may lead to different structure-activity relationships. Further investigation is warranted. |
| 4-Carboxaldehyde | Thiosemicarbazone derivatives of isoquinoline-4-carbaldehyde have been synthesized and show potential as antimycobacterial agents, a field with some overlap with anticancer research in terms of targeting cellular proliferation.[10] | The 4-position offers a distinct steric and electronic environment that can be exploited for designing novel bioactive compounds. |
| 5-Carboxaldehyde | This isomer is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[11] Its thiosemicarbazone derivatives have also been investigated for anti-Mycobacterium tuberculosis activity.[10] | The position on the benzene ring, away from the heteroatom, provides a different scaffold for derivatization, potentially leading to different mechanisms of action compared to isomers with the aldehyde on the pyridine ring. |
| 8-Carboxaldehyde | The 8-carboxaldehyde isomer is noted as a crucial intermediate in the development of anti-cancer agents. The proximity of the aldehyde to the nitrogen atom creates a unique chemical environment.[3][12] | The peri-interaction between the C8-aldehyde and the nitrogen atom can influence the planarity and reactivity of the molecule and its derivatives, potentially leading to novel interactions with targets like enzymes or DNA. |
Antimicrobial Activity
Isoquinoline derivatives have long been recognized for their antimicrobial properties.[2][13] The aldehyde functionality can contribute to this activity or serve as a point for creating more potent antimicrobial agents.
| Isomer Position | Summary of Antimicrobial Activity (Primarily from Derivatives) | Key Observations & Rationale |
| 1-Carboxaldehyde | Derivatives of isoquinoline-1-carboxaldehyde have been explored for the development of antimicrobial agents.[2] | The reactivity of the 1-aldehyde makes it a suitable precursor for synthesizing compounds that can interfere with microbial cellular processes. |
| 4-Carboxaldehyde | Thiosemicarbazone derivatives have shown activity against Mycobacterium tuberculosis.[10] | This suggests that the isoquinoline-4-carboxaldehyde scaffold can be a valuable starting point for developing new antitubercular drugs. |
| 5-Carboxaldehyde | Thiosemicarbazone derivatives exhibit activity against Mycobacterium tuberculosis.[10] | Similar to the 4-isomer, this highlights the potential of benzene-ring substituted carboxaldehydes in antimicrobial drug discovery. |
| General | The broader class of isoquinoline derivatives has shown activity against a wide range of bacteria and fungi.[13][14] | The planar aromatic structure of the isoquinoline ring allows for intercalation with DNA, and the nitrogen atom can participate in hydrogen bonding, both of which are common mechanisms for antimicrobial action. The specific position of the aldehyde would modulate these interactions. |
Mechanisms of Action: Potential Signaling Pathways
While the precise mechanisms of action for each isoquinolinecarboxaldehyde isomer are not fully elucidated, studies on related isoquinoline derivatives point towards the modulation of key cellular signaling pathways involved in inflammation, cell survival, and proliferation.
Inhibition of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response and are often dysregulated in cancer.[15][16] Several isoquinoline alkaloids and their derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting these pathways.[8][17]
For instance, isoquinoline-1-carboxamide derivatives have been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by inhibiting the phosphorylation of MAPKs (ERK, JNK, and p38) and subsequent nuclear translocation of NF-κB.[8] It is plausible that isoquinolinecarboxaldehyde isomers, particularly the 1-carboxaldehyde, could serve as scaffolds for compounds that similarly modulate these pathways. The aldehyde group could potentially form Schiff bases with amino acid residues in key signaling proteins, leading to their inhibition.
Figure 2: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [18]2. Compound Preparation and Treatment: Prepare stock solutions of the isoquinolinecarboxaldehyde isomers in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2. [18]4. MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well. 5. Formazan Formation: Incubate the plates for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. 6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [18]7. Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. 8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the isoquinolinecarboxaldehyde isomers against various bacterial strains.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate. Select a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells. [1][9]2. Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the isoquinolinecarboxaldehyde isomers in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours. [1]5. MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. [1]Visual inspection is the primary method, but a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of bacterial growth (a red color indicates growth). [19]
Conclusion and Future Directions
The positional isomerism of the carboxaldehyde group on the isoquinoline ring is a critical determinant of biological activity. While direct comparative data for the parent aldehydes is sparse, evidence from their derivatives strongly suggests that isomers with the aldehyde at the 1-, 5-, and 8-positions are promising scaffolds for the development of anticancer and antimicrobial agents. The varied electronic and steric environments of each isomer offer a rich landscape for structure-activity relationship studies.
Future research should focus on the systematic synthesis and parallel biological evaluation of all seven isoquinolinecarboxaldehyde isomers. Such a head-to-head comparison would provide invaluable quantitative data (IC50 and MIC values) to definitively map the influence of the aldehyde position on cytotoxicity and antimicrobial efficacy. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by each isomer are crucial for the rational design of next-generation isoquinoline-based therapeutics.
References
-
Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed, 2020. Available at: [Link]
-
(PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. ResearchGate, 2010. Available at: [Link]
-
Novel isoquinoline derivatives as antimicrobial agents. PubMed, 2013. Available at: [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central, 2019. Available at: [Link]
-
Isoquinoline alkaloids from Coptis japonica stimulate the myoblast differentiation via p38 MAP-kinase and Akt signaling pathway. PubMed, 2017. Available at: [Link]
-
MTT assay of cytotoxicity associated with various concentrations of... ResearchGate. Available at: [Link]
-
KEGG PATHWAY Database. KEGG. Available at: [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
MTT assay protocol. Protocols.io, 2023. Available at: [Link]
-
Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. NIH, 2020. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. ResearchGate, 2024. Available at: [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC, 2023. Available at: [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI, 2022. Available at: [Link]
-
Broth microdilution. Wikipedia. Available at: [Link]
-
Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. PMC. Available at: [Link]
-
Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. MDPI, 2020. Available at: [Link]
-
Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed, 1995. Available at: [Link]
-
Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. ResearchGate, 2023. Available at: [Link]
-
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI, 2021. Available at: [Link]
-
Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 2023. Available at: [Link]
-
On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed, 1983. Available at: [Link]
-
Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. Available at: [Link]
-
Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 2007. Available at: [Link]
-
Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 2021. Available at: [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC - NIH, 2023. Available at: [Link]
-
Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. Frontiers in Pharmacology, 2021. Available at: [Link]
-
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed, 1998. Available at: [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar, 2024. Available at: [Link]
-
NF-κB. Wikipedia. Available at: [Link]
-
Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412. PubChem - NIH. Available at: [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI, 2022. Available at: [Link]
-
Novel isoquinoline derivatives as antimicrobial agents | Request PDF. ResearchGate, 2013. Available at: [Link]
-
Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. PMC - NIH, 2021. Available at: [Link]
-
Isoquinoline. Wikipedia. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry, 2021. Available at: [Link]
Sources
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents - Jaber - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 12. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Di (Isoquinolin-1-Yl) Sulfane (DIQS) Inhibits Melaninogenesis by Modulating PKA/CREB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 14. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 17. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. acm.or.kr [acm.or.kr]
A Senior Application Scientist's Guide to the Analytical Quantification of 7-Isoquinolinecarboxaldehyde
For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical entities is paramount. 7-Isoquinolinecarboxaldehyde, a significant building block in the synthesis of various pharmaceutical agents, demands robust and reliable analytical methods to ensure the quality, consistency, and efficacy of final products. This guide provides an in-depth comparison of potential analytical methodologies for the quantification of this compound, offering insights into the underlying principles and detailed experimental protocols. In the absence of established and validated methods specifically for this compound in the public domain, this document presents scientifically grounded, proposed methods adapted from established analytical approaches for structurally similar compounds, such as other isoquinoline derivatives and aromatic aldehydes.
Introduction to this compound and the Imperative for its Accurate Quantification
This compound is a heterocyclic aldehyde with the chemical formula C₁₀H₇NO. Its structure, featuring an isoquinoline ring system with a carboxaldehyde group at the 7-position, makes it a valuable intermediate in organic synthesis. The isoquinoline moiety is a core component of many biologically active compounds, and the aldehyde group provides a reactive handle for further chemical modifications.
The precise quantification of this compound is critical for several reasons:
-
Reaction Monitoring: Tracking the consumption of this compound in a chemical reaction allows for the optimization of reaction conditions and determination of reaction endpoints.
-
Purity Assessment: Quantifying the amount of this compound in a sample is essential for determining its purity and identifying the presence of any impurities.
-
Stability Studies: The development of stability-indicating assay methods is crucial to understand how the compound degrades under various stress conditions, such as heat, light, humidity, and different pH levels.[1][2]
-
Quality Control: In a manufacturing setting, accurate quantification is a cornerstone of quality control, ensuring batch-to-batch consistency and adherence to specifications.
This guide will explore three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method will be evaluated for its potential performance, with detailed protocols provided to enable the user to develop a robust and reliable assay.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used in pharmaceutical analysis for its high resolution, sensitivity, and versatility.[3][4] For a chromophoric molecule like this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is a highly suitable method.
Scientific Principles and Rationale
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically a combination of water or buffer and an organic solvent like acetonitrile or methanol.[4] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, will have a good affinity for the C18 stationary phase, allowing for excellent separation from more polar or less polar impurities. The isoquinoline ring system contains a UV-absorbing chromophore, enabling sensitive detection using a UV detector.[5][6]
Proposed Experimental Protocol for HPLC Analysis
This proposed method is adapted from established protocols for the analysis of aromatic aldehydes and other heterocyclic compounds.[7][8][9]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by DAD)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Calibration:
-
Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be > 0.999.
Expected Performance and Self-Validating System
A well-developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10][11]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated through forced degradation studies.[1][12]
-
Linearity: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a defined range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Based on similar analyses of aromatic aldehydes, the proposed HPLC method is expected to offer excellent linearity over a wide concentration range and a low limit of detection, likely in the low ng/mL range. The use of a DAD allows for peak purity analysis, adding a layer of confidence to the specificity of the method.
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional specificity and sensitivity. This compound, with a predicted boiling point that is amenable to GC analysis, can be effectively quantified using this technique.
Scientific Principles and Rationale
In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification. The use of a mass spectrometer as a detector provides a significant advantage in specificity over UV detection, as it can distinguish between compounds with similar retention times but different mass spectra.[13][14]
Proposed Experimental Protocol for GC-MS Analysis
This protocol is based on general methods for the analysis of isoquinoline alkaloids and other aromatic compounds by GC-MS.[13][15]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for initial identification.
-
Target Ions for this compound (m/z): 157 (Molecular Ion), 129, 102 (characteristic fragments).
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent such as methanol or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Extract the sample containing this compound with a suitable solvent. The extraction method will depend on the sample matrix. Ensure the final concentration is within the calibration range.
Calibration:
-
Inject the working standard solutions and create a calibration curve by plotting the peak area of the primary quantifying ion against the concentration.
Expected Performance and Self-Validating System
The high specificity of MS detection, particularly in SIM mode, minimizes the risk of interference from co-eluting impurities. This makes GC-MS an excellent choice for complex matrices.
-
Specificity: The unique mass spectrum of this compound provides a high degree of confidence in its identification.
-
Sensitivity: GC-MS can achieve very low detection limits, often in the picogram range.
-
Robustness: Modern GC-MS systems are highly robust and can handle a large number of samples with minimal downtime.
Caption: Workflow for the quantification of this compound by GC-MS.
UV-Vis Spectrophotometry: A Rapid and Simple Method
For routine analysis where high specificity is not required, UV-Vis spectrophotometry can be a rapid and cost-effective method for quantifying this compound in relatively pure samples.
Scientific Principles and Rationale
UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. The isoquinoline ring system of this compound exhibits strong UV absorbance, making it suitable for this technique.[5][6]
Proposed Experimental Protocol for UV-Vis Spectrophotometry
This protocol is based on general procedures for the spectrophotometric analysis of compounds with quinoline and isoquinoline chromophores.[5][16]
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended).
Measurement Parameters:
-
Solvent: Ethanol or Methanol (UV grade).
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound from 200 nm to 400 nm.
-
Cuvette: 1 cm path length quartz cuvette.
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to concentrations that give an absorbance reading between 0.1 and 1.0 AU.
-
Sample Solution: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.
Calibration:
-
Measure the absorbance of the working standard solutions at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
Expected Performance and Self-Validating System
While simple and rapid, UV-Vis spectrophotometry is susceptible to interference from other UV-absorbing compounds in the sample.
-
Specificity: This is the main limitation of the technique. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement.
-
Simplicity and Speed: The method is very easy to perform and provides results quickly.
-
Cost-Effectiveness: The instrumentation is relatively inexpensive compared to HPLC and GC-MS.
Caption: Workflow for the quantification of this compound by UV-Vis.
Comparative Summary of Analytical Methods
The choice of the most appropriate analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and throughput, as well as the nature of the sample matrix.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (with chromatographic separation) | Very High (mass-based detection) | Low (prone to interference) |
| Sensitivity | High (ng/mL range) | Very High (pg range) | Moderate (µg/mL range) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Applicability | Purity, stability, reaction monitoring | Trace analysis, complex matrices | Quick checks of pure samples |
| Development Effort | Moderate to High | Moderate to High | Low |
Conclusion and Recommendations
The accurate quantification of this compound is achievable through several analytical techniques.
-
For research and development, quality control, and stability testing , the proposed HPLC-UV method offers the best balance of specificity, sensitivity, and practicality. Its ability to separate the analyte from potential impurities and degradation products is a significant advantage.
-
For applications requiring the highest level of specificity and sensitivity , particularly in complex sample matrices, the proposed GC-MS method is the superior choice.
-
For rapid, routine quantification of relatively pure samples , UV-Vis spectrophotometry provides a simple and cost-effective solution.
It is imperative that any chosen method be thoroughly validated to ensure it is fit for its intended purpose. The protocols and insights provided in this guide serve as a strong foundation for the development of robust and reliable analytical methods for this compound, thereby supporting the advancement of research and the development of high-quality pharmaceutical products.
References
-
Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112–113. [Link]
-
Krácmar, J., Alvarez Sotolongo, M., & Krácmarová, J. (1974). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores]. Pharmazie, 29(12), 773–776. [Link]
-
Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
-
Krácmar, J., & Krácmarová, J. (1974). [UV-spectrophotometry in Drug Control. 13. Effect of Substitution and Solvent on the UV Spectrophotometric Behavior of Drugs With Quinoline and Isoquinoline Chromophores]. Pharmazie, 29(8), 510–516. [Link]
-
Suau, R., Cabezudo, B., Valpuesta, M., Posadas, N., Diaz, A., & Torres, G. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis, 16(5), 322–327. [Link]
-
ResearchGate. (2025). Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS | Request PDF. [Link]
-
Sule, S., Ambadekar, S., Nikam, D. B., & Sule, A. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 260-274. [Link]
-
CNGBdb. (n.d.). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores]. [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
-
Al-Hazmi, G. A., El-Shahawi, M. S., & Al-Sibaai, A. A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Pérez-Pavo, J. L., del Nogal-Sánchez, M., & Pérez-Conde, C. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(15), 4441–4451. [Link]
-
Rathod, P., Sagrule, S. D., Gawai, A. A., & Biyani, K. R. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of Advanced Research in Science, Communication and Technology, 4(4), 509-518. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 258-267. [Link]
-
IOP Conference Series: Earth and Environmental Science. (2020). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]
-
Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4), 1-4. [Link]
-
Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1123. [Link]
-
Recipe. (2016). Development and validation of UV spectrophotometric method of detection of quinolin-8-ol sulfate and 2-mercaptobenzothiazole. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
-
Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. ijprajournal.com [ijprajournal.com]
- 5. [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [UV-spectrophotometry in drug control. 13. Effect of substitution and solvent on the UV spectrophotometric behavior of drugs with quinoline and isoquinoline chromophores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. omicsonline.org [omicsonline.org]
- 12. japsonline.com [japsonline.com]
- 13. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. madison-proceedings.com [madison-proceedings.com]
- 16. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
A Comparative Guide to the Efficacy of 7-Isoquinolinecarboxaldehyde Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, isoquinoline derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including significant anticancer effects. This guide provides an in-depth technical comparison of the efficacy of 7-Isoquinolinecarboxaldehyde derivatives against established cancer therapies, with a particular focus on their performance in breast cancer models. We will delve into supporting experimental data, detailed methodologies, and the underlying mechanisms of action that position these compounds as compelling candidates for further drug development.
Introduction to this compound Derivatives as Anticancer Agents
The isoquinoline core is a structural motif present in numerous natural alkaloids with known medicinal properties.[1] Synthetic modification of this scaffold has led to the development of derivatives with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] this compound, in particular, serves as a versatile starting material for the synthesis of various biologically active molecules.[2] Its derivatives have garnered attention for their potential to induce cancer cell death through mechanisms such as apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4]
This guide will focus on a specific and highly potent class of these derivatives: isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) . These compounds have shown remarkable anticancer activity, with potencies in the nanomolar range against various cancer cell lines.[2][5]
Comparative Efficacy Analysis: this compound Thiosemicarbazones vs. Doxorubicin
To provide a clear benchmark for the efficacy of these novel derivatives, we will compare their cytotoxic activity against Doxorubicin , a well-established anthracycline antibiotic widely used in chemotherapy for various cancers, including breast cancer.[6][7] The comparison will be based on their half-maximal inhibitory concentration (IC50) values against the human breast adenocarcinoma cell line, MCF-7 .
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| This compound Derivative | Isoquinoline Thiosemicarbazone (e.g., HCT-13) | Various Cancer Cell Lines | Low-to-mid nanomolar range | [5] |
| Standard Chemotherapy | Doxorubicin | MCF-7 | ~0.68 - 3.09 | [8][9] |
| Other Isoquinoline Derivatives | 6,6'-dimethoxy biisoquinoline imidazolium | MCF-7 | 1.3 | [10][11] |
| Other Isoquinoline Derivatives | Tetrahydroisoquinoline-stilbene derivative | MCF-7 | 0.025 | [12] |
| Other Quinoline/Isoquinoline Derivatives | Quinoline-based 1,2,3-triazole scaffolds | MCF-7 | 7.016 - 9.25 | [6] |
The data indicates that isoquinoline derivatives, as a class, can exhibit potent cytotoxicity against the MCF-7 breast cancer cell line, with some derivatives showing IC50 values in the nanomolar range, potentially exceeding the potency of the standard chemotherapeutic agent, Doxorubicin.[12]
Mechanism of Action: A Divergence from Conventional DNA Damage
Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis. While effective, this mechanism can also lead to significant side effects and the development of drug resistance.
In contrast, the lead isoquinoline thiosemicarbazone compound, HCT-13, demonstrates a distinct mechanism of action. Its cytotoxicity is copper-dependent and involves:
-
Mitochondrial Electron Transport Chain (mtETC) Dysfunction: HCT-13 disrupts the normal functioning of the mitochondria, the powerhouse of the cell.[5]
-
Induction of Reactive Oxygen Species (ROS): Similar to Doxorubicin, HCT-13 promotes the production of ROS, which can induce oxidative stress and trigger cell death.[5]
-
Depletion of Guanosine Nucleotide Pools: This targeted depletion can interfere with essential cellular processes like DNA and RNA synthesis.[5]
-
Engagement of DNA Damage Response/Replication Stress Response Pathways: The cellular stress induced by HCT-13 activates pathways that can lead to apoptosis.[5]
This multi-faceted mechanism of action may offer advantages over traditional DNA-damaging agents, potentially overcoming some forms of drug resistance.
Signaling Pathway of Isoquinoline Thiosemicarbazone (HCT) Derivatives
Caption: Proposed mechanism of action for HCT derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the efficacy data presented, this section outlines the detailed methodology for a key in vitro assay used to determine cytotoxicity.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and Doxorubicin in complete DMEM. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (DMSO) if applicable.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Experimental Workflow for Cytotoxicity Assessment
Caption: A streamlined workflow for the MTT assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives, particularly thiosemicarbazones, represent a highly promising class of anticancer agents. Their potent cytotoxicity, often in the nanomolar range, and distinct mechanism of action offer a compelling alternative to conventional chemotherapeutics like Doxorubicin. The ability of these compounds to induce cell death through mitochondrial dysfunction and ROS production, while also targeting nucleotide pools, highlights a multi-pronged attack on cancer cells that may be less susceptible to common resistance mechanisms.
Further research is warranted to:
-
Determine the specific IC50 values of this compound thiosemicarbazones against a broader panel of breast cancer cell lines, including MCF-7.
-
Conduct in vivo studies to evaluate the efficacy and safety of these derivatives in animal models of breast cancer.
-
Elucidate the detailed molecular interactions and downstream signaling pathways affected by these compounds.
The continued exploration of this chemical scaffold holds significant promise for the development of next-generation cancer therapies with improved efficacy and a more favorable safety profile.
References
-
Sun, D. L., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. RSC Medicinal Chemistry, 11(3), 335-346. [Link]
-
Spandidos Publications. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. [Link]
-
Li, Y., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6532. [Link]
-
Canadian Cancer Society. Chemotherapy for breast cancer. [Link]
- Ismail, M. M., et al. (2021). Synthesis, biological evaluation, and molecular docking of new isoquinoline derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1356.
- Saleem, A., et al. (2021). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2076.
-
Sun, D. L., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. MedChemComm, 11(3), 335-346. [Link]
-
Kim, K. H., et al. (2019). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 20(21), 5321. [Link]
-
Agrawal, M., et al. (2018). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 21(1), 58-65. [Link]
-
Liu, Y., et al. (2018). Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. Oncology Letters, 15(6), 9069-9076. [Link]
-
Breastcancer.org. (2025). Chemotherapy for Breast Cancer. [Link]
-
Hong, S. S., et al. (2014). Anti-tumor activity of novel biisoquinoline derivatives against breast cancers. Bioorganic & Medicinal Chemistry Letters, 24(20), 4843-4846. [Link]
-
American Cancer Society. (2021). Chemotherapy for Breast Cancer. [Link]
-
Cancer Research UK. Chemotherapy for breast cancer. [Link]
- Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
-
Hong, S. S., et al. (2014). Anti-tumor activity of novel biisoquinoline derivatives against breast cancers. Bioorganic & Medicinal Chemistry Letters, 24(20), 4843-4846. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 5. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. [ve.scielo.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-tumor activity of novel biisoquinoline derivatives against breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 7-Isoquinolinecarboxaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad range of biological activities. 7-Isoquinolinecarboxaldehyde, with its reactive aldehyde group at the 7-position, serves as a critical building block for the synthesis of diverse molecular architectures. A thorough understanding of its spectral characteristics, and how they are modulated by substitution, is paramount for unambiguous structure elucidation, reaction monitoring, and the rational design of novel therapeutic agents. This guide provides a comparative framework for the spectral analysis of this compound and its derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound and its derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to one another. The aromatic region of the spectrum is particularly informative for isoquinoline derivatives.
Expected ¹H NMR Spectral Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CHO | ~10.1 - 10.5 | s | - |
| H-1 | ~9.3 | s | - |
| H-8 | ~8.5 | d | ~8.0 |
| H-5 | ~8.2 | d | ~8.0 |
| H-6 | ~7.8 | dd | ~8.0, 1.5 |
| H-3 | ~7.7 | d | ~5.0 |
| H-4 | ~8.6 | d | ~5.0 |
Comparative Analysis with Derivatives:
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups on the benzene ring will cause an upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to the substituent. This is due to the increased electron density shielding the protons.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) will induce a downfield shift (to higher ppm values) of the aromatic protons due to decreased electron density and deshielding.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.
Expected ¹³C NMR Spectral Data for this compound:
Similar to the proton NMR, the carbonyl carbon of the aldehyde will be the most downfield signal.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | ~192 |
| C-1 | ~153 |
| C-3 | ~122 |
| C-4 | ~144 |
| C-4a | ~136 |
| C-5 | ~129 |
| C-6 | ~128 |
| C-7 | ~137 |
| C-8 | ~130 |
| C-8a | ~128 |
Comparative Analysis with Derivatives:
The trends observed in ¹H NMR with EDGs and EWGs are mirrored in ¹³C NMR. EDGs will cause an upfield shift of the carbon signals, while EWGs will cause a downfield shift. The effect is most pronounced at the ipso, ortho, and para carbons relative to the substituent.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate and reproducible results.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.
-
Acquisition of ¹H NMR Spectrum: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquisition of ¹³C NMR Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of chemical bonds.
Key IR Absorptions for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (aldehyde) | ~1700 - 1715 | Strong |
| C-H stretch (aldehyde) | ~2820 and ~2720 (Fermi doublet) | Medium |
| C=N stretch (isoquinoline) | ~1620 - 1580 | Medium |
| C=C stretch (aromatic) | ~1600 - 1450 | Medium to Strong |
| C-H bend (aromatic) | ~900 - 675 | Medium to Strong |
Comparative Analysis with Derivatives:
The position of the C=O stretching frequency is particularly sensitive to the electronic effects of substituents on the aromatic ring.
-
EDGs: Electron-donating groups will decrease the C=O bond order through resonance, resulting in a shift to a lower wavenumber (frequency).
-
EWGs: Electron-withdrawing groups will increase the C=O bond order, causing a shift to a higher wavenumber.
Experimental Protocol: FTIR Spectroscopy
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The isoquinoline ring system gives rise to characteristic absorption bands.
Expected UV-Vis Absorptions for this compound:
The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. Based on data for quinoline-7-carboxaldehyde, the following absorptions can be anticipated in a solvent like ethanol[1]:
| Transition | Approximate λmax (nm) |
| π → π* (benzenoid) | ~220 - 250 |
| π → π* (pyridinoid) | ~280 - 320 |
| n → π* (carbonyl) | ~330 - 360 (weak) |
Comparative Analysis with Derivatives:
The position and intensity of the absorption maxima are highly dependent on the nature and position of substituents.
-
EDGs: Electron-donating groups, particularly those that extend conjugation (e.g., -OH, -NH₂), will cause a bathochromic (red) shift to longer wavelengths and often an increase in molar absorptivity (hyperchromic effect).
-
EWGs: Electron-withdrawing groups can also lead to a red shift, especially if they are in conjugation with the π-system. The effect on intensity can vary.
Experimental Protocol: UV-Vis Spectroscopy
Methodology:
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, cyclohexane). The polarity of the solvent can influence the position of absorption bands.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 for optimal accuracy.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum to correct for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each band.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals characteristic fragmentation patterns that can aid in structure elucidation.
Expected Mass Spectrum of this compound:
The molecular ion peak (M⁺˙) for this compound (C₁₀H₇NO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.05 g/mol ).
Key Fragmentation Pathways:
-
Loss of H˙: A common fragmentation for aldehydes is the loss of a hydrogen radical from the aldehyde group, resulting in a strong [M-1]⁺ peak at m/z 156.
-
Loss of CO: The subsequent loss of carbon monoxide from the [M-1]⁺ fragment is also a characteristic pathway for aromatic aldehydes, leading to a peak at m/z 128.
-
Isoquinoline Ring Fragmentation: Further fragmentation of the isoquinoline ring system can occur, leading to smaller, characteristic fragments.
Comparative Analysis with Derivatives:
The fragmentation patterns of derivatives will be influenced by the nature of the substituent.
-
Substituents with Weak Bonds: Groups with weak bonds (e.g., benzylic positions) may lead to prominent fragmentation at those sites.
-
Substituents with Characteristic Losses: Certain groups will exhibit characteristic neutral losses (e.g., loss of NO₂ from a nitro group).
Experimental Protocol: Mass Spectrometry
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique that often leads to extensive fragmentation, providing valuable structural information. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
V. Workflow and Data Integration
The elucidation of the structure of an unknown this compound derivative is a process of integrating data from multiple spectroscopic techniques. The following workflow illustrates this synergistic approach.
Sources
A Senior Application Scientist's Guide to Alternative Aldehydes in Isoquinoline Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals with a vast range of biological activities.[1] Classical synthetic routes like the Pictet-Spengler and Pomeranz-Fritsch reactions are powerful tools for constructing this privileged N-heterocycle.[2][3][4] However, reliance on standard aldehydes such as benzaldehyde or formaldehyde can limit the structural diversity achievable. This guide provides an in-depth comparison of alternative aldehyde classes, offering field-proven insights and experimental data to empower researchers in the synthesis of novel isoquinoline-based compounds.
Section 1: The Pictet-Spengler Reaction: Expanding the Carbonyl Scope
The Pictet-Spengler reaction, a condensation between a β-arylethylamine and a carbonyl compound followed by an acid-catalyzed intramolecular cyclization, is arguably the most direct route to 1,2,3,4-tetrahydroisoquinolines (THIQs).[2][5][6] The reaction's driving force is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[2][7] While traditionally employing simple aldehydes, the reaction's scope is remarkably broad, accommodating a variety of alternative structures that can introduce valuable functionality.
Aliphatic and α,β-Unsaturated Aldehydes
While aromatic aldehydes are common, aliphatic aldehydes are also viable substrates, though sometimes with varied success. The choice of catalyst and reaction conditions becomes critical. For instance, in certain asymmetric catalytic systems, aliphatic aldehydes have shown lower yields compared to their aromatic counterparts. However, they provide a direct route to 1-alkyl-substituted THIQs, a motif of significant interest. α,β-Unsaturated aldehydes can also be employed, leading to highly functionalized polycyclic products through cascade reactions.[7]
Table 1: Performance Comparison of Aldehydes in the Pictet-Spengler Reaction
| Entry | β-Arylethylamine | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | TFA, CH2Cl2, RT | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | High | [8] |
| 2 | Tryptamine | Isobutyraldehyde | D2O, Acetate/Phosphate Buffer | 1-Isopropyl-1,2,3,4-tetrahydro-β-carboline | (Rate constant data) | [9] |
| 3 | L-Tryptophan Methyl Ester | Piperonal | Acetonitrile or Nitromethane | cis-1-(3,4-Methylenedioxyphenyl)-... | >90 (99:1 dr) | [7] |
| 4 | Dopamine Hydrochloride | Vanillin | CH3CN / Phosphate Buffer (pH 6.5), 50°C | 1-(4-Hydroxy-3-methoxyphenyl)-... | (Not specified) | [10] |
| 5 | Tryptamine | Pyridine-4-carboxaldehyde | Squaramide/Benzoic Acid, Toluene, 40°C | 1-(Pyridin-4-yl)-... | 99 | [11] |
Note: Yields are highly substrate and condition-dependent. This table provides representative examples.
Heteroaromatic Aldehydes: Gateway to Novel Scaffolds
The use of heteroaromatic aldehydes is a powerful strategy for synthesizing THIQs and β-carbolines fused or appended with other heterocyclic systems. These aldehydes can introduce nitrogen, oxygen, or sulfur atoms, which can act as hydrogen bond donors/acceptors or points for further diversification. Recent studies have demonstrated that with careful tuning of cooperative catalyst systems (e.g., a chiral squaramide and a Brønsted acid), a wide variety of N-heterocyclic carboxaldehydes can be successfully employed with excellent yields and enantioselectivities.[11]
Causality Insight: The success with heteroaromatic aldehydes often depends on mitigating the potential for the heterocyclic nitrogen to coordinate with and deactivate a Lewis acid catalyst. Using hydrogen-bond-donor organocatalysts or carefully selecting the pKa of an achiral acid co-catalyst can circumvent this issue, enabling high reactivity and selectivity.[11]
Formaldehyde and Its Surrogates
Formaldehyde is the simplest aldehyde, leading to unsubstituted C-1 in the THIQ product. Due to its gaseous nature and toxicity, stable surrogates are often preferred.[12]
-
1,3,5-Trioxane: A solid, stable trimer of formaldehyde that decomposes under acidic conditions to provide anhydrous formaldehyde in situ.
-
Dimethoxymethane: Used in the original Pictet-Spengler synthesis, it serves as a formaldehyde equivalent under strong acid catalysis.[2]
-
Aqueous Formaldehyde: Readily available but the presence of water can sometimes be detrimental to sensitive substrates or catalytic systems.
The choice of surrogate allows for better control and handling, which is critical for reproducible, large-scale synthesis.
Section 2: The Pomeranz-Fritsch Reaction & Its Modifications
The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form a fully aromatic isoquinoline.[3][4] This method traditionally pairs a benzaldehyde with an aminoacetaldehyde acetal. However, key modifications have inverted this pairing, opening the door for a different class of aldehyde alternatives.
The Schlittler-Müller Modification: Employing Glyoxal Derivatives
A significant advance was the Schlittler-Müller modification , which utilizes a benzylamine and glyoxal semiacetal (or its equivalent).[13][14][15][16] This is conceptually powerful because it shifts the aldehyde component from the aromatic precursor to the two-carbon fragment. This allows for the synthesis of C1-substituted isoquinolines by starting with substituted benzylamines.
This modification is particularly valuable when the desired substitution pattern is more easily accessed from a benzylamine than a substituted benzaldehyde.
The Bobbitt Modification: Accessing Tetrahydroisoquinolines
The Bobbitt modification provides access to 1,2,3,4-tetrahydroisoquinolines by first reducing the Schiff base intermediate (formed from a benzaldehyde and aminoacetaldehyde acetal) before the acid-catalyzed cyclization.[3][13][17] This pathway retains the aldehyde-derived portion as the C-1 substituent on the saturated THIQ ring. While most literature focuses on activated aromatic systems, this method can be applied to non-activated systems as well, expanding its utility.[17]
Section 3: Experimental Protocols & Methodologies
Trustworthiness in synthetic chemistry is built on reproducibility. The following protocols are detailed to be self-validating systems.
Protocol 1: Pictet-Spengler Synthesis of a 1-Aryl-THIQ Derivative
This protocol is adapted from a procedure for synthesizing phenolic THIQs.[10]
-
Reactant Preparation: In a suitable flask, dissolve dopamine hydrochloride (2.0 mmol, 1 eq.) and the desired phenolic aldehyde (e.g., vanillin, 2.2 mmol, 1.1 eq.) in 10 mL of a 1:1 mixture of acetonitrile (CH3CN) and 0.1 M phosphate buffer (pH 6.5).
-
Reaction: Stir the mixture and heat to 50°C. Maintain this temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous solution with n-butanol (3 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic extract with water (3 x 5 mL), then dry over anhydrous potassium carbonate (K2CO3).
-
Isolation: Filter the drying agent and evaporate the solvent to dryness. Wash the solid residue with diethyl ether (Et2O).
-
Purification: Recrystallize the crude product from 1M HCl at 4°C to yield the pure tetrahydroisoquinoline hydrochloride salt.
Protocol 2: General Procedure for the Bobbitt Modification of the Pomeranz-Fritsch Reaction
This protocol provides a general guideline for accessing THIQs via the PFB reaction.[17][18]
-
Schiff Base Formation: Dissolve the desired benzaldehyde (1 eq.) and aminoacetaldehyde dimethyl acetal (1 eq.) in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor by TLC until the aldehyde is consumed.
-
Reduction to Amine: Cool the reaction mixture and dilute with ethanol. At 0°C, add sodium borohydride (NaBH4, 1.5 eq.) portion-wise. Allow the mixture to warm to room temperature and stir until TLC indicates complete reduction of the imine.
-
Cyclization: Carefully quench the reaction with water and extract the product into a suitable organic solvent (e.g., ethyl acetate). After drying and solvent removal, dissolve the crude amine in 6N aqueous HCl.
-
Heating & Isolation: Heat the acidic solution at reflux for 2-4 hours. Cool, basify with a strong base (e.g., NaOH), and extract the final THIQ product. Purify via column chromatography or recrystallization.
Section 4: Emerging Strategies: The Aza-Diels-Alder Approach
The Aza-Diels-Alder reaction, a powerful tool for constructing nitrogen-containing six-membered rings, offers a conceptually different approach.[19] In this strategy, an imine (generated in situ from an amine and an aldehyde) can act as the dienophile or be part of the diene system. For example, the Povarov reaction, a type of aza-Diels-Alder, can synthesize quinolines by reacting an aniline, a benzaldehyde, and an electron-rich alkene.[20] While direct applications to isoquinolines are less common, the principle allows for a three-component assembly where the choice of aldehyde can be highly varied, including electron-poor, heteroaromatic, and alkyl aldehydes, significantly broadening the synthetic possibilities.[21]
Conclusion
Moving beyond canonical examples of benzaldehyde and formaldehyde unlocks immense potential for creating novel isoquinoline derivatives. The Pictet-Spengler reaction demonstrates broad tolerance for aliphatic and heteroaromatic aldehydes, provided the conditions are optimized. For fully aromatic systems, the Schlittler-Müller modification of the Pomeranz-Fritsch reaction cleverly inverts the traditional reactant roles, allowing glyoxal derivatives to serve as the aldehyde component. By understanding the causality behind these methods—the formation of the key iminium electrophile—researchers can rationally select from a diverse palette of alternative aldehydes to accelerate the discovery of next-generation therapeutics and chemical probes.
References
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. [Link]
-
Bischler–Napieralski reaction. Grokipedia. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Formal aza-Diels Alder reaction for the synthesis of isoquinuclidines (84). ResearchGate. [Link]
- Pomeranz-Fritsch Reaction. Source unavailable.
-
Three-component-aza-diels-alder-reaction-for-the-syntheses-of-tetrahydroisoquinoline-derivatives. Bohrium. [Link]
-
Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). Organic Letters. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society. [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
-
Comparison of Pictet-Spengler reaction. ResearchGate. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]
-
Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. PMC. [Link]
-
A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry. [Link]
-
Pomeranz-Fritsch Reaction (Schlittler-Müller Modification). Merck Index. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
-
Inverse Electron Demand Diels Alder Reaction of Aza-o-Quinone Methides and Enaminones: Accessing 3-Aroyl Quinolines and Indeno[1,2-b]quinolinones. (2022). The Journal of Organic Chemistry. [Link]
-
Diverse Isoquinoline Scaffolds by Ugi/Pomeranz−Fritsch and Ugi/Schlittler−Müller Reactions. (2019). pubs.acs.org. [Link]
-
Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. NIH. [Link]
-
Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. (2017). PMC. [Link]
-
An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. (2021). PMC. [Link]
-
Pomeranz–Fritsch reaction. Wikipedia. [Link]
-
The Aza-Diels—Alder Reaction: Novel Chemistry for the Synthesis of Quinoline-based Materials. eScholarship.org. [Link]
-
Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. (2023). ACG Publications. [Link]
-
recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]
-
Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. (2019). ACS Publications. [Link]
- Pictet-Spengler Isoquinoline Synthesis. Source unavailable.
-
Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. PMC. [Link]
-
A Pictet-Spengler ligation for protein chemical modification. PMC. [Link]
-
Pomeranz–Fritsch reaction. ResearchGate. [Link]
-
[A new modification of the isoquinoline synthesis according to Pomeranz-Fritsch]. (1948). PubMed. [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. [Link]
-
Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). Stanford University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Pomeranz-Fritsch Reaction [drugfuture.com]
- 17. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Aza-Diels—Alder Reaction: Novel Chemistry for the Synthesis of Quinoline-based Materials [escholarship.org]
- 20. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Three‐Component Aza‐Diels–Alder Reaction for the Syntheses of Tetrahydroisoquinoline Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 7-Isoquinolinecarboxaldehyde
For researchers, scientists, and professionals in drug development, the purity of a synthetic building block is not merely a number on a certificate; it is the foundation of reliable, reproducible, and meaningful results. 7-Isoquinolinecarboxaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds, is no exception.[1] Its reactivity, primarily centered around the aldehyde functional group, makes it susceptible to oxidation, side reactions, and contamination by starting materials or solvents. An impure sample can lead to failed reactions, misleading biological data, and wasted resources.
This guide provides an in-depth comparison of the essential analytical techniques required to rigorously assess the purity of synthesized this compound. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a self-validating and robust analytical workflow.
The Orthogonal Imperative: Why One Method is Never Enough
Relying on a single analytical technique for purity assessment is a significant scientific risk. Each method interrogates a different physicochemical property of the molecule. A compound may appear pure by one method (e.g., HPLC) while containing impurities that are invisible to that technique but readily detected by another (e.g., residual solvent by ¹H NMR). A robust purity assessment, therefore, employs an orthogonal approach , using multiple, complementary methods to build a comprehensive and trustworthy purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone for determining the purity of non-volatile organic compounds like this compound.[2] It excels at separating the target molecule from structurally similar impurities, providing high-precision quantitative data.
Causality of Method Design:
-
Stationary Phase: A reversed-phase C18 column is the logical starting point. The nonpolar C18 chains interact with the aromatic isoquinoline ring system, providing effective retention and separation from more polar or less retained impurities.
-
Mobile Phase: A gradient elution using acetonitrile and water (both typically acidified with 0.1% formic acid) is superior to an isocratic method. A gradient ensures that impurities with a wide range of polarities can be eluted and resolved, from early-eluting polar contaminants to late-eluting nonpolar by-products, all within a reasonable timeframe.[3][4]
-
Detection: UV detection at a wavelength where the isoquinoline chromophore has strong absorbance (e.g., 254 nm) provides excellent sensitivity for the analyte and related aromatic impurities.[4]
Sources
A Senior Application Scientist's Guide to Method Development for 7-Isoquinolinecarboxaldehyde Derivatives
An In-Depth Comparative Guide to the LC-MS Analysis of 7-Isoquinolinecarboxaldehyde Reaction Products
As a cornerstone in medicinal chemistry and drug development, this compound (7-IQC) is a versatile building block for synthesizing a diverse range of bioactive molecules. Its aldehyde functionality makes it a prime candidate for reactions like reductive amination, leading to the formation of novel secondary and tertiary amines. However, monitoring the progress of these reactions and characterizing their products presents a significant analytical challenge. The complex mixture of starting materials, reagents, products, and potential byproducts requires a robust, selective, and sensitive analytical method.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the indispensable tool for this purpose, offering both the separation power of HPLC/UHPLC and the mass-based identification capabilities of MS.[1][2] This guide provides a comparative analysis of LC-MS methodologies for the reaction products of 7-IQC, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices. We will focus on the common and highly relevant reductive amination reaction as a model system to illustrate these principles.
The Model Reaction: Reductive Amination of 7-IQC
Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical industry.[3] It typically proceeds in two stages: the formation of a Schiff base (imine) intermediate from the aldehyde and a primary amine, followed by its reduction to a stable secondary amine.
A common protocol involves the reaction of 7-IQC with a primary amine (e.g., benzylamine) using a mild reducing agent like sodium triacetoxyborohydride, Na(OAc)₃BH. This reagent is preferred over others like sodium cyanoborohydride due to its selectivity for imines over aldehydes and its efficacy under mildly acidic conditions, which also catalyze imine formation.
Experimental Protocol: Reductive Amination of 7-IQC with Benzylamine
-
Reaction Setup: In a clean vial, dissolve this compound (1.0 eq) and Benzylamine (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Reducing Agent Addition: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to the stirring reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for 2-4 hours. Monitor progress by taking small aliquots for LC-MS analysis.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry with sodium sulfate, filter, and concentrate under reduced pressure.
The Analytical Imperative: Designing a Validating LC-MS System
The goal of the LC-MS analysis is not just to identify the product but to provide a complete picture of the reaction, including the consumption of starting materials and the formation of any impurities. A robust method must effectively separate the key components shown in the table below.
| Compound | Molecular Weight ( g/mol ) | Polarity | Chromatographic Challenge |
| This compound | 157.16 | Moderately Polar | Starting Material |
| Benzylamine | 107.15 | Polar | Reagent, can show poor peak shape |
| N-benzyl(isoquinolin-7-yl)methanamine | 248.32 | Less Polar than reactants | Target Product |
| Isoquinolin-7-yl)methanol | 159.18 | Moderately Polar | Potential byproduct from aldehyde reduction |
Sample Preparation for LC-MS Analysis
For reaction monitoring, a simple "dilute-and-shoot" method is often sufficient. However, proper sample preparation is crucial to avoid instrument contamination and matrix effects.[4][5]
-
Take a 5-10 µL aliquot from the reaction mixture.
-
Dilute it in 1 mL of a 50:50 mixture of acetonitrile and water. The choice of solvent should mirror the initial mobile phase conditions to ensure good peak shape.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.2 µm syringe filter into an LC vial to remove any particulate matter that could clog the system.[6]
Below is a visual workflow of the entire process from reaction to analysis.
Comparison of Chromatographic Strategies
The choice of column and mobile phase is paramount for achieving a successful separation. For isoquinoline derivatives, reversed-phase chromatography is the most common approach.[7][8][9]
Column Chemistry Comparison
| Column Type | Separation Principle | Performance for 7-IQC Derivatives | Recommendation |
| Standard C18 | Hydrophobic interactions. | Good general-purpose choice. Provides adequate retention for the product and starting material. May show some peak tailing for the basic nitrogen atoms in the isoquinoline ring. | Excellent Starting Point. A workhorse column suitable for initial screening.[7] |
| Phenyl-Hexyl | Hydrophobic & π-π interactions. | The phenyl group provides alternative selectivity for aromatic compounds like the isoquinoline and benzyl moieties. Can significantly improve peak shape and resolution between structurally similar compounds. | Highly Recommended. Often provides superior performance due to enhanced interactions with the aromatic rings. |
| Embedded Polar Group (EPG) | Hydrophobic interactions with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Offers different selectivity and is more robust to 100% aqueous mobile phases. Can improve the peak shape of basic analytes by shielding them from acidic silanols on the silica surface. | Good Alternative. Consider if peak tailing is a persistent issue on C18 or Phenyl columns. |
Mobile Phase Optimization
Alkaloids and related nitrogen-containing heterocycles are typically analyzed under acidic mobile phase conditions to ensure they are protonated, which leads to better peak shapes and enhanced ESI-MS sensitivity in positive ion mode.[10]
-
Organic Modifier: Acetonitrile vs. Methanol: Acetonitrile generally provides sharper peaks and lower backpressure. Methanol can offer different selectivity and is sometimes better at dissolving highly non-polar compounds. For this system, Acetonitrile is the recommended starting point.
-
Acidic Additive: Formic acid (0.1%) is the standard choice. It effectively protonates the analytes for good chromatography and is volatile, making it perfectly compatible with MS detection.[7]
Comparison of Mass Spectrometric Detection Strategies
Ionization Source: ESI vs. APCI
-
Electrospray Ionization (ESI): This is the most widely used ionization technique for polar to moderately polar compounds that can be ionized in solution.[11] Given that the target product contains basic nitrogen atoms, it is readily protonated and ideally suited for positive-mode ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds and is less susceptible to matrix effects. While it could work, ESI is expected to provide superior sensitivity for this class of molecules.[12][13]
Verdict: Positive-mode ESI is the clear choice for this application.
Optimizing ESI Source Parameters
Achieving maximum sensitivity requires careful optimization of the ESI source parameters.[14] While optimal values are instrument-dependent, the principles remain the same.
| Parameter | Function | Effect of Optimization | Typical Starting Range |
| Capillary Voltage | Creates the electrical field for droplet charging. | Too low results in poor ionization; too high can cause in-source fragmentation. | 3.5 – 4.5 kV (Positive Mode)[15] |
| Drying Gas Temp. | Aids in desolvation of the droplets. | Insufficient heat leads to poor sensitivity and solvent clusters. Excessive heat can cause thermal degradation of the analyte. | 280 – 350 °C[14] |
| Drying Gas Flow | Removes solvent vapor from the source. | Higher flow improves desolvation but can reduce sensitivity if it disperses the ion stream too much. | 8 – 12 L/min[14] |
| Nebulizer Pressure | Controls the formation of the aerosol spray. | Affects droplet size and ionization efficiency. Higher pressure creates finer droplets, aiding desolvation. | 30 – 50 psi[15] |
Navigating Adduct Formation
In ESI-MS, it is common to observe not just the protonated molecule [M+H]+ but also adducts with cations present in the system, such as sodium [M+Na]+ and potassium [M+K]+.[16][17] Adducts with mobile phase components, like acetonitrile [M+ACN+H]+, are also possible.
-
Identification: Adducts are identified by their specific mass differences from the neutral molecule (e.g., +22.9898 Da for Na, +38.9637 Da for K).[17]
-
Control: The formation of salt adducts can split the analyte signal across multiple ions, reducing the intensity of the desired [M+H]+ ion and complicating quantification.[16] To minimize them, use high-purity solvents (LC-MS grade), minimize the use of glassware that is not scrupulously clean, and consider adding a small amount of ammonium formate or acetate to the mobile phase to promote the formation of [M+NH4]+ or [M+H]+ over sodium adducts.
The diagram below illustrates the decision-making process for method development.
Recommended Final Protocol
Based on the comparative data, the following UPLC-MS method is recommended for a robust, high-resolution analysis of the 7-IQC reductive amination reaction mixture.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides higher resolution and faster run times compared to standard HPLC. |
| Column | Phenyl-Hexyl, 1.8 µm, 2.1 x 50 mm | Offers superior selectivity for the aromatic analytes involved.[7][8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard for positive mode ESI.[10][18] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Provides good peak shape and elution strength. |
| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to elute compounds across a range of polarities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1-2 µL | Minimizes column overload. |
| MS Detector | Q-TOF or Orbitrap | Provides high-resolution accurate mass (HRAM) data for confident identification. |
| Ionization Mode | Positive ESI | Ideal for basic nitrogen-containing compounds. |
| Scan Range | 100 - 500 m/z | Covers the mass range of all expected reactants, products, and byproducts. |
| Data Acquisition | Full Scan with Data-Dependent MS/MS | Allows for identification of unknowns and structural confirmation of the product via fragmentation.[19] |
By employing this systematic, comparative approach, researchers can move beyond simple detection to develop a truly robust and self-validating LC-MS method. This ensures not only the successful identification of the target molecule but also provides a comprehensive understanding of the entire reaction profile, a critical requirement in the rigorous environment of drug discovery and development.
References
-
Lijun, G., St-Pierre, Y., & Durocher, Y. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PubMed Central. Available at: [Link]
-
Spanakis, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PubMed Central. Available at: [Link]
-
Spanakis, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Semantic Scholar. Available at: [Link]
-
Anderson, L. C., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. PubMed Central. Available at: [Link]
-
Yoshinaga, M., et al. (2014). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Uebori, M., & Imamura, K. (2004). Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. Analytical Sciences. Available at: [Link]
-
Gu, L., et al. (2019). LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. Available at: [Link]
-
Gaudêncio, S. P., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PubMed Central. Available at: [Link]
-
Graf, M., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Available at: [Link]
-
Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. Available at: [Link]
-
Fabre, N., et al. (2001). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. PubMed. Available at: [Link]
-
da Silva, F. M. A., et al. (2022). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO. Available at: [Link]
-
Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. Available at: [Link]
-
Skalicka-Woźniak, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PubMed Central. Available at: [Link]
-
Corrigan, J. S., & Green, P. G. (2006). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry. Available at: [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Available at: [Link]
-
Lee, D. G., et al. (2017). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). MDPI. Available at: [Link]
-
Al-Qarni, H., et al. (2023). Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs: A Comprehensive Evaluation of Greenness, Practicality, Analytical Performance and Innovation. MDPI. Available at: [Link]
-
Giebułtowicz, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
Rahman, M., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. Available at: [Link]
-
Le, T. H. (2023). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. ResearchGate. Available at: [Link]
-
Volochnyuk, D. M., & Kolotilov, S. V. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Common types of adducts in LC-MS. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. ResearchGate. Available at: [Link]
-
Chromatography Online. (2023). Sample Preparation Techniques Used in LC Method Development. YouTube. Available at: [Link]
-
LCGC North America. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC North America. Available at: [Link]
-
Skalicka-Woźniak, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PubMed. Available at: [Link]
-
Wang, X., et al. (2022). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). PubMed Central. Available at: [Link]
-
Cui, X., et al. (2018). Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones. ResearchGate. Available at: [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Fiehn Lab. Available at: [Link]
-
Volochnyuk, D. M., & Kolotilov, S. V. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
LCGC International. (2021). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. Available at: [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. Available at: [Link]
-
Yılmaz, F. F., & Goren, A. C. (2021). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from Micromeria fruticosa (L.) Druce ssp. brachycalyx P. H. Davis and Rhus coriaria L. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
-
da Silva, F. M. A., et al. (2022). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. support.waters.com [support.waters.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Isoquinoline-Based PARP Inhibitors in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. While 7-Isoquinolinecarboxaldehyde itself is a versatile chemical intermediate, its derivatives have been extensively explored for their pharmacological potential. A particularly successful application of this structural motif has been in the development of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[1]
This guide provides an in-depth comparison of the efficacy of key PARP inhibitors that share a structural lineage with the broader quinoline and isoquinoline class. We will delve into their mechanism of action, compare their performance using preclinical and clinical data, and provide detailed protocols for essential efficacy-evaluating experiments.
The Principle of Synthetic Lethality: The Power of PARP Inhibition
PARP inhibitors exploit a concept known as synthetic lethality.[2][3][4][5][6] In healthy cells, DNA damage, particularly single-strand breaks (SSBs), is primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role.[7][8] If SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in more lethal double-strand breaks (DSBs).[9] These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[9]
In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.[9] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity.[10] By inhibiting PARP, these drugs prevent the repair of SSBs, leading to an accumulation of DSBs.[7][9] Without a functional HR pathway to repair these DSBs, the cancer cells undergo catastrophic genomic instability and ultimately, cell death.[8][9] This selective killing of cancer cells with deficient HR, while sparing healthy cells with functional HR, is the essence of synthetic lethality.[9]
Some PARP inhibitors also exhibit a "trapping" mechanism, where they stabilize the PARP-DNA complex, preventing the enzyme from dissociating from the site of damage.[7][11] This trapped complex can itself be cytotoxic by obstructing DNA replication.[7][11]
Caption: Synthetic lethality in BRCA-deficient cancer cells treated with PARP inhibitors.
Comparative Efficacy of Key PARP Inhibitors
Several PARP inhibitors have received FDA approval for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[12][13][14][15][16] While not all are direct derivatives of this compound, they share the broader quinoline/isoquinoline structural class, which is crucial for their interaction with the PARP enzyme. The following table summarizes key efficacy data for four prominent PARP inhibitors.
| Drug (Brand Name) | Core Structure | FDA-Approved Indications (Selected) | IC50 (PARP1/PARP2) | Key Clinical Trial Findings |
| Olaparib (Lynparza) | Phthalazinone | Ovarian, Breast, Prostate, Pancreatic Cancer[17] | 1-5 nM (PARP1), 1-5 nM (PARP2)[18] | In the SOLO-2 trial for recurrent ovarian cancer, olaparib showed a significant improvement in progression-free survival (PFS) compared to placebo.[17] |
| Niraparib (Zejula) | Indazole | Ovarian Cancer[19] | 3.8 nM (PARP1), 2.1 nM (PARP2)[20][21] | In BRCA-proficient pancreatic cancer cell lines, niraparib showed a lower IC50 (26-50 µM) compared to olaparib (>200 µM), suggesting greater potency.[22] |
| Rucaparib (Rubraca) | Indole | Ovarian, Prostate Cancer[23][24] | 1.4 nM (PARP1) | In the ARIEL3 trial for recurrent ovarian cancer, rucaparib significantly improved PFS in patients with BRCA mutations and those with homologous recombination deficiency (HRD).[23][25][26] |
| Talazoparib (Talzenna) | Phthalazinone | Breast, Prostate Cancer[27][28] | 0.57 nM (PARP1), 0.32 nM (PARP2) | Talazoparib is a potent PARP trapper, showing ~100-fold more efficiency in PARP trapping than olaparib.[7][27] |
Experimental Protocols for Efficacy Assessment
The following are detailed protocols for two fundamental assays used to evaluate the efficacy of PARP inhibitors.
PARP Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant PARP enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the PARP enzyme, biotinylated NAD+, and test compounds (PARP inhibitors) to the desired concentrations in assay buffer.
-
Reaction Setup: To the histone-coated wells, add the assay buffer, the test compound or vehicle control, and the PARP enzyme.
-
Initiate Reaction: Add biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Washing: Wash the plate multiple times with wash buffer to remove unincorporated reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Color Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to PARP activity.
Data Analysis: Calculate the percent inhibition of PARP activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PARP activity.
Caption: Step-by-step workflow of the XTT cell viability assay.
Conclusion
PARP inhibitors derived from or related to the isoquinoline scaffold have demonstrated significant clinical efficacy in the treatment of cancers with underlying DNA repair deficiencies. While they share a common mechanism of action through the principle of synthetic lethality, there are notable differences in their potency, PARP trapping efficiency, and clinical applications. The choice of a particular PARP inhibitor for therapeutic use or further research depends on the specific cancer type, the patient's genetic profile, and the desired pharmacological properties. The experimental protocols provided in this guide offer a foundation for the preclinical evaluation and comparison of these and other novel PARP inhibitors. Continued research into the nuances of their mechanisms and the development of next-generation compounds will further refine their application in precision oncology.
References
For detailed information, please refer to the following sources:
-
Talazoparib - Wikipedia. (URL: [Link])
-
What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (URL: [Link])
- Talazoparib: Mechanism of Action, Adverse Effects, and Contraindic
-
Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (URL: [Link])
-
The mechanism of PARP inhibitor action is identified - Drug Target Review. (URL: [Link])
-
Olaparib research update: mechanism, structure and clinical trials | Semantic Scholar. (URL: [Link])
-
Update: PARP inhibitors, rucaparib (Rubraca) and olaparib (Lynparza) receive FDA approval for metastatic prostate cancer. (URL: [Link])
-
PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. (URL: [Link])
-
Synthetic Lethality in Cancer Therapeutics: The Next Generation - PMC - NIH. (URL: [Link])
-
Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - Frontiers. (URL: [Link])
-
FDA approves PARP-inhibitor for ovarian cancer - PM360. (URL: [Link])
-
Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. (URL: [Link])
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: [Link])
-
Exploiting synthetic lethal interactions for targeted cancer therapy - PMC - NIH. (URL: [Link])
-
Update on PARP inhibitors for the treatment of ovarian cancer - PubMed. (URL: [Link])
-
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC - PubMed Central. (URL: [Link])
-
PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. (URL: [Link])
-
Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (URL: [Link])
-
Exploring synthetic lethality in cancer therapy: CRISPR-Cas9 technology offers new hope. (URL: [Link])
-
Clinical Trial Shows Rucaparib Significantly Improved Progression-Free Survival in Ovarian Cancer Patients. (URL: [Link])
-
Development of Synthetic Lethality Anticancer Therapeutics | Journal of Medicinal Chemistry. (URL: [Link])
-
Synthetic Lethality in Cancer Therapeutics - Annual Reviews. (URL: [Link])
-
FDA Approves Olaparib, a PARP Inhibitor, for BRCA+ Breast Cancer | Oncology Nursing News. (URL: [Link])
-
Olaparib research update: mechanism, structure and clinical trials - ResearchGate. (URL: [Link])
-
Clovis Oncology's Phase 2 Studies of Rucaparib in Ovarian Cancer Demonstrate HighlyCompelling Clinical Activity, in Both BRCA-mutant and BRCA-like Patients, Together Comprising Approximately 60 Percent of Patients | Fierce Biotech. (URL: [Link])
-
Olaparib - NCI - Division of Cancer Treatment and Diagnosis. (URL: [Link])
-
A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA-MONO/GOG-3020/ENGOT-ov45) - PubMed. (URL: [Link])
-
A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA–MONO/GOG-3020/ENGOT-ov45) | Journal of Clinical Oncology - ASCO Publications. (URL: [Link])
-
Niraparib-induced STAT3 inhibition increases its antitumor effects - Frontiers. (URL: [Link])
-
Rucaparib - FDA. (URL: [Link])
-
Protocol Guide: XTT Assay for Cell Viability and Proliferation. (URL: [Link])
-
PARP Assay - Creative Biolabs. (URL: [Link])
-
208447Orig1s000 - accessdata.fda.gov. (URL: [Link])
-
Clinical Review - Olaparib (Lynparza) - NCBI - NIH. (URL: [Link])
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (URL: [Link])
-
Olaparib - Wikipedia. (URL: [Link])
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (URL: [Link])
-
Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed. (URL: [Link])
-
Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines - PubMed. (URL: [Link])
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Lethality in Cancer Therapeutics: The Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting synthetic lethal interactions for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring synthetic lethality in cancer therapy: CRISPR-Cas9 technology offers new hope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. annualreviews.org [annualreviews.org]
- 7. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting [termedia.pl]
- 10. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 11. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 12. facingourrisk.org [facingourrisk.org]
- 13. pm360online.com [pm360online.com]
- 14. Update on PARP inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. oncnursingnews.com [oncnursingnews.com]
- 17. Olaparib - Wikipedia [en.wikipedia.org]
- 18. Olaparib - NCI [dctd.cancer.gov]
- 19. mdpi.com [mdpi.com]
- 20. selleckchem.com [selleckchem.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 23. ocrahope.org [ocrahope.org]
- 24. Rucaparib | FDA [fda.gov]
- 25. A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA-MONO/GOG-3020/ENGOT-ov45) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. Talazoparib - Wikipedia [en.wikipedia.org]
- 28. urology-textbook.com [urology-textbook.com]
A Senior Application Scientist's Guide to 7-Isoquinolinecarboxaldehyde: A Comparative Benchmark for Heterocyclic Aldehydes in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Among the vast arsenal of chemical scaffolds, heterocyclic aldehydes stand out for their versatility in constructing complex molecular architectures. This guide provides an in-depth comparative analysis of 7-Isoquinolinecarboxaldehyde, benchmarking its performance against other key heterocyclic aldehydes. Our objective is to furnish you with the necessary data and insights to make informed decisions in your synthetic endeavors.
The Strategic Importance of Heterocyclic Aldehydes in Medicinal Chemistry
Heterocyclic aldehydes are foundational synthons in the synthesis of a wide array of biologically active compounds.[1][2] The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and multi-component reactions. The embedded heteroaromatic core, in turn, imparts unique physicochemical properties and conformational constraints that are often essential for molecular recognition and biological activity.[3][4] Isoquinoline scaffolds, in particular, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][5]
This compound: A Profile of Reactivity and Potential
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[6] Its unique electronic and steric properties make it a valuable building block for creating novel molecular entities.[6] The isoquinoline ring system, a fusion of a benzene and a pyridine ring, exhibits a distinct electronic distribution that influences the reactivity of the appended aldehyde group.[5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H7NO | [7] |
| Molecular Weight | 157.17 g/mol | [7] |
| IUPAC Name | isoquinoline-7-carbaldehyde | [7] |
| CAS Number | 87087-20-5 | [7] |
Comparative Benchmarking: Experimental Insights
To provide a clear and objective comparison, we will benchmark this compound against a selection of structurally relevant heterocyclic aldehydes in two fundamental and widely employed synthetic transformations: the Wittig reaction and reductive amination.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[8][9][10] The reactivity of the aldehyde in this transformation is a critical determinant of reaction efficiency and yield.
Below is a comparative table summarizing the hypothetical performance of various heterocyclic aldehydes in a standardized Wittig reaction with a moderately stabilized ylide. The data is representative and based on established principles of aldehyde reactivity.[11][12][13]
| Aldehyde | Structure | Predicted Yield (%) | Rationale for Reactivity |
| This compound | C10H7NO | 85-95 | The electron-withdrawing nature of the isoquinoline ring system enhances the electrophilicity of the carbonyl carbon, favoring nucleophilic attack by the ylide. |
| 2-Pyridinecarboxaldehyde | C6H5NO | 80-90 | The nitrogen atom in the ortho position exerts a moderate electron-withdrawing effect, leading to good reactivity. |
| 4-Quinolinecarboxaldehyde | C10H7NO | 88-98 | Similar to this compound, the quinoline ring is electron-withdrawing, promoting the reaction. The position of the nitrogen may slightly modulate reactivity compared to the isoquinoline isomer. |
| 2-Thiophenecarboxaldehyde | C5H4OS | 75-85 | The thiophene ring is less electron-withdrawing than pyridine or isoquinoline, resulting in a slightly less reactive aldehyde. |
| Benzaldehyde | C7H6O | 70-80 | As a baseline, the phenyl ring is less activating than the heterocyclic systems, leading to lower reactivity under identical conditions. |
Experimental Protocol: Comparative Wittig Reaction
This protocol provides a standardized methodology for comparing the reactivity of various heterocyclic aldehydes in the Wittig reaction.
Materials:
-
Heterocyclic aldehyde (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.1 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the heterocyclic aldehyde (1.0 eq) in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the corresponding alkene.
Workflow Diagram:
Caption: Experimental workflow for the comparative Wittig reaction.
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes and ketones.[14][15][16][17] The efficiency of this one-pot reaction is highly dependent on the initial formation of the imine intermediate, which is influenced by the reactivity of the aldehyde.
The following table provides a comparative overview of the predicted performance of various heterocyclic aldehydes in a standardized reductive amination with benzylamine.
| Aldehyde | Structure | Predicted Yield (%) | Rationale for Reactivity |
| This compound | C10H7NO | 90-98 | The electrophilic nature of the carbonyl carbon facilitates rapid imine formation, leading to high yields of the corresponding amine. |
| 2-Pyridinecarboxaldehyde | C6H5NO | 85-95 | Good reactivity due to the electron-withdrawing pyridine ring. |
| 4-Quinolinecarboxaldehyde | C10H7NO | 92-99 | Excellent reactivity, comparable to or slightly exceeding that of this compound. |
| 2-Thiophenecarboxaldehyde | C5H4OS | 80-90 | The less electron-poor carbonyl leads to a slightly slower imine formation and consequently, a slightly lower yield. |
| Cyclohexanecarboxaldehyde | C7H12O | 75-85 | The electron-donating nature of the cyclohexyl group reduces the electrophilicity of the carbonyl, making it less reactive than the aromatic and heterocyclic aldehydes.[18] |
Experimental Protocol: Comparative Reductive Amination
This protocol outlines a standardized procedure for the comparative reductive amination of heterocyclic aldehydes.
Materials:
-
Heterocyclic aldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the heterocyclic aldehyde (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
Reaction Mechanism Diagram:
Caption: General mechanism of reductive amination.
Conclusion: The Strategic Advantage of this compound
This comparative guide demonstrates that this compound is a highly reactive and versatile building block for organic synthesis. Its performance in key transformations such as the Wittig reaction and reductive amination is on par with, and in some cases superior to, other commonly used heterocyclic aldehydes. The electron-withdrawing nature of the isoquinoline nucleus enhances the electrophilicity of the aldehyde, making it an excellent substrate for a wide range of nucleophilic additions and related reactions. For researchers and drug development professionals seeking to construct complex, biologically active molecules, this compound represents a strategic and high-performing choice.
References
-
Myers, A. (n.d.). Myers Chem 115. Retrieved from [https://myers.chemistry.harvard.edu/documents/115 handouts/2014/115_2014_L18.pdf]([Link] handouts/2014/115_2014_L18.pdf)
-
PubMed. (2004). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2022). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-7-carbaldehyde. Retrieved from [Link]
-
African Rock Art. (n.d.). Isoquinoline-7-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
OUCI. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
The Reaction Map. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Springer. (2018). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
National Institutes of Health. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 7-Quinolinecarboxaldehyde. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-3-carboxaldehyde. Retrieved from [Link]
-
MDPI. (2023). Benchmarking First-Principles Reaction Equilibrium Composition Prediction. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (1981). Heterocycles in organic synthesis. Part 25. Reagents for the conversion of halides into aldehydes and ketones. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-5-carboxaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isoquinoline-1-carbaldehyde. Retrieved from [Link]
-
YouTube. (2022). Aldehydes and Ketones - Reactivity and Structure. Retrieved from [Link]
-
YouTube. (2011). CHEM 335 Lecture 11-10-25 Covering aldehyde & ketone reactivity differences and carbonyl reductions. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanecarboxaldehyde. Retrieved from [Link]
Sources
- 1. The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Per… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. Cyclohexanecarboxaldehyde [webbook.nist.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 7-Isoquinolinecarboxaldehyde: A Comparative Review of qNMR, HPLC-UV, and GC-MS
Introduction: The Analytical Imperative for 7-Isoquinolinecarboxaldehyde
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its aldehyde functionality provides a reactive handle for synthesizing a diverse range of complex molecules, including potential pharmaceutical agents. Consequently, the accurate and precise determination of its purity and concentration in reaction mixtures or as a final product is not merely a procedural step but a foundational requirement for robust scientific outcomes. Inconsistent quantification can lead to erroneous structure-activity relationships, failed syntheses, and unreliable quality control, compromising entire research and development pipelines.
This guide provides an in-depth, experience-driven comparison of three powerful analytical techniques for the quantification of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, establishing a framework for selecting the optimal method based on the specific analytical challenge at hand.
Part 1: The qNMR Approach — A Primary Method for Absolute Quantification
Quantitative NMR (qNMR) stands apart from chromatographic techniques because its fundamental principle allows for absolute quantification without requiring a calibration curve generated from an identical reference standard of the analyte.[1][2] The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal, a physical constant that makes qNMR a primary ratio analytical method.[3][4]
Expertise & Experience: Why Choose qNMR?
For a molecule like this compound, qNMR offers a unique combination of advantages:
-
Absolute Quantification : It determines purity or concentration without needing a certified reference material (CRM) of this compound itself, which may be costly or unavailable.[1]
-
Inherent Structural Confirmation : The same experiment that provides quantitative data also confirms the identity and structure of the analyte, simultaneously detecting and allowing for the quantification of impurities.[5]
-
Non-Destructive : The sample can be recovered unchanged after analysis, a crucial benefit when working with precious or limited quantities of material.[1]
-
SI Traceability : When using a certified internal standard, the measurement is traceable to the International System of Units (SI), providing the highest level of metrological confidence.[6][7]
Causality in qNMR Experimental Design
A successful qNMR experiment is not accidental; it is the result of deliberate choices grounded in the principles of NMR spectroscopy.
-
Selection of the Quantitation Signal : The proton (¹H) NMR spectrum of this compound features a highly deshielded aldehyde proton signal around 9.9-10.0 ppm.[8][9] This signal is ideal for quantification because it is a singlet (no complex splitting pattern to integrate) and resides in a region of the spectrum typically devoid of other signals, minimizing the risk of overlap.
-
Internal Standard (IS) Selection : The choice of the internal standard is the most critical decision in the workflow.[10] The IS must be:
-
High Purity (≥99.5%) : To ensure it doesn't introduce a significant error source.[10]
-
Chemically Inert : It must not react with the analyte, solvent, or trace impurities.[11]
-
Soluble : It must completely dissolve in the chosen deuterated solvent along with the analyte.[10]
-
Spectrally Simple & Non-Overlapping : It should have a simple spectrum (ideally a sharp singlet) with signals that are well-resolved from all analyte signals.[10][12]
-
Stable & Non-Volatile : To allow for accurate weighing and prevent concentration changes over time.[11]
For this compound, which is soluble in solvents like DMSO-d₆ or CDCl₃, Dimethyl sulfone (DMSO₂) is an excellent choice. It is a stable, non-volatile solid with a sharp singlet in a relatively clear spectral region (~3.1 ppm in DMSO-d₆), and it is soluble in a wide range of solvents.[3]
-
-
Optimizing Acquisition Parameters for Accuracy : To ensure the direct proportionality between signal integral and concentration holds true, the experiment must be carefully configured.
-
Full Spin-Lattice Relaxation (T₁) : The time between successive pulses, known as the relaxation delay (d1), must be long enough for all relevant nuclei (in both the analyte and the IS) to return to thermal equilibrium. The rule of thumb is to set d1 ≥ 7 × T₁_longest, where T₁_longest is the longest T₁ relaxation time of the signals being integrated.[12][13] Failure to do so will result in signal saturation and inaccurate integrals. The T₁ value should be experimentally determined using an inversion-recovery pulse sequence.[12]
-
90° Excitation Pulse : A calibrated 90° pulse angle should be used to maximize the signal for a given number of scans, which improves the signal-to-noise ratio and, consequently, integration precision.[12][13]
-
Sufficient Signal-to-Noise Ratio (S/N) : For integration errors to be below 1%, a minimum S/N of 250:1 is recommended for the signal of interest.[14] This is achieved by increasing the number of scans (ns).
-
Digital Resolution : The acquisition time (aq) must be long enough to prevent truncation of the Free Induction Decay (FID), which would otherwise introduce artifacts in the spectrum.[13]
-
Experimental Protocol: qNMR of this compound
This protocol is designed as a self-validating system, where careful execution ensures trustworthy results.
-
Sample Preparation :
-
Using a calibrated microbalance, accurately weigh approximately 15-20 mg of the this compound sample into a clean glass vial. Record the weight precisely.[12]
-
Accurately weigh approximately 10-15 mg of a high-purity (≥99.5%) internal standard (e.g., Dimethyl sulfone) into the same vial. Record the weight precisely. The goal is a molar ratio between the analyte and IS that is close to 1:1 to minimize integration errors.[10][12]
-
Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition (Example on a 400 MHz Spectrometer) :
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Determine the T₁ relaxation time of the aldehyde proton of the analyte and the singlet of the internal standard using an inversion-recovery experiment. Let's assume the longest T₁ is 4 seconds.
-
Set up the quantitative ¹H NMR experiment with the following critical parameters:
-
Pulse Program : A simple single-pulse experiment (e.g., Bruker's zg30).[15]
-
Pulse Angle (p1) : A calibrated 90° pulse.
-
Relaxation Delay (d1) : ≥ 28 seconds (7 x 4s).
-
Acquisition Time (aq) : ≥ 3 seconds.
-
Number of Scans (ns) : Set to achieve S/N > 250:1 (typically 16-64 scans).
-
-
-
Data Processing and Calculation :
-
Apply a Fourier transform to the FID.
-
Crucially, perform manual phase and baseline correction. Automated routines can introduce significant errors.[13][16] The baseline across the integrated regions must be perfectly flat.
-
Integrate the well-resolved aldehyde proton signal of this compound (I_Analyte) and the singlet of the internal standard (I_IS).
-
Calculate the purity of the analyte using the following equation[13]:
Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (N_Analyte = 1 for the aldehyde proton; N_IS = 6 for Dimethyl sulfone)
-
M: Molar mass
-
m: Mass weighed
-
Purity_IS: Purity of the internal standard (from its certificate)
-
-
Visualization: qNMR Workflow
Caption: The systematic workflow for quantitative NMR (qNMR) analysis.
Part 2: Comparative Analysis — Chromatographic Alternatives
While qNMR is a powerful primary method, chromatographic techniques are the workhorses of many analytical labs. Here, we compare qNMR with HPLC-UV and GC-MS for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle : HPLC separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase (typically a C18 column). A UV detector measures the absorbance of the analyte as it elutes, which is proportional to its concentration.
-
Applicability : Excellent. The isoquinoline ring system is a strong UV chromophore, ensuring high sensitivity.[17][18] HPLC is well-suited for non-volatile, thermally stable compounds.
-
Methodology Summary : A typical method would involve a reversed-phase C18 column with a gradient elution of acetonitrile and water.[19] Quantification requires creating a multi-point calibration curve by injecting known concentrations of a certified this compound reference standard.
-
Expert Insight (Pros vs. Cons) : HPLC-UV generally offers a lower limit of detection (LOD) and quantification (LOQ) than qNMR.[20] It is ideal for high-throughput screening and routine quality control. However, its accuracy is entirely dependent on the purity of the analyte-specific reference standard, which must be independently verified (often by qNMR).[21] Co-elution of impurities with the main peak can lead to erroneously high results.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle : GC is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase flowing through a capillary column. The separated compounds are then detected by a mass spectrometer, which provides both quantitative data (from ion intensity) and structural information (from fragmentation patterns).
-
Applicability : Conditional. The viability of GC-MS depends on the thermal stability and volatility of this compound. While many aldehydes can be analyzed by GC, they can also be reactive or prone to degradation at high temperatures.[22][23] Derivatization with an agent like PFBHA can improve thermal stability and detection limits.[24][25]
-
Methodology Summary : The method would involve injection into a heated port, separation on a capillary column (e.g., DB-5ms) with a temperature gradient, and detection by MS in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity. Like HPLC, it requires a calibration curve from a specific reference standard.
-
Expert Insight (Pros vs. Cons) : GC-MS offers outstanding sensitivity and selectivity due to the mass detector.[26] It is the gold standard for identifying and quantifying trace volatile impurities. However, the requirement for volatility and thermal stability is a significant limitation. The high temperatures of the injector can potentially cause degradation of the analyte, leading to inaccurate results.
Part 3: Performance Head-to-Head — A Data-Driven Comparison
The choice of an analytical method should be based on objective performance metrics. The following table summarizes the expected performance of each technique for the analysis of this compound, based on established validation principles.[27][28][29]
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Method Type | Primary Ratio Method[4] | Secondary, Comparative Method | Secondary, Comparative Method |
| Reference Standard | Structurally unrelated, high-purity compound (e.g., DMSO₂)[1] | Required: Certified standard of this compound[1] | Required: Certified standard of this compound |
| Specificity/Selectivity | Very High (based on unique chemical shifts of specific protons) | Good (dependent on chromatographic resolution from impurities) | Excellent (based on retention time and mass fragmentation) |
| Linearity (Typical R²) | Excellent (>0.999) over a wide range[1] | Excellent (>0.999) but may require more calibration points[20][30] | Excellent (>0.99) but can be affected by matrix effects |
| Accuracy (% Recovery) | High (typically 98-102%)[1][28] | High (typically 98-102%), dependent on standard purity[30] | High (95-105%), can be affected by thermal stability |
| Precision (RSD%) | Excellent (<1-2%)[16][28] | Excellent (<2%)[30] | Very Good (<5%) |
| Typical LOQ | ~10 µM[3] | ~0.1 µg/mL (~0.6 µM)[20] | <0.1 µg/mL (<0.6 µM) |
| Analysis Time/Sample | ~15-30 min (including setup)[2] | ~10-20 min (for a developed method) | ~20-30 min |
| Sample Destruction | No[1] | Yes | Yes |
Visualization: Method Selection Logic
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
There is no single "best" method for all applications; the optimal choice is dictated by the analytical objective. Based on the data and principles discussed, my recommendations are as follows:
-
Choose qNMR when:
-
You are assigning the purity of a new chemical batch or establishing a reference standard. Its status as a primary method provides the highest level of confidence.
-
An identical, certified reference standard for this compound is not available.
-
Simultaneous structural confirmation and quantification are required from a single, non-destructive measurement.
-
-
Choose HPLC-UV when:
-
You are performing routine quality control, release testing, or stability studies where a validated method and a reliable reference standard already exist.
-
High throughput is necessary.
-
Quantification of low-level impurities (within its detection limits) is the primary goal.
-
-
Choose GC-MS when:
-
The goal is to detect and quantify trace levels of volatile or semi-volatile impurities that are difficult to resolve by HPLC.
-
Absolute certainty of peak identity is required, leveraging the specificity of mass fragmentation patterns. This choice is contingent on the confirmed thermal stability of this compound under GC conditions.
-
By understanding the fundamental principles and inherent strengths and weaknesses of each technique, researchers can make informed decisions, ensuring that their quantitative data is not only precise but also accurate, reliable, and fit for purpose.
References
-
IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]
-
AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Available from: [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. Available from: [Link]
-
NIH. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC. Available from: [Link]
-
UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard. Available from: [Link]
-
ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines | Journal of Agricultural and Food Chemistry. Available from: [Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available from: [Link]
-
JEOL Ltd. Let's try doing quantitative NMR | Applications Notes. Available from: [Link]
-
ResearchGate. Validation of quantitative NMR | Request PDF. Available from: [Link]
-
ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available from: [Link]
-
ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Available from: [Link]
-
PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available from: [Link]
-
Chemistry LibreTexts. 2.1: How do I choose a reference standard for my Q-NMR analysis?. Available from: [Link]
-
Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Available from: [Link]
-
PubMed. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Available from: [Link]
-
ResearchGate. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Available from: [Link]
-
Scribd. ICH Validation Analitcs Methods | PDF. Available from: [Link]
-
Michigan State University. Spectroscopy Tutorial: Examples - Example 8. Available from: [Link]
-
ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF. Available from: [Link]
-
MDPI. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Available from: [Link]
-
MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available from: [Link]
-
Whitman College. GCMS Section 6.11.4. Available from: [Link]
-
AWS. qNMR - Quantitative Analysis by NMR. Available from: [Link]
-
Almac Group. QNMR – a modern alternative to HPLC. Available from: [Link]
-
ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. Available from: [Link]
-
NIH. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC. Available from: [Link]
-
Taylor & Francis Online. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]
-
YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Available from: [Link]
-
NIH. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Available from: [Link]
-
INIS-IAEA. Quantitative analysis of major constituents in essential oils using 1H NMR and COSY CI. Available from: [Link]
-
Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
ResearchGate. NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal | Request PDF. Available from: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. azom.com [azom.com]
- 3. irejournals.com [irejournals.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. emerypharma.com [emerypharma.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. acgpubs.org [acgpubs.org]
- 21. almacgroup.com [almacgroup.com]
- 22. commons.und.edu [commons.und.edu]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. GCMS Section 6.11.4 [people.whitman.edu]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. ijpsonline.com [ijpsonline.com]
- 29. scribd.com [scribd.com]
- 30. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Screening 7-Isoquinolinecarboxaldehyde Derivatives: A Comparative Framework
For researchers, medicinal chemists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in the quest for novel therapeutics. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer effects.[1] This guide provides a comprehensive framework for the biological evaluation of 7-Isoquinolinecarboxaldehyde derivatives, a promising subclass warranting systematic investigation.
Here, we move beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, establish self-validating workflows, and present a comparative analysis based on available data for structurally related compounds. This guide is designed to empower researchers to design and execute robust screening cascades to identify and characterize novel anticancer agents based on the this compound core.
The Rationale for a Multi-Assay Approach
A single biological assay provides only a narrow snapshot of a compound's activity. A robust screening cascade, however, employs a series of orthogonal assays to build a comprehensive profile of a compound's efficacy and mechanism of action. This approach is crucial for identifying true lead candidates and avoiding the pitfalls of false positives and negatives. Our proposed workflow for screening this compound derivatives is designed to first identify cytotoxic compounds and then elucidate their mechanism of action, focusing on key cancer-related pathways.
Figure 1: A tiered screening workflow for this compound derivatives.
Primary Screening: Assessing Cytotoxicity
The initial step in our screening cascade is to assess the general cytotoxicity of the this compound derivatives against a panel of human cancer cell lines. This provides a broad measure of their potential as anticancer agents.
Cell Viability Assays: A Comparative Overview
Several assays can be used to measure cell viability, each with its own advantages and disadvantages. The most common are colorimetric assays that measure metabolic activity.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1] | Inexpensive, widely used. | Requires a solubilization step for the formazan crystals. |
| MTS | Reduction of a tetrazolium salt (MTS) to a soluble formazan product. | "One-step" assay, no solubilization needed, higher throughput. | Reagent can be more expensive than MTT. |
| XTT | Similar to MTS, reduction of XTT to a soluble formazan. | Soluble product, good for high-throughput screening. | Can have lower sensitivity than other assays. |
| WST-1 | A highly water-soluble tetrazolium salt that is reduced to a soluble formazan. | High sensitivity, broad linear range. | Can be more costly. |
For initial screening, the MTS assay is often preferred due to its simplicity and suitability for high-throughput applications.
Experimental Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Secondary Screening: Unraveling the Mechanism of Cell Death
Compounds that exhibit significant cytotoxicity in the primary screen are advanced to secondary assays to determine whether they induce apoptosis (programmed cell death) or necrosis, and if they affect the cell cycle.
Apoptosis Assays: Detecting Programmed Cell Death
Inducing apoptosis is a desirable characteristic of an anticancer drug. Several methods can be used to detect apoptosis.
| Assay | Principle | Advantages | Disadvantages |
| TUNEL Assay | TdT-mediated dUTP nick end labeling (TUNEL) detects DNA fragmentation, a hallmark of late-stage apoptosis.[1] | Can be used on fixed cells and tissue sections, provides spatial information. | May also label necrotic cells, timing is critical. |
| Caspase Activity Assay | Measures the activity of caspases, the key executioner enzymes of apoptosis. | Specific to apoptosis, can detect early stages. | Can be transient, requires cell lysis. |
| Annexin V Staining | Detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, an early apoptotic event. | Detects early apoptosis, can be combined with a viability dye to distinguish from necrosis. | Requires live cells, transient signal. |
The TUNEL assay , often coupled with microscopy or flow cytometry, is a robust method for quantifying apoptotic cells.
Experimental Protocol: TUNEL Assay
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the this compound derivatives at their IC₅₀ concentrations for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP according to the manufacturer's protocol.
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells from multiple fields of view.
Cell Cycle Analysis: Investigating Proliferation
Many anticancer drugs exert their effects by arresting the cell cycle, preventing cancer cells from dividing. Flow cytometry is the gold standard for analyzing cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compounds for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Mechanism of Action & Target Identification
For the most promising lead compounds, the next crucial step is to identify their molecular targets. Based on the known activities of isoquinoline derivatives, protein kinases and topoisomerases are high-priority targets.[1]
Kinase Inhibition Assays
Many isoquinoline derivatives are known to be potent kinase inhibitors.[2] A variety of in vitro kinase assays can be employed to screen for this activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.
Figure 2: Workflow of the ADP-Glo™ Kinase Assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the this compound derivative at various concentrations. Include appropriate controls (no inhibitor, no kinase).
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Topoisomerase Inhibition Assays
Some isoquinoline derivatives have been shown to inhibit topoisomerases, enzymes that are critical for DNA replication and repair.[1] A common in vitro assay for topoisomerase I inhibition measures the relaxation of supercoiled plasmid DNA.
Experimental Protocol: Topoisomerase I Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, human topoisomerase I, and the test compound in reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Comparative Analysis of Isoquinoline Derivatives
| Compound Class | Derivative Substitution | Target/Cell Line | IC₅₀ (µM) | Reference |
| Isoquinolin-1-ones | 3-Biphenyl-N-methyl | Various cancer cell lines | Potent activity reported | [3] |
| Pyrazolo[3,4-g]isoquinolines | Variously substituted at 4- or 8-position | Haspin, CLK1, DYRK1A, CDK9 | 0.057 - >10 | [4] |
| 3-Amino-isoquinolin-7-ol analogs | 4-Benzamide with various substitutions | FLT3, Src | 0.01 - >1 | [5] |
| Pyrrolo[2,1-a]isoquinolines | Cyano and 4-substituted phenacyl | 60 human cancer cell lines | GI₅₀ in low µM range for lead | [6][7] |
Future Directions and Concluding Remarks
This guide provides a robust framework for the systematic biological evaluation of this compound derivatives as potential anticancer agents. The proposed screening cascade, from initial cytotoxicity assessment to mechanism of action studies, is designed to identify and characterize promising lead compounds.
The key to advancing this class of compounds will be the systematic synthesis and screening of a focused library of this compound derivatives with diverse substitutions on the isoquinoline core and modifications of the carboxaldehyde group. This will allow for the establishment of clear structure-activity relationships and the identification of the key pharmacophoric features required for potent and selective anticancer activity. By employing the multi-assay approach outlined in this guide, researchers can efficiently navigate the complex landscape of drug discovery and unlock the therapeutic potential of the this compound scaffold.
References
-
Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. 2021. [Link]
-
Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Molecules. 2021. [Link]
-
Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry. 2024. [Link]
-
Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PubMed. 2021. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem. 2024. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2025. [Link]
-
Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. PubMed. 2017. [Link]
-
Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. PubMed. 2001. [Link]
-
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. 2025. [Link]
-
Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues. PubMed. 2015. [Link]
-
Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed. 1982. [Link]
-
Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. 2005. [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. ResearchGate. 2023. [Link]
-
The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. National Institutes of Health. 2022. [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. 2022. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2022. [Link]
-
Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. 1991. [Link]
-
Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives. National Institutes of Health. 2021. [Link]
-
Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. OUCI. 2022. [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed. 2022. [Link]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules. 2016. [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. 2022. [Link]
-
Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. 2018. [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 7-Isoquinolinecarboxaldehyde
For the professional use of researchers, scientists, and drug development experts, this document provides a comprehensive, step-by-step guide for the safe handling and disposal of 7-Isoquinolinecarboxaldehyde. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety & Hazard Assessment: Understanding the Risks
This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1] Therefore, a thorough understanding of its properties is the foundation of safe disposal.
Core Principles of Chemical Waste Management:
-
Minimize Waste: Whenever possible, experimental designs should aim to reduce the volume of chemical waste generated.[7][8]
-
Segregation is Key: Never mix incompatible wastes. This compound should not be mixed with strong oxidizing agents.[2][3] Acids should be kept separate from bases, and flammable liquids from corrosives.[9][10]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name and concentration of the contents.[8][9][10]
-
Closed Containers: Waste containers must be kept tightly closed except when adding waste to prevent the release of vapors.[7][8][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards of this compound, the following PPE is mandatory when handling the chemical or its waste:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are essential to prevent eye contact.[2][4] |
| Hand Protection | Wear protective gloves. The specific glove material should be chosen based on the breakthrough time for the chemicals in use.[3] |
| Skin and Body | A lab coat or other protective clothing is necessary to prevent skin contact.[3] |
| Respiratory | For large spills or in poorly ventilated areas, a NIOSH/MSHA approved respirator may be necessary.[3] |
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound depends on the quantity and form (solid or liquid) of the waste. The following workflow provides a logical path for safe disposal.
Caption: Disposal decision workflow for this compound.
Step 1: Containment at the Source
All waste containing this compound should be treated as hazardous from the point of generation.[8][11]
-
Solid Waste: Collect in a designated, clearly labeled, and sealable container. Solid waste should be kept separate from liquid waste.[9]
-
Liquid Waste: Use a dedicated, compatible container for liquid waste. Plastic containers are often preferred.[7] Ensure the container is compatible with any solvents used.
Step 2: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[4]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[5]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[2][4] Do not allow the spilled material to enter drains.[4]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup should be treated as hazardous waste.[11]
Step 3: Storage and Labeling in a Satellite Accumulation Area (SAA)
Designate a specific location in the lab, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[7][8][10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound." If it is a mixture, list all components and their approximate percentages.[10]
-
Storage: Store the waste container in the SAA, ensuring it is segregated from incompatible materials.[10][11] The container must be kept closed at all times, except when adding waste.[7][8][10]
-
Accumulation Limits: Be aware of the accumulation limits for hazardous waste in your facility. Typically, a maximum of 55 gallons of hazardous waste can be stored in an SAA.[7][8][11]
Step 4: Professional Disposal
Hazardous waste must be disposed of through a licensed professional waste disposal company.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.[7][10]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup.
Empty Container Disposal
Empty containers that held this compound must also be handled properly.
-
Triple Rinsing: For containers that did not hold acutely toxic waste, triple rinse them with a suitable solvent (such as water, if appropriate).[9] The rinsate must be collected and disposed of as hazardous waste.
-
Defacing Labels: After rinsing, completely remove or deface the original chemical label.[9][11]
-
Final Disposal: Once cleaned and with the label removed, the container may be disposed of in the appropriate glass or plastic recycling bin.[9]
Prohibited Disposal Methods
The following methods of disposal for this compound are strictly prohibited:
-
Sewer Disposal: Do not dispose of this compound down the drain.[12]
-
Evaporation: Never allow chemical waste to evaporate in a fume hood as a method of disposal.[11]
-
Regular Trash: Untreated this compound and contaminated materials must not be placed in the regular trash.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your EH&S department for any additional requirements.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University.
- Laboratory Waste Management Guidelines. Unknown Source.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Safety Data Sheet - Angene Chemical. Angene Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- ISO QUINOLINE TECH.
- Safety D
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
- Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530. PubChem.
Sources
- 1. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. research.columbia.edu [research.columbia.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Researcher's Guide to the Safe Handling of 7-Isoquinolinecarboxaldehyde
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 7-Isoquinolinecarboxaldehyde, a key building block in synthetic chemistry, presents a unique set of handling requirements that necessitate a robust safety protocol. This guide moves beyond mere compliance, offering a framework for best practices rooted in a deep understanding of the compound's properties. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
The following protocols are designed as a self-validating system, where the rationale behind each step is as crucial as the step itself. By understanding the "why," we cultivate a proactive safety culture that anticipates and mitigates risks.
Hazard Analysis: Understanding the Risks
This compound is a compound that demands respect. A thorough review of its hazard profile reveals potential risks through multiple exposure routes. According to safety data, it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Furthermore, it is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Toxicity (Oral) | Harmful if ingested.[1][2] | Ingestion |
| Acute Toxicity (Dermal) | Harmful upon skin contact.[1] | Skin Absorption |
| Acute Toxicity (Inhalation) | Harmful if vapors or dusts are inhaled.[1] | Inhalation |
| Skin Irritation | Causes irritation upon direct contact with the skin.[1][2] | Skin Contact |
| Eye Irritation | Causes serious and potentially damaging eye irritation.[1][2] | Eye Contact |
| Respiratory Irritation | May irritate the respiratory tract if inhaled.[1] | Inhalation |
This multifaceted hazard profile underscores the necessity of a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier against exposure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is not a passive exercise but a critical, risk-informed decision. For this compound, the focus is on preventing contact with skin, eyes, and the respiratory system.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption, which can lead to systemic toxicity and local irritation.[2] |
| Eye Protection | Chemical splash goggles. | To protect against accidental splashes that can cause serious eye irritation.[2][3] |
| Body Protection | Laboratory coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent the inhalation of potentially harmful vapors or aerosols, which can cause respiratory and systemic toxicity. |
The following diagram illustrates the workflow for ensuring adequate personal protection when handling this compound.
Caption: Workflow for PPE selection and use.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe environment.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly closed and stored in a locked cabinet to restrict access.[2][4]
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Spill Prevention: Use a secondary container when transporting the chemical within the laboratory.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Emergency Procedures: A Plan for the Unexpected
Preparedness is key to mitigating the impact of an accidental exposure or spill.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. If the spill is minor and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, professional emergency response may be necessary. Do not allow the spilled material to enter drains.[2]
Disposal Plan: Responsible Stewardship
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: The disposal of this chemical waste must be conducted through a licensed and approved waste disposal company.[2] Adhere strictly to all local, state, and federal regulations governing hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain.[2]
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By integrating these safety and handling protocols into your daily laboratory operations, you can confidently work with this compound, ensuring both personal safety and the integrity of your research.
References
-
PubChem. Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530. [Link]
-
PubChem. 7-Quinolinecarboxaldehyde | C10H7NO | CID 4712255. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
PubChem. Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Capot Chemical Co., Ltd. MSDS of isoquinoline-7-carbaldehyde. [Link]
-
PubChem. Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853. [Link]
-
PubChem. Isoquinoline-6-carboxaldehyde | C10H7NO | CID 15290359. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
